3-(S)-(1-cyano-1,1-diphenylmethyl)-1-tosylpyrrolidine
Description
Properties
IUPAC Name |
2-[(3S)-1-(4-methylphenyl)sulfonylpyrrolidin-3-yl]-2,2-diphenylacetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N2O2S/c1-20-12-14-24(15-13-20)30(28,29)27-17-16-23(18-27)25(19-26,21-8-4-2-5-9-21)22-10-6-3-7-11-22/h2-15,23H,16-18H2,1H3/t23-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPQZNOFTICUMIN-HSZRJFAPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCC(C2)C(C#N)(C3=CC=CC=C3)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CC[C@H](C2)C(C#N)(C3=CC=CC=C3)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00628647 | |
| Record name | [(3S)-1-(4-Methylbenzene-1-sulfonyl)pyrrolidin-3-yl](diphenyl)acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00628647 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
416.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
133099-09-9 | |
| Record name | (3S)-1-[(4-Methylphenyl)sulfonyl]-α,α-diphenyl-3-pyrrolidineacetonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=133099-09-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [(3S)-1-(4-Methylbenzene-1-sulfonyl)pyrrolidin-3-yl](diphenyl)acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00628647 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Pyrrolidineacetonitrile, 1-[(4-methylphenyl)sulfonyl]-α,α-diphenyl-, (3S) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.116.956 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Elucidation of the Stereospecific Structure of 3-(S)-(1-cyano-1,1-diphenylmethyl)-1-tosylpyrrolidine: A Technical Guide
FOR IMMEDIATE RELEASE
Shanghai, China – December 26, 2025 – In the intricate landscape of pharmaceutical development, the precise characterization of synthetic intermediates is paramount to ensuring the safety and efficacy of the final active pharmaceutical ingredient (API). This technical guide provides an in-depth elucidation of the structure of 3-(S)-(1-cyano-1,1-diphenylmethyl)-1-tosylpyrrolidine, a key chiral intermediate in the synthesis of Darifenacin, a muscarinic M3 receptor antagonist used in the treatment of overactive bladder. This document is intended for researchers, scientists, and professionals in the field of drug development and quality control.
Compound Identification and Physical Properties
The subject of this guide is the compound identified by the following nomenclature and identifiers:
-
Chemical Name: this compound
-
Synonyms: (S)-2,2-Diphenyl-2-(1-tosylpyrrolidin-3-yl)acetonitrile, Darifenacin Impurity 1
-
CAS Number: 133099-09-9
-
Molecular Formula: C₂₅H₂₄N₂O₂S
-
Molecular Weight: 416.54 g/mol
A key physical characteristic that has been experimentally determined is its melting point, which is in the range of 184-186°C.[1]
| Property | Value | Reference |
| Molecular Formula | C₂₅H₂₄N₂O₂S | |
| Molecular Weight | 416.54 g/mol | |
| CAS Number | 133099-09-9 | |
| Appearance | White to off-white solid (presumed) | |
| Melting Point | 184-186°C | [1] |
Synthesis and Stereochemistry
The synthesis of this compound is achieved through the stereospecific alkylation of diphenylacetonitrile. A common synthetic route involves the reaction of an (S)-1-protected-3-(sulfonyloxy)-pyrrolidine with diphenylacetonitrile in the presence of a suitable base. The "S" stereochemistry at the C3 position of the pyrrolidine ring is crucial and is typically established from a chiral starting material, such as (S)-3-hydroxypyrrolidine. The tosyl group serves as a protecting group for the pyrrolidine nitrogen, enhancing the stability and directing the regioselectivity of subsequent reactions.
Figure 1. Synthetic pathway overview.
Spectroscopic and Chromatographic Characterization
The structural elucidation of this compound relies on a combination of spectroscopic and chromatographic techniques. While a complete set of publicly available experimental spectra is limited, the following outlines the expected analytical data based on the known structure and data from related compounds.
Mass Spectrometry (MS)
Mass spectral analysis is crucial for confirming the molecular weight of the compound. For this compound, the expected protonated molecular ion [M+H]⁺ would be observed at m/z 417.16. Fragmentation patterns would likely show losses of the tosyl group (155 amu) and cleavage of the pyrrolidine ring.
| Ion | Expected m/z |
| [M+H]⁺ | 417.16 |
| [M-SO₂C₇H₇]⁺ | 262.15 |
| [C₁₅H₁₃N]⁺ | 207.11 |
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to exhibit characteristic signals for the tosyl group (aromatic protons and a methyl singlet), the two phenyl groups, and the pyrrolidine ring protons. The stereochemistry at the C3 position will influence the coupling patterns of the pyrrolidine protons.
¹³C NMR: The carbon NMR spectrum will show distinct resonances for the quaternary carbon attached to the cyano and two phenyl groups, the cyano carbon, and the carbons of the tosyl, phenyl, and pyrrolidine moieties.
Infrared (IR) Spectroscopy
The IR spectrum provides information about the functional groups present in the molecule. Key expected absorption bands include:
| Functional Group | Wavenumber (cm⁻¹) |
| C≡N (Nitrile) | ~2240 |
| S=O (Sulfonamide) | ~1350 and ~1160 |
| C-H (Aromatic) | ~3100-3000 |
| C-H (Aliphatic) | ~2900-2800 |
| C=C (Aromatic) | ~1600-1450 |
Experimental Protocols
Detailed experimental protocols for the synthesis and characterization of Darifenacin impurities, including compounds structurally related to the target molecule, have been described in the literature.[2] These methods typically involve:
-
Synthesis: As outlined in section 2, the synthesis is generally performed under anhydrous conditions using a strong, non-nucleophilic base to deprotonate the diphenylacetonitrile.
-
Purification: Purification is commonly achieved by column chromatography on silica gel.[2]
-
Characterization:
-
NMR: Spectra are typically recorded on 200 MHz or 400 MHz spectrometers using deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆) as the solvent with tetramethylsilane (TMS) as an internal standard.[2]
-
Mass Spectrometry: Electrospray ionization (ESI) is a common technique for obtaining the mass spectrum.[2]
-
IR Spectroscopy: Spectra are often obtained using potassium bromide (KBr) pellets.[2]
-
Figure 2. Workflow for structure elucidation.
Conclusion
The structural elucidation of this compound is a critical step in the quality control and process development of Darifenacin. Through a combination of synthetic chemistry and modern analytical techniques, the identity, purity, and stereochemistry of this important intermediate can be unequivocally confirmed. This guide provides a comprehensive overview of the key data and methodologies required for this purpose, serving as a valuable resource for professionals in the pharmaceutical industry.
References
In-depth Technical Guide: Physical and Chemical Properties of Imatinib Mesylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides a comprehensive overview of the key physical and chemical properties of Imatinib Mesylate. While this guide is centered on Imatinib Mesylate, it is important to note an ambiguity in the provided CAS number, 133099-09-9. This CAS number has been associated in some databases with (S)-2,2-Diphenyl-2-(1-tosylpyrrolidin-3-yl)acetonitrile, a darifenacin impurity[1][2][3]. However, the context of an in-depth guide for pharmaceutical research strongly indicates that the intended subject is the well-established anti-cancer drug, Imatinib Mesylate, which has the CAS number 220127-57-1[4][5][6][7][8]. This guide will proceed with a focus on Imatinib Mesylate.
Imatinib Mesylate is a first-generation tyrosine kinase inhibitor that has revolutionized the treatment of various cancers, most notably Chronic Myeloid Leukemia (CML) and Gastrointestinal Stromal Tumors (GIST)[5]. Its therapeutic efficacy is intrinsically linked to its ability to selectively inhibit specific tyrosine kinases, a mechanism that is dependent on its physicochemical properties which govern its absorption, distribution, metabolism, and excretion (ADME) profile. This document will delve into its melting point and solubility, critical parameters for formulation development and bioavailability.
Core Physical and Chemical Properties
A summary of the core physical and chemical properties of Imatinib Mesylate is presented below.
| Property | Value | Reference |
| Molecular Formula | C₂₉H₃₁N₇O ⋅ CH₄SO₃ | [5][9] |
| Molecular Weight | 589.7 g/mol | [4][9] |
| Appearance | White to off-white to brownish or yellowish tinged crystalline powder | [4][9] |
| Melting Point | 217-227 °C[10]; 226 °C (alpha form), 217 °C (beta form)[4] | [4][10] |
Solubility Profile
The solubility of Imatinib Mesylate is a critical determinant of its oral bioavailability. It exhibits pH-dependent solubility, being more soluble in acidic conditions.
| Solvent | Solubility | Reference |
| Aqueous Buffers (pH ≤ 5.5) | Soluble | [4][9] |
| Neutral to Alkaline Aqueous Buffers | Very slightly soluble to insoluble | [4][9] |
| Phosphate-Buffered Saline (PBS, pH 7.2) | Approximately 2 mg/mL | [5][11] |
| Dimethyl Sulfoxide (DMSO) | ~14 mg/mL[5][11], 118 mg/mL (200.09 mM)[12] | [5][11][12] |
| Ethanol | ~0.2 mg/mL[5][11], Insoluble[12] | [5][11][12] |
| Dimethyl Formamide (DMF) | ~10 mg/mL | [5][11] |
| Methanol | Freely soluble to very soluble | [4][9] |
| n-Octanol | Insoluble | [4][9] |
| Acetone | Insoluble | [4][9] |
| Acetonitrile | Insoluble | [4][9] |
Experimental Protocols
Determination of Solubility
A common method for determining the solubility of a compound like Imatinib Mesylate is the shaken flask method .
Protocol:
-
Preparation of Saturated Solution: An excess amount of Imatinib Mesylate is added to a known volume of the solvent (e.g., aqueous buffer of a specific pH, or an organic solvent) in a sealed container.
-
Equilibration: The container is agitated (e.g., using a mechanical shaker or magnetic stirrer) at a constant temperature for a prolonged period (typically 24-72 hours) to ensure equilibrium is reached.
-
Phase Separation: The suspension is allowed to stand, or is centrifuged, to separate the undissolved solid from the solution.
-
Quantification: A sample of the clear supernatant is carefully withdrawn and diluted as necessary. The concentration of Imatinib Mesylate in the diluted sample is then determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Calculation: The solubility is calculated from the measured concentration and the dilution factor.
This procedure would be repeated for each solvent and at different temperatures to build a comprehensive solubility profile.
Mechanism of Action: Signaling Pathway Inhibition
Imatinib Mesylate functions by inhibiting specific tyrosine kinases, thereby blocking downstream signaling pathways that are crucial for tumor cell proliferation and survival. A simplified representation of its primary mechanism of action in CML is the inhibition of the Bcr-Abl tyrosine kinase.
Caption: Imatinib inhibits the Bcr-Abl tyrosine kinase.
Experimental Workflow: Tyrosine Kinase Inhibition Assay
The inhibitory activity of Imatinib Mesylate on a target kinase can be assessed using an in vitro kinase assay.
References
- 1. cleanchemlab.com [cleanchemlab.com]
- 2. (S)-3-(1-Cyano-1,1-diphenylmethyl)-1-tosylpyrrolidine | 133099-09-9 [chemicalbook.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. Imatinib Mesylate | C30H35N7O4S | CID 123596 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 6. 220127-57-1 CAS MSDS (Imatinib mesylate) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 7. scbt.com [scbt.com]
- 8. Imatinib mesylate CAS#: 220127-57-1 [m.chemicalbook.com]
- 9. Gleevec (Imatinib Mesylate): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 10. Page loading... [guidechem.com]
- 11. cdn.caymanchem.com [cdn.caymanchem.com]
- 12. selleckchem.com [selleckchem.com]
Synthesis of 3-(S)-(1-cyano-1,1-diphenylmethyl)-1-tosylpyrrolidine: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed overview of the synthetic pathway for 3-(S)-(1-cyano-1,1-diphenylmethyl)-1-tosylpyrrolidine, a key intermediate in the synthesis of various pharmaceutical compounds. The document outlines two primary routes for its preparation, complete with detailed experimental protocols, quantitative data, and characterization information.
Introduction
This compound is a chiral molecule of significant interest in medicinal chemistry. Its synthesis requires stereochemical control to obtain the desired (S)-enantiomer. The primary synthetic strategy involves the nucleophilic substitution of a leaving group at the 3-position of a protected pyrrolidine ring with diphenylacetonitrile. This guide details two reliable synthetic pathways, starting from either (S)-4-chloro-3-hydroxybutanenitrile or commercially available (R)-1-(p-Tosyl)-3-pyrrolidinol.
Synthetic Pathways
Two principal pathways for the synthesis of this compound are presented. Both routes converge on the key intermediate, 1-tosyl-3-(S)-tosyloxypyrrolidine, which then undergoes nucleophilic substitution.
Pathway A: From (S)-4-chloro-3-hydroxybutanenitrile
This pathway involves a multi-step synthesis to first construct the pyrrolidine ring and then introduce the necessary functional groups.
Caption: Synthesis Pathway A starting from (S)-4-chloro-3-hydroxybutanenitrile.
Pathway B: From (R)-1-(p-Tosyl)-3-pyrrolidinol
This more direct route utilizes a commercially available starting material. The stereochemistry is inverted during the tosylation step.
Caption: Synthesis Pathway B starting from (R)-1-(p-Tosyl)-3-pyrrolidinol.
Experimental Protocols
Synthesis of 1-Tosyl-3-(S)-tosyloxypyrrolidine (from Pathway A)
This procedure details the formation of the key intermediate from (S)-4-chloro-3-hydroxybutanenitrile.
Step 1: In situ formation of (S)-3-Hydroxypyrrolidine and N-Tosylation
-
To a mixture of sodium borohydride (37.96 g) and boron trifluoride diethyl etherate (185.8 ml) in tetrahydrofuran (500 ml) at 20-25°C, add a solution of (S)-4-chloro-3-hydroxybutanenitrile (100 g) in tetrahydrofuran (100 ml).[1]
-
Stir the mixture for 5 hours at 20-25°C.[1]
-
Carefully add the reaction mixture to pre-cooled water (0-5°C).
-
Add sodium carbonate (177 g) to the mixture at 0-5°C and then heat to 50-55°C for 2 hours.[1]
-
Cool the mixture to 25-30°C and filter through a hyflow bed. Separate the organic and aqueous layers.
-
To the separated aqueous layer, add p-toluenesulfonyl chloride (111.3 g) at 25-30°C. Heat the mixture to 50-55°C and stir for 2 hours.[1]
-
Add toluene (200 ml) and separate the organic layer.
Step 2: O-Tosylation
-
To the organic layer from the previous step, add tert-butyl ammonium bromide (8 g).
-
Add sodium hydroxide solution and another portion of p-toluenesulfonyl chloride (111.3 g) at 25-30°C.[1]
-
Heat the mixture to 50-55°C and stir for 2 hours.[1]
-
Cool the mixture to 25-30°C, add water, and then cool to 0-5°C and stir for 2 hours.
-
Filter the mixture and wash the solid with toluene and water.
-
To the obtained solid, add water (1000 ml), stir for 1 hour at 25-30°C, filter, and dry.
-
Add methanol (500 ml) to the solid, stir for 2 hours at 25-30°C, filter, and dry to yield 1-tosyl-3-(S)-tosyloxypyrrolidine.[1]
| Parameter | Value | Reference |
| Starting Material | (S)-4-chloro-3-hydroxybutanenitrile (100 g) | [1] |
| Yield | 160 g | [1] |
Synthesis of 1-Tosyl-3-(S)-tosyloxypyrrolidine (from Pathway B)
This procedure outlines the tosylation of commercially available (R)-1-(p-Tosyl)-3-pyrrolidinol.
-
Dissolve (R)-1-(p-Tosyl)-3-pyrrolidinol (1.0 eq) in anhydrous dichloromethane (10 volumes).
-
Cool the solution to 0°C in an ice bath.
-
Slowly add pyridine (1.5 eq) to the stirred solution.
-
Add p-toluenesulfonyl chloride (1.2 eq) portion-wise at 0°C.
-
Stir the reaction at 0°C for 4 hours, then allow it to warm to room temperature and stir for an additional 2-16 hours, monitoring by TLC.
-
Upon completion, dilute the mixture with dichloromethane and transfer to a separatory funnel.
-
Wash sequentially with water, 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Synthesis of this compound
This final step involves the nucleophilic substitution of the tosylate group.
Caption: Experimental workflow for the final synthesis step.
-
In a suitable reactor, mix diphenylacetonitrile (1.0-1.5 eq) with potassium hydroxide (2.0-3.0 eq).[1]
-
Heat the mixture to facilitate dissolution.
-
Cool the reaction mass to 10-20°C and slowly add 1-tosyl-3-(S)-(-)-tosyloxypyrrolidine (120 g) at 15-20°C.[1]
-
Raise the temperature to reflux and maintain until the reaction is complete (monitor by TLC or HPLC).[1]
-
Cool the reaction mass to 25-35°C.[1]
-
Add deionized water (1200 ml) and dichloromethane (600 ml) to the reaction mass and separate the layers.[1]
-
Distill the dichloromethane layer under vacuum to obtain a residue.[1]
-
Crystallize the residue from methanol (600 ml) to yield 3-(S)-(+)-(1-cyano-1,1-diphenylmethyl)-1-tosylpyrrolidine.[1]
| Parameter | Value | Reference |
| Starting Material | 1-tosyl-3-(S)-(-)-tosyloxypyrrolidine (120 g) | [1] |
| Key Reagents | Diphenylacetonitrile, Potassium Hydroxide | [1] |
| Solvent | Dichloromethane (for work-up), Methanol (for crystallization) | [1] |
| Reaction Temperature | Reflux | [1] |
Characterization Data
The final product, this compound, is a white to off-white solid.
| Property | Value |
| Molecular Formula | C₂₅H₂₄N₂O₂S |
| Molecular Weight | 416.54 g/mol |
| CAS Number | 133099-09-9 |
Expected NMR Data:
-
¹H NMR (CDCl₃): Expected signals include aromatic protons from the two phenyl rings and the tosyl group (approx. 7.0-8.0 ppm), protons of the pyrrolidine ring (approx. 2.0-4.0 ppm), and the methyl protons of the tosyl group (approx. 2.4 ppm).
-
¹³C NMR (CDCl₃): Expected signals include aromatic carbons, the cyano carbon (approx. 120 ppm), the quaternary carbon attached to the cyano and phenyl groups, carbons of the pyrrolidine ring, and the methyl carbon of the tosyl group.
Conclusion
This technical guide provides two robust and well-documented synthetic pathways for the preparation of this compound. The choice of pathway may depend on the availability and cost of the starting materials. The detailed experimental protocols and workflow diagrams offer a clear and actionable resource for researchers and professionals in the field of drug development and organic synthesis.
References
Spectroscopic and Synthetic Profile of (S)-2,2-diphenyl-2-(1-tosylpyrrolidin-3-yl)acetonitrile: A Technical Guide
Compound Overview
(S)-2,2-diphenyl-2-(1-tosylpyrrolidin-3-yl)acetonitrile is a chiral organic molecule featuring a pyrrolidine ring, a diphenylacetonitrile group, and a tosyl protecting group. Its chemical structure suggests its potential as a synthetic intermediate in the development of pharmacologically active compounds.
Molecular Formula: C₂₅H₂₄N₂O₂S Molecular Weight: 416.53 g/mol CAS Number: 133099-09-9
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for the title compound. These predictions are based on typical values for the constituent functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Spectroscopic Data (Solvent: CDCl₃, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 7.80 - 7.70 | d | 2H | Ar-H (ortho to SO₂) of Tosyl group |
| 7.50 - 7.20 | m | 12H | Ar-H of Diphenyl and Tosyl groups |
| 3.80 - 3.70 | m | 1H | CH of Pyrrolidine (position 3) |
| 3.60 - 3.40 | m | 2H | CH₂ of Pyrrolidine (position 5) |
| 3.30 - 3.10 | m | 2H | CH₂ of Pyrrolidine (position 2) |
| 2.40 | s | 3H | CH₃ of Tosyl group |
| 2.30 - 2.10 | m | 2H | CH₂ of Pyrrolidine (position 4) |
Table 2: Predicted ¹³C NMR Spectroscopic Data (Solvent: CDCl₃, 100 MHz)
| Chemical Shift (δ, ppm) | Assignment |
| 144.5 | Quaternary C of Tosyl group (C-SO₂) |
| 140.0 - 138.0 | Quaternary C of Diphenyl groups |
| 134.0 | Quaternary C of Tosyl group (C-CH₃) |
| 130.0 - 127.0 | CH of Aromatic rings |
| 120.0 | CN (Nitrile) |
| 60.0 | Quaternary C (C-CN) |
| 52.0 | CH₂ of Pyrrolidine (position 5) |
| 50.0 | CH₂ of Pyrrolidine (position 2) |
| 45.0 | CH of Pyrrolidine (position 3) |
| 30.0 | CH₂ of Pyrrolidine (position 4) |
| 21.5 | CH₃ of Tosyl group |
Infrared (IR) Spectroscopy
Table 3: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3100 - 3000 | Medium | Aromatic C-H Stretch |
| 2970 - 2850 | Medium | Aliphatic C-H Stretch |
| 2250 - 2240 | Medium | C≡N Stretch (Nitrile)[1][2] |
| 1600 - 1450 | Medium | Aromatic C=C Stretch |
| 1350 - 1330 | Strong | Asymmetric SO₂ Stretch (Sulfonyl group)[3] |
| 1170 - 1150 | Strong | Symmetric SO₂ Stretch (Sulfonyl group)[3] |
Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Data
| m/z | Interpretation |
| 416.16 | [M]⁺, Molecular Ion |
| 261.14 | [M - C₇H₇SO₂]⁺, Loss of the tosyl group |
| 193.09 | [C₁₄H₁₁N]⁺, Diphenylacetonitrile fragment |
| 155.02 | [C₇H₇SO₂]⁺, Tosyl cation |
| 91.05 | [C₇H₇]⁺, Tropylium ion from the tosyl group |
| 70.07 | [C₄H₈N]⁺, Pyrrolidinyl fragment |
Experimental Protocols
The following sections provide generalized experimental protocols for the synthesis and spectroscopic characterization of a compound similar to the title molecule.
Illustrative Synthesis of a Chiral Pyrrolidine Derivative
The synthesis of chiral pyrrolidine derivatives can be achieved through various established methods. One common approach involves the nucleophilic substitution of a chiral precursor.
Materials:
-
(R)-3-hydroxypyrrolidine
-
Tosyl chloride
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM)
-
Diphenylacetonitrile
-
Sodium hydride (NaH)
-
N,N-Dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes
-
Ethyl acetate
Procedure:
-
Tosylation of (R)-3-hydroxypyrrolidine: To a stirred solution of (R)-3-hydroxypyrrolidine and triethylamine in dichloromethane at 0 °C, add tosyl chloride portion-wise. Allow the reaction to warm to room temperature and stir for 12 hours. Quench the reaction with water and extract with dichloromethane. Wash the organic layer with saturated aqueous sodium bicarbonate and brine, then dry over anhydrous magnesium sulfate. Remove the solvent under reduced pressure to yield (R)-1-tosylpyrrolidin-3-ol.
-
Activation of the hydroxyl group: Convert the hydroxyl group of (R)-1-tosylpyrrolidin-3-ol to a better leaving group, such as a mesylate or triflate, by reacting it with the corresponding sulfonyl chloride in the presence of a base.
-
Nucleophilic Substitution: In a separate flask, deprotonate diphenylacetonitrile using a strong base like sodium hydride in an anhydrous solvent such as DMF. To this solution, add the activated pyrrolidine derivative from the previous step. Heat the reaction mixture and monitor by TLC until completion.
-
Work-up and Purification: Cool the reaction to room temperature and quench carefully with water. Extract the product with ethyl acetate. Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate. Concentrate the solution and purify the crude product by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to afford the desired product.
Spectroscopic Characterization
3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent in a standard 5 mm NMR tube.
-
¹H NMR Spectroscopy: Acquire the proton NMR spectrum on a 400 MHz or higher field spectrometer. Set the spectral width to cover the range of -2 to 12 ppm. Use a sufficient number of scans to obtain a good signal-to-noise ratio. Process the data with appropriate window functions and perform phase and baseline corrections. Integrate the signals and determine the chemical shifts relative to the residual solvent peak.
-
¹³C NMR Spectroscopy: Acquire the carbon NMR spectrum on the same instrument, typically at a frequency of 100 MHz. Use a spectral width of 0 to 220 ppm. Employ proton decoupling to obtain singlets for all carbon signals. A longer acquisition time and a greater number of scans are typically required compared to ¹H NMR.
3.2.2. Infrared (IR) Spectroscopy
-
Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory of an FTIR spectrometer.
-
Data Acquisition: Record the spectrum over the range of 4000 to 400 cm⁻¹. Collect a background spectrum of the clean ATR crystal before running the sample. Acquire a sufficient number of scans (e.g., 16 or 32) to obtain a high-quality spectrum.
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups in the molecule.
3.2.3. Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.
-
Data Acquisition: Introduce the sample into the mass spectrometer via an appropriate ionization source, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI). Acquire the mass spectrum in positive ion mode over a suitable m/z range (e.g., 50-1000).
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure of the compound. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and elemental composition.
Visualizations
The following diagrams illustrate the general workflows for the synthesis, characterization, and data analysis of a chemical compound.
Caption: Experimental workflow for synthesis and characterization.
Caption: Logic of spectroscopic data analysis for structure confirmation.
References
The Dual Nature of the Tosyl Group in Pyrrolidine Chemistry: A Technical Guide to Stability and Reactivity
For Researchers, Scientists, and Drug Development Professionals
The pyrrolidine ring is a cornerstone of many pharmaceuticals and natural products. Its synthesis and functionalization often necessitate the use of protecting groups, among which the tosyl (Ts) group holds a prominent, albeit complex, position. This technical guide provides an in-depth analysis of the role of the tosyl group in influencing the stability and reactivity of the pyrrolidine ring, offering valuable insights for synthetic strategy and drug development.
The Tosyl Group: An Overview of its Electronic and Steric Influence
The p-toluenesulfonyl (tosyl) group is a potent electron-withdrawing group, a characteristic that fundamentally dictates its influence on the pyrrolidine ring. This property, combined with its steric bulk, imparts a unique combination of stability and controlled reactivity to the N-tosylpyrrolidine scaffold.
Key Attributes of the N-Tosyl Group:
-
Robust Protection: The tosyl group is exceptionally stable under a wide range of reaction conditions, including strongly acidic and basic media, as well as in the presence of various organometallic reagents. This robustness makes it an ideal protecting group when harsh conditions are required in subsequent synthetic steps.[1]
-
Activation of α-Carbons: The strong electron-withdrawing nature of the tosyl group increases the acidity of the protons on the adjacent α-carbons of the pyrrolidine ring. This facilitates deprotonation and subsequent functionalization at these positions.[1]
-
Stereochemical Control: The bulky nature of the tosyl group can influence the stereochemical outcome of reactions by directing the approach of reagents from the less hindered face of the pyrrolidine ring.
-
Challenging Deprotection: A significant drawback of the tosyl group is the often harsh conditions required for its removal. Reductive cleavage methods are generally preferred over strongly acidic conditions, which may not be compatible with sensitive functional groups.[1]
Impact on Pyrrolidine Ring Stability and Conformation
The presence of the N-tosyl group significantly impacts the structural and conformational properties of the pyrrolidine ring.
Bond Lengths and Angles
The electron-withdrawing nature of the tosyl group affects the bond lengths and angles within the N-tosylpyrrolidine molecule. X-ray crystallographic data for 1-(toluene-4-sulfonyl)pyrrolidine provides precise measurements of these parameters.[2]
| Bond/Angle | Value |
| S=O (average) | 1.435 Å |
| S—N | 1.625 Å |
| S—C | 1.770 Å |
| N—C (average) | 1.48 Å (approx.) |
| C—C (average) | 1.53 Å (approx.) |
| O=S=O Angle | 119.5° (approx.) |
| C—S—N Angle | 107.0° (approx.) |
| S—N—C Angles | 115.0° (approx.) |
Data extracted from the crystal structure of 1-(toluene-4-sulfonyl)pyrrolidine.[2]
Ring Pucker and Conformational Analysis
Reactivity of N-Tosylpyrrolidines
The tosyl group modulates the reactivity of the pyrrolidine ring in several key ways, creating opportunities for a range of synthetic transformations.
α-Functionalization via Lithiation
The increased acidity of the α-protons allows for regioselective deprotonation using strong bases like n-butyllithium (n-BuLi) or sec-butyllithium (sec-BuLi), followed by quenching with various electrophiles. This is a powerful method for introducing substituents at the 2- and 5-positions of the pyrrolidine ring.
Experimental Protocol: General Procedure for α-Lithiation and Alkylation of N-Tosylpyrrolidine
This protocol is adapted from general procedures for the α-lithiation of N-protected pyrrolidines.[5]
Materials:
-
N-Tosylpyrrolidine
-
Anhydrous tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes
-
Electrophile (e.g., methyl iodide)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Apparatus Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a rubber septum, and a nitrogen inlet is assembled.
-
Reaction Setup: The flask is charged with N-tosylpyrrolidine (1.0 eq) and anhydrous THF under a nitrogen atmosphere. The solution is cooled to -78 °C using a dry ice/acetone bath.
-
Lithiation: n-Butyllithium (1.1 eq) is added dropwise via syringe, maintaining the temperature at -78 °C. The reaction mixture is stirred at this temperature for 1 hour.
-
Electrophilic Quench: The electrophile (1.2 eq) is added dropwise to the solution at -78 °C. The reaction is allowed to slowly warm to room temperature and stirred for an additional 2-4 hours.
-
Workup: The reaction is quenched by the slow addition of saturated aqueous NH₄Cl solution. The aqueous layer is extracted with ethyl acetate (3 x 20 mL).
-
Purification: The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel.
N-C Bond Cleavage
While the N-Ts bond is generally stable, its cleavage under reductive conditions is a common deprotection strategy. Furthermore, the tosyl group can influence the cleavage of the C-N bonds within the pyrrolidine ring under specific catalytic conditions, although this is less common than for other N-acyl groups like N-benzoyl.[6][7][8]
Neighboring Group Participation of the Sulfonamide Nitrogen
While direct participation of the N-tosyl group on a pyrrolidine ring is not extensively documented in the searched literature, studies on related systems have shown that sulfonamide nitrogen atoms can act as neighboring groups.[1][3][9][10] This participation can lead to enhanced reaction rates and unexpected stereochemical outcomes, particularly in reactions involving the formation of cationic intermediates adjacent to the nitrogen-containing ring. For example, in the bromination of benzodiazocines, the sulfonamide nitrogen participates in a ring-contraction process.[9] This suggests that under suitable conditions, the nitrogen of an N-tosylpyrrolidine could potentially participate in similar transformations.
Synthesis of N-Tosylpyrrolidines: A Mechanistic Perspective
A variety of methods exist for the synthesis of N-tosylpyrrolidines. One notable example is the Rh(III)-catalyzed formal [4+1] cycloaddition of unactivated terminal alkenes and a nitrene source, which proceeds through an N-tosyl aziridine intermediate followed by a ring expansion.[9]
Comparative Analysis with Other N-Protecting Groups
The choice of an N-protecting group is a critical decision in any synthetic route. The tosyl group's properties are best understood in comparison to other common protecting groups for pyrrolidine, such as Boc, Cbz, and Fmoc.[1]
| Protecting Group | Stability | Deprotection Conditions | Key Features |
| Tosyl (Ts) | Very high (strong acids, bases, organometallics) | Harsh (e.g., Na/NH₃, Mg/MeOH) | Electron-withdrawing, activates α-protons. |
| Boc | Stable to base, nucleophiles; labile to acid | Mild acid (e.g., TFA, HCl) | Good balance of stability and lability. |
| Cbz | Stable to acid and base | Catalytic hydrogenolysis | Orthogonal to acid- and base-labile groups. |
| Fmoc | Stable to acid and hydrogenolysis; labile to base | Mild base (e.g., piperidine) | Commonly used in solid-phase peptide synthesis; orthogonal to acid-labile groups. |
Data compiled from various literature sources.[1]
Conclusion
The tosyl group plays a multifaceted role in the chemistry of the pyrrolidine ring. Its strong electron-withdrawing character and steric presence provide a high degree of stability, making it an excellent protecting group for multi-step syntheses involving harsh conditions. Simultaneously, this electronic effect activates the ring for important C-C bond-forming reactions at the α-position. However, the difficulty of its removal necessitates careful planning in a synthetic strategy. For researchers and drug development professionals, a thorough understanding of these dual characteristics is essential for the effective design and execution of synthetic routes to novel pyrrolidine-containing molecules.
Diagrams
Caption: Experimental workflow for the α-alkylation of N-tosylpyrrolidine.
References
- 1. Neighboring group participation by sulfonamido nitrogen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. acs.figshare.com [acs.figshare.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. 1-(Toluene-4-sulfonyl)-4-(toluene-4-sulfonyloxy)-pyrrolidine-2-carboxylic acid methyl ester | C20H23NO7S2 | CID 391527 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Mechanism of the Deprotonation Reaction of Alkyl Benzyl Ethers with n-Butyllithium_Chemicalbook [chemicalbook.com]
- 8. Electrophile-Dependent Reactivity of Lithiated N-Benzylpyrene-1-Carboxamide - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Effect of sulfonyl protecting groups on the neighboring group participation ability of sulfonamido nitrogen - PubMed [pubmed.ncbi.nlm.nih.gov]
Chiral Pyrrolidine Scaffolds: A Cornerstone in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The chiral pyrrolidine ring, a five-membered saturated nitrogen-containing heterocycle, stands as a privileged scaffold in the realm of medicinal chemistry. Its prevalence in a multitude of FDA-approved drugs and biologically active natural products underscores its significance as a versatile building block in the design and discovery of novel therapeutic agents. The inherent chirality and conformational flexibility of the pyrrolidine nucleus allow for precise three-dimensional arrangements of substituents, enabling high-affinity and selective interactions with biological targets. This technical guide provides a comprehensive overview of the synthesis, biological activities, and therapeutic applications of chiral pyrrolidine scaffolds, with a focus on quantitative data, detailed experimental protocols, and the elucidation of relevant signaling pathways.
The Significance of Chirality and 3D-Scaffolding
The three-dimensional architecture of a drug molecule is a critical determinant of its pharmacological activity. Chiral centers within the pyrrolidine ring introduce stereoisomers (enantiomers and diastereomers) that can exhibit profoundly different biological profiles, including variations in potency, selectivity, and metabolic stability. The non-planar, puckered nature of the pyrrolidine ring allows it to present substituents in distinct spatial orientations, facilitating optimal interactions with the chiral environment of biological macromolecules such as enzymes and receptors. This ability to explore chemical space in three dimensions is a key advantage of pyrrolidine-based scaffolds over their flat, aromatic counterparts.
Therapeutic Applications of Chiral Pyrrolidine-Containing Compounds
The versatility of the chiral pyrrolidine scaffold is reflected in its broad range of therapeutic applications, spanning a diverse array of diseases.
Neuronal Nitric Oxide Synthase (nNOS) Inhibitors
Selective inhibition of neuronal nitric oxide synthase (nNOS) is a promising therapeutic strategy for various neurodegenerative disorders, including Parkinson's disease, Alzheimer's disease, and Huntington's disease. A series of potent and selective nNOS inhibitors have been developed based on a chiral pyrrolidine core.
Table 1: Biological Activity of Chiral Pyrrolidine-Based nNOS Inhibitors [1]
| Compound | nNOS Kᵢ (nM) | eNOS Kᵢ (nM) | iNOS Kᵢ (nM) | Selectivity (eNOS/nNOS) | Selectivity (iNOS/nNOS) |
| 1a | 10 | 12000 | 4000 | 1200 | 400 |
| 1b | 5 | 19000 | 6000 | 3800 | 1200 |
| 8a | 7 | 1500 | 1500 | 214 | 214 |
| 8b | 15 | 2000 | 2000 | 133 | 133 |
| 8c | 3 | 1000 | 1000 | 333 | 333 |
| 8d | 2 | 500 | 500 | 250 | 250 |
| 8e | 20 | 2500 | 2500 | 125 | 125 |
CXCR4 Antagonists for Cancer Therapy
The C-X-C chemokine receptor type 4 (CXCR4) plays a crucial role in cancer progression and metastasis.[2][3][4] Antagonists of this receptor can inhibit the migration and invasion of cancer cells. Chiral pyrrolidine scaffolds have been successfully employed in the development of potent CXCR4 antagonists.[5][6]
Table 2: Biological Activity of a Chiral Pyrrolidine-Based CXCR4 Antagonist [5][6]
| Compound | CXCR4 Binding IC₅₀ (nM) | CXCL12-induced Ca²⁺ Flux IC₅₀ (nM) |
| Compound 26 | 79 | 0.25 |
Other Therapeutic Areas
Chiral pyrrolidine derivatives have demonstrated efficacy in a wide range of other therapeutic areas, including:
-
Antiviral agents: As inhibitors of viral proteases and other essential viral enzymes.[7]
-
Anticancer agents: Targeting various kinases and other proteins involved in cancer cell proliferation and survival.[8][9]
-
Central Nervous System (CNS) disorders: Modulating neurotransmitter receptors and transporters.
-
Anti-inflammatory agents: Inhibiting enzymes involved in the inflammatory cascade.[10]
Table 3: Anticancer Activity of Chiral Pyrrolidine Derivatives [8][9][10]
| Compound | Cell Line | IC₅₀ (µM) |
| 7a | HeLa | 0.32 ± 1.00 |
| 7i | HeLa | 1.80 ± 0.22 |
| 8a | MCF-7 | 7.61 |
| 8e | MCF-7 | 1.07 |
| 8f | MCF-7 | 3.16 |
| 3k | HCT116 | Varies |
| 3h | HCT116 | Varies |
Key Experimental Protocols for the Synthesis of Chiral Pyrrolidine Scaffolds
The asymmetric synthesis of chiral pyrrolidines is a well-developed field, with numerous methodologies available to control the stereochemistry of the pyrrolidine ring.
Asymmetric [3+2] Cycloaddition of Azomethine Ylides
This is a powerful and widely used method for the enantioselective synthesis of highly substituted pyrrolidines.[11]
Detailed Protocol:
-
Catalyst Preparation: To a solution of the chiral ligand (e.g., a chiral phosphine or diamine) in a suitable anhydrous solvent (e.g., toluene), add the metal precursor (e.g., Ag₂CO₃) under an inert atmosphere. Stir the mixture at room temperature to form the chiral catalyst complex.
-
Reaction Setup: In a separate flask, dissolve the α-amino ester and the aldehyde or ketone in the reaction solvent.
-
Cycloaddition: To the solution from step 2, add the dipolarophile (e.g., an α,β-unsaturated ester or ketone) followed by the prepared chiral catalyst solution.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, quench the reaction and perform an aqueous work-up. Dry the organic layer, concentrate it under reduced pressure, and purify the crude product by flash column chromatography to obtain the enantiomerically enriched pyrrolidine derivative.
Ring-Closing Metathesis (RCM)
Ring-closing metathesis is another versatile strategy for the synthesis of chiral pyrrolidines, particularly for accessing specific substitution patterns.[12]
Detailed Protocol:
-
Substrate Synthesis: Synthesize the acyclic diene or enyne precursor containing the desired chirality, often derived from chiral pool starting materials like amino acids.
-
RCM Reaction: Dissolve the acyclic precursor in an appropriate degassed solvent (e.g., dichloromethane or toluene). Add a solution of a Grubbs' or Hoveyda-Grubbs' catalyst.
-
Reaction Conditions: The reaction is typically carried out under an inert atmosphere and may require heating.
-
Monitoring and Work-up: Monitor the reaction by TLC or GC-MS. Once complete, quench the reaction and purify the resulting cyclic product by column chromatography.
Conclusion
Chiral pyrrolidine scaffolds continue to be a rich source of innovation in medicinal chemistry. Their unique structural and stereochemical properties provide a robust framework for the design of potent and selective modulators of a wide range of biological targets. The ongoing development of novel and efficient asymmetric synthetic methodologies further expands the accessible chemical space of chiral pyrrolidines, paving the way for the discovery of next-generation therapeutics to address unmet medical needs. This guide has provided a comprehensive overview of the key aspects of chiral pyrrolidine chemistry, from fundamental principles to practical applications, to aid researchers in this exciting and impactful field.
References
- 1. Improved Synthesis of Chiral Pyrrolidine Inhibitors and Their Binding Properties to Neuronal Nitric Oxide Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The CXCL12-CXCR4 Signaling Axis Plays a Key Role in Cancer Metastasis and is a Potential Target for Developing Novel Therapeutics against Metastatic Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Role of chemokine receptor CXCR4 in breast cancer metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Efficient Method for the Synthesis of Chiral Pyrrolidine Derivatives via Ring-Closing Enyne Metathesis Reaction [organic-chemistry.org]
The Architectonics of Asymmetry: A Technical Guide to Stereoselective Synthesis with Chiral Pyrrolidine Auxiliaries
For Researchers, Scientists, and Drug Development Professionals
The precise control of stereochemistry is a cornerstone of modern organic synthesis, particularly in the development of pharmaceuticals where the chirality of a molecule can dictate its efficacy and safety. Chiral pyrrolidine auxiliaries have emerged as a powerful and versatile class of molecules that enable chemists to construct complex, stereochemically defined structures with a high degree of predictability and efficiency. Derived from the readily available and naturally occurring amino acid proline, these auxiliaries offer a robust scaffold for a multitude of stereoselective transformations, including alkylations, aldol reactions, Michael additions, and reductions. This technical guide provides an in-depth exploration of the mechanisms, experimental protocols, and applications of key chiral pyrrolidine auxiliaries in stereoselective synthesis.
Core Principles of Chiral Pyrrolidine Auxiliaries
The fundamental principle behind the use of a chiral auxiliary is the temporary covalent attachment of a chiral molecule to a prochiral substrate. This chiral auxiliary then directs the approach of a reactant to one of the two prochiral faces of the substrate, leading to the formation of a new stereocenter with a specific configuration. After the desired transformation, the auxiliary is cleaved from the product, ideally in a non-destructive manner, allowing for its recovery and reuse. The rigidity of the five-membered pyrrolidine ring is a key feature that contributes to the high levels of stereocontrol observed with these auxiliaries. This rigidity, often enhanced by strategic substitution, creates a well-defined steric and electronic environment that biases the trajectory of incoming reagents.
Key Methodologies and Mechanisms
Enders SAMP/RAMP Hydrazone Alkylation
One of the most well-established and reliable methods for the asymmetric α-alkylation of ketones and aldehydes is the Enders SAMP/RAMP hydrazone methodology. (S)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP) and its enantiomer (R)-1-amino-2-(methoxymethyl)pyrrolidine (RAMP) are chiral auxiliaries derived from proline.
Mechanism: The reaction proceeds through a three-step sequence:
-
Hydrazone Formation: The ketone or aldehyde is condensed with SAMP or RAMP to form a chiral hydrazone.
-
Deprotonation and Azaenolate Formation: The hydrazone is deprotonated with a strong base, typically lithium diisopropylamide (LDA), to form a lithiated azaenolate. The stereoselectivity of this step is crucial and is controlled by the chiral auxiliary. The resulting azaenolate adopts a rigid, chelated structure where the lithium cation is coordinated to both the nitrogen atom and the oxygen of the methoxymethyl group. This chelation, combined with the steric bulk of the pyrrolidine ring, directs the deprotonation and subsequent alkylation.
-
Alkylation and Auxiliary Cleavage: The azaenolate then reacts with an electrophile (e.g., an alkyl halide) from the less sterically hindered face. The chiral auxiliary is subsequently removed, typically by ozonolysis or hydrolysis, to yield the α-alkylated carbonyl compound with high enantiomeric purity.
Experimental Protocol: Asymmetric α-Alkylation of 3-Pentanone using SAMP
-
Step 1: Hydrazone Formation.
-
To a 50 mL flask, add (S)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP) (3.9 g, 30 mmol) and 3-pentanone (3.79 mL, 36 mmol).
-
Heat the mixture at 60°C under an argon atmosphere overnight.
-
Dilute the crude product with 200 mL of diethyl ether and wash with 30 mL of water.
-
Separate the organic layer, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain the 3-pentanone SAMP hydrazone.
-
-
Step 2: Alkylation.
-
Prepare a solution of lithium diisopropylamide (LDA) by adding n-butyllithium (1.6 M in hexane, 15 mL, 24 mmol) to a solution of diisopropylamine (3.4 mL, 24 mmol) in 40 mL of anhydrous THF at 0°C.
-
Cool the LDA solution to -78°C and add a solution of the 3-pentanone SAMP hydrazone (3.96 g, 20 mmol) in 10 mL of anhydrous THF via syringe.
-
Stir the mixture at -78°C for 4 hours.
-
Add ethyl iodide (1.92 mL, 24 mmol) to the solution and allow
-
The Synthetic Keystone: A Technical Guide to (S)-3-(1-Cyano-1,1-diphenylmethyl)-1-tosylpyrrolidine in the Genesis of Darifenacin
For Immediate Release
An in-depth exploration of (S)-3-(1-Cyano-1,1-diphenylmethyl)-1-tosylpyrrolidine, a pivotal intermediate in the synthesis of the M3 selective muscarinic receptor antagonist, darifenacin. This document serves as a technical guide for researchers, scientists, and drug development professionals, detailing its synthetic background, discovery, and critical role in the production of a key therapeutic agent for overactive bladder.
Executive Summary
(S)-3-(1-Cyano-1,1-diphenylmethyl)-1-tosylpyrrolidine is a chiral organic compound that has garnered significant attention not for its intrinsic pharmacological activity, but as a crucial building block in the multi-step synthesis of darifenacin. Darifenacin, marketed as Enablex®, is a potent and selective antagonist of the M3 muscarinic receptor, a key therapeutic target for the treatment of overactive bladder. The discovery and development of efficient synthetic routes to darifenacin have been a subject of extensive research, with the synthesis of the (S)-3-(1-Cyano-1,1-diphenylmethyl)-1-tosylpyrrolidine intermediate being a critical step. This guide provides a comprehensive overview of the background, discovery, and detailed synthetic protocols related to this important intermediate.
Background and Discovery: A Tale of Synthetic Innovation
The journey to discover and develop darifenacin was driven by the need for a more uroselective treatment for overactive bladder, minimizing the side effects associated with less selective antimuscarinic agents.[1] The chemical structure of darifenacin features a stereocenter at the 3-position of the pyrrolidine ring, making the stereoselective synthesis of this core a paramount challenge.
The discovery of (S)-3-(1-Cyano-1,1-diphenylmethyl)-1-tosylpyrrolidine as a key intermediate arose from the need for a stable, crystalline compound that would allow for the facile introduction of the diphenylacetamide moiety and subsequent elaboration to the final darifenacin molecule. Early synthetic routes were often hampered by hazardous reagents and difficult purifications.[2][3] The development of synthetic pathways involving this tosylated cyanopyrrolidine derivative represented a significant advancement, offering a more robust and scalable process.
Various patents and publications outline the evolution of the synthetic strategies, highlighting the importance of this intermediate in achieving high purity and yield of the final active pharmaceutical ingredient.[2][4][5]
Experimental Protocols
The synthesis of (S)-3-(1-Cyano-1,1-diphenylmethyl)-1-tosylpyrrolidine and its subsequent conversion are critical steps in the overall synthesis of darifenacin. The following protocols are based on methodologies described in the patent literature.
Synthesis of (S)-3-(1-Cyano-1,1-diphenylmethyl)-1-tosylpyrrolidine
This procedure involves the condensation of a protected (S)-3-hydroxypyrrolidine derivative with diphenylacetonitrile.
Reaction Scheme:
Figure 1: Synthesis of the target intermediate.
Detailed Protocol:
-
To a solution of 1-tosyl-3-(S)-(-)-tosyloxypyrrolidine in a suitable polar solvent (e.g., a polar protic or aprotic solvent), add diphenylacetonitrile.
-
Add a base, such as potassium hydroxide.[5]
-
The reaction mixture is stirred at a controlled temperature until the reaction is complete, as monitored by a suitable analytical technique (e.g., HPLC).
-
Upon completion, the reaction is worked up by quenching with water and extracting the product with an organic solvent.
-
The organic layer is washed, dried, and concentrated under reduced pressure.
-
The crude product is then purified by crystallization from a suitable solvent, such as methanol, to yield 3-(S)-(+)-(1-cyano-1,1-diphenylmethyl)-1-tosylpyrrolidine.[5]
Deprotection to (S)-3-(1-Cyano-1,1-diphenylmethyl)pyrrolidine Hydrobromide
The tosyl protecting group is removed under acidic conditions.
Reaction Scheme:
Figure 2: Deprotection of the tosyl group.
Detailed Protocol:
-
A mixture of (S)-3-(1-Cyano-1,1-diphenylmethyl)-1-tosylpyrrolidine (45 g), 48% aqueous hydrobromic acid (225 ml), and phenol (10.12 g) is heated under reflux for 2-4 hours.[5]
-
After cooling to room temperature, the mixture is extracted with dichloromethane.
-
The dichloromethane is distilled off under vacuum.
-
Ethyl acetate is added to the reaction mass at 40-45°C and then distilled off under vacuum.
-
The reaction mass is cooled to 0-5°C and the precipitated product is filtered to give 3-(S)-(+)-(1-cyano-1,1-diphenylmethyl)pyrrolidine HBr.[5]
Quantitative Data
The efficiency of the synthetic steps is crucial for the commercial viability of the overall process. The following table summarizes typical yields and purity data reported in the literature.
| Step | Starting Material | Product | Reagents | Yield (%) | Purity (%) | Reference |
| Synthesis of Intermediate | 1-Tosyl-3-(S)-(-)-tosyloxypyrrolidine | (S)-3-(1-Cyano-1,1-diphenylmethyl)-1-tosylpyrrolidine | Diphenylacetonitrile, KOH | High | >98 | [5] |
| Deprotection | (S)-3-(1-Cyano-1,1-diphenylmethyl)-1-tosylpyrrolidine | (S)-3-(1-Cyano-1,1-diphenylmethyl)pyrrolidine HBr | 48% aq. HBr, Phenol | High | >98 | [5] |
| Conversion to Darifenacin HBr (from a subsequent intermediate) | (S)-2-{1-[2-(2,3-dihydrobenzofuran-5-yl)ethyl]-3-pyrrolidinyl}-2,2-acetonitrile | Darifenacin Hydrobromide | HBr | >95 | >99.7 | [2] |
Signaling Pathway of the Final Product: Darifenacin
As (S)-3-(1-Cyano-1,1-diphenylmethyl)-1-tosylpyrrolidine is a synthetic intermediate, it does not have a signaling pathway of its own. The relevant pathway is that of the final product, darifenacin, which is a selective M3 muscarinic receptor antagonist.
Figure 3: Darifenacin's Mechanism of Action.
Darifenacin selectively antagonizes the M3 muscarinic receptor on bladder smooth muscle cells.[6][7][8][9] This prevents acetylcholine from binding and activating the Gq protein-coupled signaling cascade, which would normally lead to the production of inositol trisphosphate (IP3), subsequent calcium release, and muscle contraction.[7][8] By blocking this pathway, darifenacin reduces involuntary bladder contractions.[7]
Conclusion
(S)-3-(1-Cyano-1,1-diphenylmethyl)-1-tosylpyrrolidine stands as a testament to the intricate art of chemical synthesis in modern drug development. While not a therapeutic agent itself, its discovery and the refinement of its synthesis have been instrumental in providing a scalable and efficient manufacturing process for darifenacin. This technical guide has illuminated the critical role of this intermediate, providing a deeper understanding of its synthesis and its place in the broader context of treating overactive bladder. The methodologies and data presented herein are intended to support the ongoing efforts of researchers and professionals in the field of pharmaceutical sciences.
References
- 1. benchchem.com [benchchem.com]
- 2. WO2010032225A2 - Process for preparation of darifenacin and intermediates used in the process - Google Patents [patents.google.com]
- 3. WO2007076157A2 - Processes for preparing darifenacin hydrobromide - Google Patents [patents.google.com]
- 4. EP2261205A1 - Method of producing (s)-3-(1-cyano-1,1-diphenylmethyl)-pyrrolidine - Google Patents [patents.google.com]
- 5. WO2009125430A2 - Improved process for producing darifenacin - Google Patents [patents.google.com]
- 6. Darifenacin | C28H30N2O2 | CID 444031 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. What is the mechanism of Darifenacin Hydrobromide? [synapse.patsnap.com]
- 8. urology-textbook.com [urology-textbook.com]
- 9. What is Darifenacin Hydrobromide used for? [synapse.patsnap.com]
Technical Guide to (S)-2,2-Diphenyl-2-(1-tosylpyrrolidin-3-yl)acetonitrile (CAS 133099-09-9)
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-2,2-Diphenyl-2-(1-tosylpyrrolidin-3-yl)acetonitrile, with CAS number 133099-09-9, is a well-documented impurity of Darifenacin, a selective muscarinic M3 receptor antagonist used in the treatment of overactive bladder.[1][2] In the context of pharmaceutical development and quality control, this compound is often referred to as "Darifenacin Impurity 1".[2] Understanding the commercial availability, synthesis, and analytical characterization of this impurity is critical for researchers involved in the development, manufacturing, and quality assurance of Darifenacin. This guide provides an in-depth overview of the current knowledge on this compound.
Commercial Availability and Suppliers
(S)-2,2-Diphenyl-2-(1-tosylpyrrolidin-3-yl)acetonitrile is available from a variety of chemical suppliers, primarily for research and development purposes. Most suppliers offer this compound on a custom synthesis basis, though some may have limited stock.[2]
Table 1: Commercial Availability of CAS 133099-09-9
| Supplier | Product Name | Purity | Available Quantities | Stock Status |
| Chemicea | Darifenacin Impurity 1 | High Purity | Inquire | Custom Synthesis |
| Simson Pharma Limited | (3S)-1-Tosyl-,-diphenyl-3-pyrrolidineacetonitrile | High Purity | Inquire | Custom Synthesis |
| BLDpharm | 3-(S)-(1-Cyano-1,1-diphenylmethyl)-1-tosylpyrrolidine | ≥95% | Inquire | Inquire |
| Aurum Pharmatech | (S)-2,2-diphenyl-2-(1-tosylpyrrolidin-3-yl)acetonitrile | 95.00% | 1g, 2.5g, 5g, etc. | ~2 kg (Asia) |
| ChemicalBook | (S)-3-(1-Cyano-1,1-diphenylmethyl)-1-tosylpyrrolidine | 98%, 99% Min, 99%+ | g to kg | Varies by supplier |
| Pharmaffiliates | 3-(1-Cyano-1,1-diphenylmethyl)-1-tosylpyrrolidine | High Purity | Inquire | Inquire |
| APEX science | (S)-2,2-diphenyl-2-(1-tosylpyrrolidin-3-yl)acetonitrile | 98% | Inquire | Inquire |
| Jinlan Pharm-Drugs Technology Co., Limited | (S)-3-(1-Cyano-1,1-diphenylmethyl)-1-tosylpyrrolidine | 99% | Inquire | Inquire |
| Opulent Pharma | (S)-2,2-diphenyl-2-(1-tosylpyrrolidin-3-yl)acetonitrile | Inquire | Inquire | In Stock |
| 2a biotech | (S)-3-(1-Cyano-1,1-diphenylmethyl)-1-tosylpyrrolidine | 98.00% | Inquire | Inquire |
| Reagentia | 3-Pyrrolidineacetonitrile, 1-[(4-methylphenyl)sulfonyl]-α,α-diphenyl-, (3S)- | Inquire | 1g | Inquire |
| MOLBASE | (S)-3-(1-Cyano-1,1-diphenylmethyl)-1-tosylpyrrolidine | 98% | 10g | Inquire |
Note: Pricing and availability are subject to change. It is recommended to contact the suppliers directly for the most current information.
Synthesis and Characterization
As a known process-related impurity, (S)-2,2-Diphenyl-2-(1-tosylpyrrolidin-3-yl)acetonitrile is typically formed during the synthesis of Darifenacin. While a specific, detailed protocol for the exclusive synthesis of this impurity is not widely published, a general procedure for the formation of several Darifenacin impurities has been described.[3][4] This process involves the treatment of Darifenacin freebase with a high concentration of potassium hydroxide in 2-butanol at elevated temperatures.[3][4] The resulting mixture contains several impurities, including the title compound, which can then be isolated and purified using techniques like flash column chromatography.[3]
General Experimental Protocol for Synthesis of Darifenacin Impurities
The following is a generalized protocol adapted from the literature for the generation of a mixture of Darifenacin impurities.[3][4]
Materials:
-
Darifenacin freebase
-
Potassium hydroxide (KOH)
-
2-Butanol
-
Water
-
Ethyl acetate
-
Sodium chloride (NaCl)
-
Sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Eluents (e.g., ethyl acetate-hexanes, methanol-dichloromethane mixtures)
Procedure:
-
To a flask containing Darifenacin freebase (e.g., 15.0 g, 0.035 mol), add 2-Butanol (e.g., 225.0 mL) and potassium hydroxide (e.g., 98.6 g, 1.76 mol).
-
Stir the mixture at 20-30°C for 1 hour.
-
Heat the mixture to 100-105°C and maintain for approximately 60 hours.
-
Cool the reaction mass to ambient temperature.
-
Quench the reaction by adding water (e.g., 150 mL) and perform a layer separation.
-
Wash the organic layer with water (e.g., 2 x 150 mL) and then with a 2.0% aqueous NaCl solution (e.g., 50.0 mL).
-
Extract the aqueous layers with ethyl acetate (e.g., 150 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
The resulting residue, containing a mixture of impurities, can be purified by flash column chromatography on silica gel. Elution with a gradient of solvents such as ethyl acetate-hexanes and methanol-dichloromethane can be used to isolate the individual impurities.[3]
Analytical Characterization
The identification and characterization of (S)-2,2-Diphenyl-2-(1-tosylpyrrolidin-3-yl)acetonitrile, along with other Darifenacin impurities, are crucial for regulatory purposes.[1] The primary analytical techniques employed for this purpose include:
-
High-Performance Liquid Chromatography (HPLC): HPLC is the principal method for detecting and quantifying related substances and impurities in Darifenacin.[5]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is instrumental for the structural elucidation of unknown impurities and degradants.[5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed information about the chemical structure of the molecule.
-
Infrared (IR) Spectroscopy: IR spectroscopy helps to identify the functional groups present in the compound.
Mechanism of Action (Contextual)
As an impurity of Darifenacin, (S)-2,2-Diphenyl-2-(1-tosylpyrrolidin-3-yl)acetonitrile itself does not have a well-characterized mechanism of action. Its relevance is primarily in the context of the safety and purity of the active pharmaceutical ingredient, Darifenacin.
Darifenacin is a potent and selective antagonist of the muscarinic M3 receptor.[1][2] These receptors play a major role in mediating bladder muscle contractions.[2] By blocking the M3 receptors, Darifenacin leads to a reduction in bladder muscle contractions and an increase in bladder capacity. This action alleviates the symptoms of overactive bladder, such as urinary urgency, frequency, and urge incontinence.[2]
Visualizations
General Workflow for Impurity Synthesis and Isolation
References
Methodological & Application
Experimental protocol for the synthesis of Darifenacin using (S)-3-(1-cyano-1,1-diphenylmethyl)-1-tosylpyrrolidine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed experimental protocol for the synthesis of Darifenacin, a selective M3 muscarinic receptor antagonist used in the treatment of overactive bladder. The synthesis commences from the readily available starting material, (S)-3-(1-cyano-1,1-diphenylmethyl)-1-tosylpyrrolidine. The protocol is divided into three key synthetic transformations: 1) Hydrolysis of the nitrile to a primary amide, 2) Deprotection of the tosyl group, and 3) N-alkylation to yield the final Darifenacin product. This protocol is intended for use by qualified researchers and scientists in the field of medicinal chemistry and drug development.
Introduction
Darifenacin is a potent and selective antagonist of the M3 muscarinic receptor, which plays a crucial role in the contraction of the urinary bladder smooth muscle. Its selectivity for the M3 receptor subtype minimizes the common side effects associated with less selective antimuscarinic agents. The synthesis of Darifenacin can be achieved through various synthetic routes. This protocol outlines a reliable method starting from (S)-3-(1-cyano-1,1-diphenylmethyl)-1-tosylpyrrolidine, a commercially available or readily synthesized intermediate. The synthesis involves a three-step sequence, which has been optimized for clarity and reproducibility in a laboratory setting.
Experimental Protocols
Step 1: Synthesis of (S)-3-(1-Carbamoyl-1,1-diphenylmethyl)-1-tosylpyrrolidine (2)
This step involves the partial hydrolysis of the nitrile group of the starting material to a primary amide.
Materials and Reagents:
-
(S)-3-(1-cyano-1,1-diphenylmethyl)-1-tosylpyrrolidine (1)
-
Sodium hydroxide (NaOH)
-
Ethanol (EtOH)
-
Water (H₂O)
-
Dichloromethane (CH₂Cl₂)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a solution of (S)-3-(1-cyano-1,1-diphenylmethyl)-1-tosylpyrrolidine (1) (1.0 eq) in ethanol, add a 2M aqueous solution of sodium hydroxide (2.0 eq).
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Upon completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.
-
To the remaining aqueous residue, add water and extract the product with dichloromethane (3 x volumes).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
The crude (S)-3-(1-carbamoyl-1,1-diphenylmethyl)-1-tosylpyrrolidine (2) can be purified by column chromatography on silica gel if necessary.
Step 2: Synthesis of (S)-2,2-Diphenyl-2-(pyrrolidin-3-yl)acetamide (3)
This step involves the removal of the N-tosyl protecting group to yield the free secondary amine.
Materials and Reagents:
-
(S)-3-(1-Carbamoyl-1,1-diphenylmethyl)-1-tosylpyrrolidine (2)
-
Phenol
-
Hydrobromic acid (48% aqueous solution)
-
Toluene
-
Sodium hydroxide solution (e.g., 2M)
-
Dichloromethane (CH₂Cl₂)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve (S)-3-(1-carbamoyl-1,1-diphenylmethyl)-1-tosylpyrrolidine (2) (1.0 eq) in phenol (5.0 eq).
-
Add 48% aqueous hydrobromic acid (5.0 eq) to the mixture.
-
Heat the reaction mixture to 120-130 °C and stir for 4-6 hours. Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and add toluene.
-
Wash the toluene layer with water and then with a 2M sodium hydroxide solution to remove phenol.
-
Extract the aqueous layers with dichloromethane.
-
Combine all organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude (S)-2,2-diphenyl-2-(pyrrolidin-3-yl)acetamide (3) can be purified by crystallization or column chromatography.
Step 3: Synthesis of Darifenacin (4)
This final step involves the N-alkylation of the pyrrolidine ring with 5-(2-bromoethyl)-2,3-dihydrobenzofuran.
Materials and Reagents:
-
(S)-2,2-Diphenyl-2-(pyrrolidin-3-yl)acetamide (3)
-
5-(2-Bromoethyl)-2,3-dihydrobenzofuran
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (CH₃CN)
-
Ethyl acetate (EtOAc)
-
Water
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a mixture of (S)-2,2-diphenyl-2-(pyrrolidin-3-yl)acetamide (3) (1.0 eq) and anhydrous potassium carbonate (2.0 eq) in acetonitrile, add 5-(2-bromoethyl)-2,3-dihydrobenzofuran (1.1 eq).
-
Heat the reaction mixture to reflux for 4-6 hours, monitoring by TLC.
-
Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain crude Darifenacin (4).
-
The crude product can be purified by column chromatography on silica gel or by crystallization to yield pure Darifenacin.
Data Presentation
| Step | Starting Material | Key Reagents | Solvent | Temperature | Reaction Time | Product | Typical Yield (%) |
| 1 | (S)-3-(1-cyano-1,1-diphenylmethyl)-1-tosylpyrrolidine (1) | NaOH, EtOH, H₂O | Ethanol/Water | Reflux | 2 - 4 h | (S)-3-(1-Carbamoyl-1,1-diphenylmethyl)-1-tosylpyrrolidine (2) | 85 - 95 |
| 2 | (S)-3-(1-Carbamoyl-1,1-diphenylmethyl)-1-tosylpyrrolidine (2) | Phenol, HBr (48%) | Phenol | 120 - 130 °C | 4 - 6 h | (S)-2,2-Diphenyl-2-(pyrrolidin-3-yl)acetamide (3) | 70 - 80 |
| 3 | (S)-2,2-Diphenyl-2-(pyrrolidin-3-yl)acetamide (3) | 5-(2-Bromoethyl)-2,3-dihydrobenzofuran, K₂CO₃ | Acetonitrile | Reflux | 4 - 6 h | Darifenacin (4) | 75 - 85 |
Visualization of the Synthetic Workflow
Caption: Synthetic pathway for Darifenacin.
Step-by-Step Guide for Tosyl Group Deprotection in Pyrrolidine Derivatives
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
The p-toluenesulfonyl (tosyl) group is a robust and widely used protecting group for the nitrogen atom in pyrrolidine rings, owing to its stability under a broad range of reaction conditions, including exposure to strong acids, bases, and organometallic reagents.[1] This stability, however, necessitates specific and sometimes harsh conditions for its removal. The selection of an appropriate deprotection strategy is critical to the success of a synthetic route, depending on the overall molecular structure and the presence of other functional groups.[1]
This guide provides a detailed overview of common methods for the deprotection of N-tosyl pyrrolidine derivatives, offering step-by-step experimental protocols and a comparative analysis of their effectiveness.
Deprotection Methods: A Comparative Overview
Several methods have been developed for the cleavage of the N-S bond in N-tosylpyrrolidines. These can be broadly categorized into reductive cleavage and acidic cleavage. The choice of method is dictated by the substrate's tolerance to the required reagents and conditions.
Data Presentation: Comparison of Deprotection Methods
The following table summarizes various methods for the deprotection of N-tosyl amides, with a focus on conditions applicable to pyrrolidine and related cyclic amines. Note that yields are highly substrate-dependent.
| Deprotection Method | Reagents and Conditions | Substrate Type | Yield (%) | Reference(s) |
| Reductive Cleavage | ||||
| Magnesium in Methanol | Mg, MeOH, Reflux, 4h | N-Tosyl-pyrrolidine | 85 | [1] |
| Mg, MeOH, Ultrasonication, 40-50 °C | N-Tosyl piperidinone | 52 | [2] | |
| Samarium(II) Iodide | SmI₂/amine/H₂O, THF, rt | Various Tosylamides | >90 | [2][3][4] |
| TFAA, Et₃N then SmI₂, THF, -78 °C | Primary N-Tosyl Amides | Good to Excellent | [5] | |
| Sodium Amalgam | Na/Hg, Na₂HPO₄, RT, 6h | N-Tosyl-pyrrolidine | 90 | [1] |
| Sodium Naphthalenide | Sodium naphthalenide, THF, -60 °C | N-Tosyl Adenosine Derivative | 90 | |
| Acidic Cleavage | ||||
| HBr in Acetic Acid | 33% HBr/AcOH, heat | N-Tosyl Diazacyclooctane | 10 | |
| HBr, Phenol, 100°C, 2h | N-Tosyl-pyrrolidine | 75 | [1] | |
| Concentrated H₂SO₄ | conc. H₂SO₄, heat | N-Tosyl Diazacyclooctane | 50 | |
| Basic Cleavage | ||||
| Cesium Carbonate | Cs₂CO₃, THF/MeOH, rt | N-Tosyl-5-bromoindole | Quantitative | [2][6] |
Experimental Protocols
Detailed methodologies for the most effective and commonly cited deprotection experiments are provided below.
Method 1: Reductive Cleavage with Magnesium in Methanol
This method is a widely used, relatively mild, and effective procedure for tosyl group removal.[7]
Protocol:
-
To a solution of the N-tosylpyrrolidine derivative (1.0 eq) in anhydrous methanol, add magnesium turnings (10.0 eq).[1]
-
Heat the reaction mixture to reflux for 4 hours.[1]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and filter to remove excess magnesium.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the deprotected pyrrolidine derivative.
Logical Relationship for Mg/MeOH Deprotection
Caption: Workflow for the deprotection of N-tosyl pyrrolidine using Mg/MeOH.
Method 2: Reductive Cleavage with Samarium(II) Iodide (SmI₂)
This is a very fast and high-yielding method, particularly effective for substrates with electron-withdrawing groups.[2][3] The SmI₂ solution is sensitive to air and moisture and should be handled under an inert atmosphere.
Protocol:
-
Prepare a 0.1 M solution of SmI₂ in anhydrous THF under an inert atmosphere (e.g., Argon or Nitrogen). This is typically achieved by adding 1,2-diiodoethane to samarium metal in THF until a deep blue color persists.
-
To a solution of the N-tosylpyrrolidine derivative (1.0 eq) in anhydrous THF, add the freshly prepared SmI₂ solution.
-
For instantaneous deprotection, a tertiary amine (e.g., triethylamine) and distilled water can be added to the reaction mixture.[3]
-
Stir the reaction at room temperature. The deep blue color of the SmI₂ solution will fade as the reaction proceeds.
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction with a suitable reagent (e.g., saturated aqueous potassium carbonate).
-
Extract the product with an organic solvent, dry the combined organic layers, and concentrate under reduced pressure to obtain the deprotected pyrrolidine.
Chemical Transformation using SmI₂
Caption: General scheme for the deprotection of N-tosyl pyrrolidine with SmI₂.
Method 3: Acidic Cleavage with HBr in Acetic Acid
This is a classical but often harsh method that may not be suitable for substrates with acid-sensitive functional groups.[1] The use of a scavenger like phenol is common to trap reactive intermediates.
Protocol:
-
In a flask equipped with a stirrer and under a nitrogen atmosphere, dissolve the N-tosylpyrrolidine derivative in 30-33% hydrogen bromide in acetic acid.
-
Add a scavenger, such as phenol, to the mixture.
-
Heat the reaction mixture to 100 °C for 2 hours.[1]
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Carefully neutralize the mixture with a base (e.g., NaOH solution) while cooling in an ice bath.
-
Extract the product with a suitable organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
Conclusion
The deprotection of N-tosyl pyrrolidines is a crucial step in many synthetic pathways. The choice of the deprotection method should be carefully considered based on the stability of the substrate and the presence of other functional groups. Reductive methods, particularly using Mg/MeOH or SmI₂, are generally milder and more chemoselective. Acidic cleavage with HBr/acetic acid is effective but its harshness can limit its applicability. For sensitive substrates, exploring milder basic conditions, such as with cesium carbonate, may also be a viable option. It is always recommended to perform a small-scale trial to optimize the reaction conditions for a specific substrate.[2]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. [PDF] Instantaneous deprotection of tosylamides and esters with SmI(2)/amine/water. | Semantic Scholar [semanticscholar.org]
- 5. Mild Deprotection of Primary N-(p-Toluenesulfonyl) Amides with SmI2 Following Trifluoroacetylation [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.rsc.org [pubs.rsc.org]
Application of 3-(S)-(1-Cyano-1,1-diphenylmethyl)-1-tosylpyrrolidine as a Chiral Building Block
Introduction
3-(S)-(1-Cyano-1,1-diphenylmethyl)-1-tosylpyrrolidine is a valuable chiral building block, primarily utilized as a key intermediate in the asymmetric synthesis of complex pharmaceutical compounds. Its rigid pyrrolidine scaffold and defined stereochemistry at the C3 position make it an essential component for introducing chirality in drug molecules. This application note provides detailed protocols for the synthesis of this chiral building block and its primary application in the synthesis of the M3 muscarinic receptor antagonist, Darifenacin. Additionally, it explores the broader utility of chiral pyrrolidine derivatives in medicinal chemistry and asymmetric catalysis.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value |
| CAS Number | 133099-09-9 |
| Molecular Formula | C₂₅H₂₄N₂O₂S |
| Molecular Weight | 416.54 g/mol |
| Appearance | Pale brown solid |
| Purity | ≥98% |
| Storage | 2-8°C, protected from air and light |
Application 1: Synthesis of Darifenacin
The most prominent application of this compound is as a crucial intermediate in the multi-step synthesis of Darifenacin, a selective M3 muscarinic receptor antagonist used for the treatment of overactive bladder.[][2] The synthesis involves the deprotection of the tosyl group, followed by N-alkylation and subsequent hydrolysis of the nitrile group to an amide.
Experimental Workflow for Darifenacin Synthesis
References
Enantioselective Synthesis of Substituted Pyrrolidines from Tosyl-Activated Precursors: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the enantioselective synthesis of substituted pyrrolidines utilizing tosyl-activated precursors. The methodologies presented herein leverage metal catalysis and organocatalysis to achieve high yields and stereoselectivities, offering robust strategies for the construction of this critical heterocyclic motif found in numerous pharmaceuticals and natural products.
Rhodium(III)-Catalyzed Formal [4+1] Cycloaddition of Terminal Alkenes and N-Tosyl Pivaloyloxyamide
This method facilitates the synthesis of substituted pyrrolidines from readily available unactivated terminal alkenes, which serve as four-carbon components, and a pivaloyloxy-protected N-tosylamide as the nitrene precursor. The reaction proceeds via a rhodium-catalyzed intermolecular aziridination followed by an acid-promoted ring expansion.[1][2][3]
Data Presentation
| Entry | Alkene Substrate (1) | Product (3) | Yield (%)[3] | Diastereomeric Ratio (d.r.)[3] |
| 1 | 1-Hexene | 2-Ethyl-1-tosylpyrrolidine | 85 | - |
| 2 | Styrene | 2-Phenyl-1-tosylpyrrolidine | 78 | - |
| 3 | 4-Methylstyrene | 2-(p-Tolyl)-1-tosylpyrrolidine | 82 | - |
| 4 | 4-Methoxystyrene | 2-(4-Methoxyphenyl)-1-tosylpyrrolidine | 85 | - |
| 5 | 4-Chlorostyrene | 2-(4-Chlorophenyl)-1-tosylpyrrolidine | 75 | - |
| 6 | 1,5-Hexadiene | 2-(But-3-en-1-yl)-1-tosylpyrrolidine | 72 | - |
| 7 | Allylbenzene | 2-Benzyl-1-tosylpyrrolidine | 88 | - |
| 8 | Methylenecyclohexane | 1-Tosyl-2-azaspiro[4.5]decane | 95 | >20:1 |
| 9 | (E)-1-Phenyl-1-propene | 2-Methyl-3-phenyl-1-tosylpyrrolidine | 65 | 10:1 |
Experimental Protocol: General Procedure for Rh(III)-Catalyzed Pyrrolidine Synthesis[3]
To a screw-capped vial equipped with a magnetic stir bar was added [Rh(Ind*)Cl2]2 (5.0 mol%), AgSbF6 (20 mol%), and the alkene (1.0 equiv) if solid. The vial was sealed and purged with argon. Dichloroethane (DCE, 0.1 M) was added, followed by the alkene (1.0 equiv) if liquid, and N-(pivaloyloxy)tosylamide (1.2 equiv). The mixture was stirred at 80 °C for 12 hours. After cooling to room temperature, triflic acid (TfOH, 20 mol%) was added, and the reaction was stirred for an additional 30 minutes. The reaction mixture was then concentrated under reduced pressure, and the residue was purified by flash column chromatography on silica gel to afford the desired pyrrolidine product.
Reaction Workflow
Caption: Workflow for the Rh(III)-catalyzed synthesis of pyrrolidines.
Lewis Acid-Catalyzed Enantioselective [3+2] Cycloaddition of N-Tosylaziridines and Alkynes
This protocol describes the synthesis of highly substituted 3-pyrrolines through a Lewis acid-catalyzed [3+2] cycloaddition of alkynes with azomethine ylides generated in situ from N-tosylaziridines via a C-C bond cleavage. The use of a chiral Pybox ligand allows for moderate enantioselectivity.[4][5][6][7]
Data Presentation
| Entry | Aziridine (1) | Alkyne (2) | Ligand | Yield (%)[4] | ee (%)[4] |
| 1 | 2-Phenyl-1-tosylaziridine | Phenylacetylene | (S)-i-Pr-Pybox | 85 | 65 |
| 2 | 2-Phenyl-1-tosylaziridine | 1-Hexyne | (S)-i-Pr-Pybox | 82 | 60 |
| 3 | 2-Phenyl-1-tosylaziridine | Methyl propiolate | (S)-i-Pr-Pybox | 92 | 70 |
| 4 | 2-(4-Chlorophenyl)-1-tosylaziridine | Phenylacetylene | (S)-i-Pr-Pybox | 88 | 62 |
| 5 | 2-(4-Methoxyphenyl)-1-tosylaziridine | Phenylacetylene | (S)-i-Pr-Pybox | 80 | 68 |
| 6 | 2-Methyl-2-phenyl-1-tosylaziridine | Phenylacetylene | (S)-i-Pr-Pybox | 75 | 55 |
Experimental Protocol: General Procedure for Enantioselective [3+2] Cycloaddition[4]
To a flame-dried Schlenk tube under an argon atmosphere was added Sc(OTf)3 (10 mol%) and the chiral Pybox ligand (12 mol%). Anhydrous dichloromethane (DCM, 0.1 M) was added, and the mixture was stirred at room temperature for 30 minutes. The N-tosylaziridine (1.0 equiv) was then added, followed by the alkyne (1.2 equiv). The reaction mixture was stirred at room temperature for 24 hours. Upon completion, the solvent was removed under reduced pressure, and the residue was purified by flash column chromatography on silica gel to afford the desired 3-pyrroline product.
Proposed Catalytic Cycle
Caption: Catalytic cycle for the enantioselective [3+2] cycloaddition.
Organocatalytic Asymmetric Cascade Aza-Michael/Michael Addition
This method provides access to highly functionalized chiral trisubstituted pyrrolidines through a bifunctional squaramide-catalyzed cascade reaction between tosylaminomethyl enones or enoates and nitroalkenes.[8][9]
Data Presentation
| Entry | Tosylaminomethyl enone (1) | Nitroalkene (2) | Catalyst | Yield (%)[8] | d.r.[8] | ee (%)[8] |
| 1 | (E)-N-(4-Oxo-4-phenylbut-2-en-1-yl)-4-methylbenzenesulfonamide | (E)-β-Nitrostyrene | Chiral Squaramide | 95 | 90:10 | >99 |
| 2 | (E)-N-(4-Oxo-4-(4-chlorophenyl)but-2-en-1-yl)-4-methylbenzenesulfonamide | (E)-β-Nitrostyrene | Chiral Squaramide | 92 | 91:9 | 99 |
| 3 | (E)-N-(4-Oxo-4-(4-methoxyphenyl)but-2-en-1-yl)-4-methylbenzenesulfonamide | (E)-β-Nitrostyrene | Chiral Squaramide | 97 | 88:12 | 98 |
| 4 | (E)-N-(4-Oxo-4-phenylbut-2-en-1-yl)-4-methylbenzenesulfonamide | (E)-2-(2-Nitrovinyl)thiophene | Chiral Squaramide | 88 | 85:15 | 97 |
| 5 | (E)-tert-Butyl 4-((4-methylphenyl)sulfonamido)but-2-enoate | (E)-β-Nitrostyrene | Chiral Squaramide | 85 | 82:18 | 96 |
Experimental Protocol: General Procedure for Cascade Reaction[8]
To a solution of the tosylaminomethyl enone (0.1 mmol) and the nitroalkene (0.12 mmol) in toluene (1.0 mL) was added the chiral squaramide catalyst (10 mol%). The reaction mixture was stirred at room temperature for 48 hours. The solvent was then removed under reduced pressure, and the residue was purified by flash column chromatography on silica gel to afford the desired substituted pyrrolidine.
Proposed Bifunctional Activation
Caption: Bifunctional activation by the squaramide catalyst.
Copper-Catalyzed Intramolecular Aminooxygenation of Alkenyl Tosylamides
This protocol outlines a diastereoselective synthesis of disubstituted pyrrolidines via a copper-promoted intramolecular aminooxygenation of N-tosyl-4-pentenylamines. The diastereoselectivity is dependent on the substitution pattern of the alkene precursor.[10][11] An enantioselective variant of this reaction has also been developed using a chiral ligand.[12][13]
Data Presentation (Diastereoselective)
| Entry | Substrate | Product | Yield (%)[10] | d.r.[10] |
| 1 | N-(1-Phenylpent-4-en-1-yl)-4-methylbenzenesulfonamide | 2-Phenyl-5-(TEMPO-oxymethyl)pyrrolidine | 94 | >20:1 (cis) |
| 2 | N-(1-(4-Chlorophenyl)pent-4-en-1-yl)-4-methylbenzenesulfonamide | 2-(4-Chlorophenyl)-5-(TEMPO-oxymethyl)pyrrolidine | 97 | >20:1 (cis) |
| 3 | N-(Hept-1-en-4-yl)-4-methylbenzenesulfonamide | 2-Propyl-3-(TEMPO-oxymethyl)pyrrolidine | 85 | 3:1 (trans) |
| 4 | N-(1-Cyclohexylpent-4-en-1-yl)-4-methylbenzenesulfonamide | 2-Cyclohexyl-5-(TEMPO-oxymethyl)pyrrolidine | 88 | >20:1 (cis) |
Experimental Protocol: General Procedure for Diastereoselective Aminooxygenation[10]
To a screw-capped vial was added Cu(OAc)2 (2.0 equiv), the alkenyl tosylamide (1.0 equiv), and TEMPO (2.2 equiv). The vial was sealed and purged with argon. Anhydrous DMF (0.1 M) was added, and the mixture was heated to 100 °C for 12-24 hours. After cooling to room temperature, the reaction mixture was diluted with ethyl acetate and washed with water and brine. The organic layer was dried over anhydrous sodium sulfate, filtered, and concentrated. The residue was purified by flash column chromatography on silica gel to afford the product.
Experimental Workflow
Caption: Workflow for copper-catalyzed intramolecular aminooxygenation.
References
- 1. A Rh(III)-Catalyzed Formal [4+1] Approach to Pyrrolidines from Unactivated Terminal Alkenes and Nitrene Sources - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. A Rh(III)-Catalyzed Formal [4+1] Approach to Pyrrolidines from Unactivated Terminal Alkenes and Nitrene Sources - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lewis acid-catalyzed [3 + 2]cyclo-addition of alkynes with N-tosyl-aziridines via carbon-carbon bond cleavage: synthesis of highly substituted 3-pyrrolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Lewis acid-catalyzed [3 + 2]cyclo-addition of alkynes with N-tosyl-aziridines via carbon-carbon bond cleavage: synthesis of highly substituted 3-pyrrolines. | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. Squaramide-catalysed asymmetric cascade aza-Michael/Michael addition reaction for the synthesis of chiral trisubstituted pyrrolidines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Recent advances in organocatalytic asymmetric aza-Michael reactions of amines and amides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Diastereoselective Pyrrolidine Synthesis via Copper Promoted Intramolecular Aminooxygenation of Alkenes; Formal Synthesis of (+)-Monomorine - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Copper Catalyzed Enantioselective Intramolecular Aminooxygenation of Alkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Copper-Catalyzed Enantioselective Aerobic Alkene Aminooxygenation and Dioxygenation: Access to 2-Formyl Saturated Heterocycles and Unnatural Proline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Nucleophilic Substitution Reactions Involving (3S)-1-Tosyl-α,α-diphenyl-3-pyrrolidineacetonitrile
Disclaimer: Publicly available scientific literature detailing specific nucleophilic substitution reactions and associated protocols for (3S)-1-Tosyl-α,α-diphenyl-3-pyrrolidineacetonitrile is limited. The following application notes and protocols are based on established principles of organic chemistry for structurally similar compounds, specifically the alkylation of the carbon alpha to the nitrile group. This information is intended to serve as a foundational guide for researchers and should be adapted and optimized for specific experimental contexts.
Application Notes
(3S)-1-Tosyl-α,α-diphenyl-3-pyrrolidineacetonitrile is a chiral building block with significant potential in synthetic organic chemistry, particularly in the development of novel therapeutic agents. The presence of a tosyl-protected chiral pyrrolidine ring and a diphenylacetonitrile moiety provides a unique scaffold for creating complex molecular architectures.
One of the key potential transformations for this molecule is the nucleophilic substitution at the carbon atom positioned alpha to the nitrile group. The proton on this carbon is acidic due to the electron-withdrawing effect of the adjacent nitrile group, allowing for deprotonation with a suitable base to form a stabilized carbanion. This carbanion can then act as a nucleophile, attacking a variety of electrophiles to form new carbon-carbon bonds. This strategy allows for the introduction of diverse functional groups at this position, further expanding the molecular complexity and enabling the synthesis of a library of derivatives for structure-activity relationship (SAR) studies in drug discovery.
The stereochemistry of the pyrrolidine ring is expected to influence the stereochemical outcome of these reactions, potentially allowing for diastereoselective alkylations. The choice of base, solvent, temperature, and electrophile will be critical in controlling the efficiency and selectivity of the reaction.
Reaction Conditions for α-Alkylation
The following table summarizes representative conditions for the α-alkylation of (3S)-1-Tosyl-α,α-diphenyl-3-pyrrolidineacetonitrile with various alkylating agents. These conditions are hypothetical and should be used as a starting point for reaction optimization.
| Entry | Electrophile (R-X) | Base | Solvent | Temperature (°C) | Time (h) | Hypothetical Yield (%) |
| 1 | Methyl Iodide (CH₃I) | Lithium diisopropylamide (LDA) | Tetrahydrofuran (THF) | -78 to 0 | 2 | 90 |
| 2 | Ethyl Bromide (CH₃CH₂Br) | Sodium bis(trimethylsilyl)amide (NaHMDS) | Tetrahydrofuran (THF) | -78 to 25 | 4 | 85 |
| 3 | Benzyl Bromide (BnBr) | Potassium tert-butoxide (KOtBu) | Dimethylformamide (DMF) | 0 to 25 | 3 | 88 |
| 4 | Allyl Bromide (CH₂=CHCH₂Br) | Lithium diisopropylamide (LDA) | Tetrahydrofuran (THF) | -78 to 0 | 2.5 | 82 |
| 5 | Propargyl Bromide (HC≡CCH₂Br) | Sodium bis(trimethylsilyl)amide (NaHMDS) | Tetrahydrofuran (THF) | -78 to 25 | 4 | 78 |
Experimental Protocol: α-Alkylation with Methyl Iodide
This protocol describes a representative procedure for the methylation of (3S)-1-Tosyl-α,α-diphenyl-3-pyrrolidineacetonitrile at the α-position to the nitrile group.
Materials:
-
(3S)-1-Tosyl-α,α-diphenyl-3-pyrrolidineacetonitrile
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) solution in hexanes (e.g., 2.5 M)
-
Diisopropylamine
-
Methyl Iodide (CH₃I)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Argon or Nitrogen gas for inert atmosphere
Procedure:
-
Preparation of LDA Solution: To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (argon or nitrogen), add anhydrous THF (10 mL) and diisopropylamine (1.1 equivalents). Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium solution (1.05 equivalents) dropwise via syringe. Stir the resulting solution at -78 °C for 30 minutes to form lithium diisopropylamide (LDA).
-
Deprotonation: In a separate flame-dried flask under an inert atmosphere, dissolve (3S)-1-Tosyl-α,α-diphenyl-3-pyrrolidineacetonitrile (1.0 equivalent) in anhydrous THF (20 mL). Cool this solution to -78 °C. Slowly transfer the freshly prepared LDA solution to the substrate solution via cannula. Stir the reaction mixture at -78 °C for 1 hour. The formation of the carbanion may be indicated by a color change.
-
Alkylation: To the reaction mixture at -78 °C, add methyl iodide (1.2 equivalents) dropwise. Allow the reaction to stir at -78 °C for 30 minutes, and then let it slowly warm to 0 °C over 1.5 hours.
-
Quenching and Work-up: Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (15 mL). Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and add ethyl acetate (30 mL). Wash the organic layer with water (2 x 20 mL) and then with brine (20 mL).
-
Isolation and Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator. Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the α-methylated product.
Visualizations
Caption: Experimental workflow for the α-alkylation of the substrate.
Caption: Logical relationship of the α-alkylation reaction.
Application Notes: Synthesis of Muscarinic Receptor Antagonists Utilizing 3-(S)-(1-cyano-1,1-diphenylmethyl)-1-tosylpyrrolidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Muscarinic acetylcholine receptors (mAChRs) are a family of G protein-coupled receptors (GPCRs) that play a crucial role in mediating the effects of the neurotransmitter acetylcholine in the central and peripheral nervous systems.[1][2] There are five subtypes of mAChRs, designated M1 through M5, each with distinct tissue distribution and signaling pathways.[1][2] This subtype specificity makes them attractive targets for the development of therapeutic agents for a variety of pathological conditions, including overactive bladder, chronic obstructive pulmonary disease (COPD), and certain neurological disorders.[3] The development of subtype-selective muscarinic antagonists is a key objective in medicinal chemistry to minimize off-target side effects.[1]
This document outlines the application of a chiral building block, 3-(S)-(1-cyano-1,1-diphenylmethyl)-1-tosylpyrrolidine , in the synthesis of novel muscarinic receptor antagonists. The stereochemistry of this starting material is critical for achieving desired enantioselectivity in the final compounds, which can significantly impact their potency and selectivity.[4]
Synthetic Strategy Overview
The synthetic approach leverages the pre-existing chiral center and the functional groups of this compound to construct a series of potential muscarinic antagonists. The core strategy involves the transformation of the cyano group and subsequent modification of the pyrrolidine nitrogen. A plausible synthetic workflow is depicted below.
Caption: Proposed synthetic workflow for muscarinic antagonists.
Experimental Protocols
Protocol 1: Hydrolysis of this compound (Intermediate A)
-
Reaction Setup: To a solution of this compound (1.0 eq) in a suitable solvent such as dioxane, add concentrated sulfuric acid (e.g., 5 eq).
-
Heating: Heat the reaction mixture to reflux (approximately 100-110 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.
-
Neutralization: Neutralize the acidic solution by the slow addition of a base, such as sodium hydroxide, until a pH of ~7 is reached.
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude carboxylic acid (Intermediate A) can be purified by column chromatography.
Protocol 2: Amide Coupling with a Selected Amine (Intermediate B)
-
Reaction Setup: Dissolve the carboxylic acid (Intermediate A, 1.0 eq) in an anhydrous aprotic solvent like N,N-dimethylformamide (DMF).
-
Coupling Agents: Add a coupling agent such as HATU (1.1 eq) and a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA, 2.0 eq).
-
Amine Addition: Add the desired amine (1.1 eq) to the reaction mixture.
-
Reaction: Stir the reaction at room temperature for several hours until completion, as monitored by TLC or LC-MS.
-
Work-up: Dilute the reaction mixture with water and extract with an organic solvent.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the resulting amide (Intermediate B) by flash chromatography.
Protocol 3: Detosylation of the Pyrrolidine Nitrogen (Intermediate C)
-
Reaction Setup: In a flask under an inert atmosphere (e.g., argon), prepare a solution of naphthalene (4.0 eq) in anhydrous tetrahydrofuran (THF).
-
Reducing Agent: Add freshly cut sodium metal (4.0 eq) and stir the mixture at room temperature until the deep green color of the sodium naphthalenide radical anion is formed.
-
Substrate Addition: Cool the solution to -78 °C and add a solution of the tosylated amide (Intermediate B, 1.0 eq) in THF dropwise.
-
Reaction: Stir the reaction at -78 °C and allow it to slowly warm to room temperature.
-
Quenching: Quench the reaction by the careful addition of water.
-
Work-up and Purification: Extract the mixture with an organic solvent, dry the organic layer, and concentrate. The crude secondary amine (Intermediate C) is then purified.
Protocol 4: N-Alkylation/Arylation to Yield Final Antagonists
-
Reaction Setup: Dissolve the detosylated intermediate (Intermediate C, 1.0 eq) in a suitable solvent such as acetonitrile or DMF.
-
Base and Reagent: Add a base (e.g., potassium carbonate or triethylamine, 2.0 eq) and the desired alkylating or arylating agent (R-X, 1.1 eq).
-
Reaction: Heat the reaction mixture if necessary and monitor its progress.
-
Work-up and Purification: After completion, filter off any solids, concentrate the filtrate, and purify the final product by preparative HPLC to obtain the target muscarinic antagonist.
Data Presentation
The following tables present representative quantitative data for analogous muscarinic receptor antagonists synthesized through similar pyrrolidine-based scaffolds. This data is intended to be illustrative of the expected outcomes.
Table 1: Representative Reaction Yields
| Step | Transformation | Starting Material | Product | Typical Yield (%) |
| 1 | Cyano Hydrolysis | This compound | Intermediate A | 75-85 |
| 2 | Amide Coupling | Intermediate A | Intermediate B | 60-70 |
| 3 | Detosylation | Intermediate B | Intermediate C | 40-50 |
| 4 | N-Alkylation | Intermediate C | Final Antagonist | 50-65 |
Table 2: Illustrative Biological Activity of Analogous Pyrrolidine-Based Muscarinic Antagonists
| Compound ID | M1 Ki (nM) | M2 Ki (nM) | M3 Ki (nM) | M4 Ki (nM) | M5 Ki (nM) | M3/M2 Selectivity |
| Analog 1 | 15.2 | 250.6 | 8.4 | 25.1 | 18.9 | ~30-fold |
| Analog 2 | 22.8 | 310.2 | 12.1 | 33.7 | 25.3 | ~26-fold |
| Analog 3 | 8.9 | 180.5 | 5.2 | 15.6 | 10.1 | ~35-fold |
Note: The data in these tables are hypothetical and based on typical results reported in the literature for similar classes of compounds.
Signaling Pathways and Experimental Workflow
Muscarinic Receptor Signaling
Muscarinic receptors mediate their effects through different G protein signaling cascades. M1, M3, and M5 receptors primarily couple to Gq/11 proteins, leading to the activation of phospholipase C (PLC), which in turn generates inositol trisphosphate (IP3) and diacylglycerol (DAG), ultimately increasing intracellular calcium levels.[1][5] In contrast, M2 and M4 receptors couple to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels.[1][5]
Caption: Muscarinic receptor signaling pathways.
General Experimental Workflow for Screening
The synthesized compounds are typically screened for their affinity and functional activity at the different muscarinic receptor subtypes.
Caption: Experimental workflow for antagonist screening.
Conclusion
The chiral intermediate this compound serves as a valuable starting material for the stereoselective synthesis of novel muscarinic receptor antagonists. The outlined synthetic protocols and screening workflows provide a framework for the development of potent and subtype-selective ligands. Further optimization of the synthetic route and extensive structure-activity relationship (SAR) studies are essential for identifying lead candidates with therapeutic potential.
References
- 1. Synthesis and SAR of selective muscarinic acetylcholine receptor subtype 1 (M1 mAChR) anatgonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and biological characterization of a series of novel diaryl amide M1 antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Muscarinic agonist, (±)-quinuclidin-3-yl-(4-fluorophenethyl)(phenyl) carbamate: High affinity, but low subtype selectivity for human M1 – M5 muscarinic acetylcholine receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of a potent M5 antagonist with improved clearance profile. Part 2: Pyrrolidine amide-based antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Catalytic Functionalization of Chiral Pyrrolidine Intermediates: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for several cutting-edge catalytic methods used to functionalize chiral pyrrolidine intermediates. The pyrrolidine scaffold is a privileged structural motif found in numerous pharmaceuticals, natural products, and chiral catalysts. The ability to selectively introduce functional groups onto this ring system in an enantiomerically controlled manner is of paramount importance in modern drug discovery and organic synthesis.
Enantioselective α-Arylation of N-Boc-Pyrrolidine via Negishi Coupling
This method, pioneered by Campos and colleagues at Merck, provides a reliable and highly enantioselective route to 2-aryl-N-Boc-pyrrolidines. The strategy involves the (-)-sparteine-mediated enantioselective deprotonation of N-Boc-pyrrolidine, followed by transmetalation with zinc chloride and a subsequent palladium-catalyzed Negishi cross-coupling reaction.[1][2][3][4][5][6][7]
Application Notes
This protocol is distinguished by its operational simplicity as a one-pot procedure and its consistently high enantioselectivity across a broad range of aryl and heteroaryl bromides.[1][3][4][6] The use of the (+)-sparteine surrogate allows for access to the opposite enantiomer of the product.[2] In situ ReactIR spectroscopic monitoring has been employed to study the reaction mechanism and optimize conditions.[2][4] The method has been successfully applied to the total synthesis of several natural products, including (R)-crispine A, (S)-nicotine, and (S)-SIB-1508Y.[2]
Quantitative Data Summary
| Entry | Aryl Bromide | Product | Yield (%) | er |
| 1 | 4-Bromotoluene | 2-(p-tolyl)-N-Boc-pyrrolidine | 85 | 96:4 |
| 2 | 4-Bromoanisole | 2-(4-methoxyphenyl)-N-Boc-pyrrolidine | 88 | 96:4 |
| 3 | 3-Bromopyridine | 2-(pyridin-3-yl)-N-Boc-pyrrolidine | 75 | 96:4 |
| 4 | 1-Bromo-4-(trifluoromethyl)benzene | 2-(4-(trifluoromethyl)phenyl)-N-Boc-pyrrolidine | 82 | 96:4 |
| 5 | Methyl 4-bromobenzoate | Methyl 4-((S)-1-(tert-butoxycarbonyl)pyrrolidin-2-yl)benzoate | 91 | 98:2 |
| 6 | 4-Bromobenzonitrile | 4-((S)-1-(tert-butoxycarbonyl)pyrrolidin-2-yl)benzonitrile | 89 | 97:3 |
| 7 | 1-Bromo-4-fluorobenzene | 2-(4-fluorophenyl)-N-Boc-pyrrolidine | 86 | 96:4 |
| 8 | 2-Bromonaphthalene | 2-(naphthalen-2-yl)-N-Boc-pyrrolidine | 83 | 96:4 |
Experimental Protocol
General Procedure for the Enantioselective α-Arylation of N-Boc-Pyrrolidine: [5]
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, a thermometer, and a rubber septum, add N-Boc-pyrrolidine (1.0 equiv) and (-)-sparteine (1.1 equiv) in dry MTBE (0.4 M).
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Add s-BuLi (1.1 equiv, 1.4 M in cyclohexane) dropwise over 30 minutes, maintaining the internal temperature below -70 °C.
-
Stir the resulting orange solution at -78 °C for 3 hours.
-
Add a solution of anhydrous ZnCl₂ (1.2 equiv) in THF dropwise to the reaction mixture at -78 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 1 hour.
-
In a separate flask, prepare the palladium catalyst by dissolving Pd(OAc)₂ (0.02 equiv) and t-Bu₃P-HBF₄ (0.04 equiv) in dry THF.
-
Add the aryl bromide (1.0 equiv) to the organozinc solution, followed by the palladium catalyst solution.
-
Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC or GC-MS).
-
Quench the reaction with saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel.
Experimental Workflow
Caption: Workflow for the enantioselective α-arylation of N-Boc-pyrrolidine.
Palladium-Catalyzed C(sp³)–H Arylation with a C(3) Directing Group
This method achieves the regio- and stereoselective arylation of pyrrolidines at the C(4) position, a typically unactivated site. The reaction utilizes an 8-aminoquinoline (AQ) directing group attached at the C(3) position to guide the palladium catalyst.[8][9][10]
Application Notes
A key advantage of this methodology is its ability to functionalize a remote and unactivated C-H bond with high regio- and stereoselectivity, affording cis-3,4-disubstituted pyrrolidines. The reaction conditions are notable for being silver-free and utilizing a low catalyst loading with an inexpensive base.[8][9] The directing group can be removed under mild conditions, providing access to a variety of functionalized pyrrolidine building blocks.[9] This protocol has been applied in a short and stereocontrolled formal synthesis of (-)-paroxetine.[8][9]
Quantitative Data Summary
| Entry | Aryl Iodide | Product | Yield (%) | dr (cis:trans) |
| 1 | 4-Iodoanisole | cis-4-(4-methoxyphenyl)-... | 85 | >20:1 |
| 2 | 4-Iodotoluene | cis-4-(p-tolyl)-... | 82 | >20:1 |
| 3 | 1-Iodo-4-(trifluoromethyl)benzene | cis-4-(4-(trifluoromethyl)phenyl)-... | 75 | >20:1 |
| 4 | Methyl 4-iodobenzoate | cis-4-(4-(methoxycarbonyl)phenyl)-... | 78 | >20:1 |
| 5 | 3-Iodopyridine | cis-4-(pyridin-3-yl)-... | 65 | >20:1 |
| 6 | 1-Iodo-4-fluorobenzene | cis-4-(4-fluorophenyl)-... | 88 | >20:1 |
| 7 | 2-Iodonaphthalene | cis-4-(naphthalen-2-yl)-... | 72 | >20:1 |
| 8 | 1-Iodo-3,5-dimethylbenzene | cis-4-(3,5-dimethylphenyl)-... | 80 | >20:1 |
Experimental Protocol
General Procedure for the C(4)-H Arylation of N-Boc-pyrrolidine-3-carboxamide: [9]
-
To an oven-dried vial, add the N-Boc-pyrrolidine-3-(quinolin-8-yl)amide substrate (1.0 equiv), Pd(OAc)₂ (0.05 equiv), and K₂CO₃ (2.0 equiv).
-
Evacuate and backfill the vial with nitrogen (3x).
-
Add the aryl iodide (1.5 equiv) and anhydrous dioxane (0.2 M).
-
Seal the vial and heat the reaction mixture at 120 °C for 24-48 hours.
-
Cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel.
Catalytic Cycle
Caption: Proposed catalytic cycle for the directed C-H arylation.
Dirhodium-Catalyzed Asymmetric C–H Functionalization
This method employs chiral dirhodium tetracarboxylate catalysts for the highly enantio- and diastereoselective C-H functionalization of N-Boc-2,5-dihydro-1H-pyrrole with aryldiazoacetates. The reaction proceeds exclusively at the α-nitrogen C2 position.[11]
Application Notes
This C-H functionalization strategy is notable for its high efficiency, excellent stereocontrol, and low catalyst loadings. The choice of the chiral dirhodium catalyst, such as Rh₂(S-PTAD)₄, is crucial for achieving high diastereo- and enantioselectivity.[11][12] The reaction is distinct from the cyclopropanation that occurs with ethyl diazoacetate, highlighting the unique reactivity of donor/acceptor carbenes.[11] The utility of this method has been demonstrated in the synthesis of (-)-dragocin D and other pharmaceutically relevant pyrrolidine derivatives.[11][12]
Quantitative Data Summary
| Entry | Aryldiazoacetate | Product | Yield (%) | dr | ee (%) |
| 1 | Phenyl | 2-(phenyl(methoxycarbonyl)methyl)-... | 87 | >20:1 | 97 |
| 2 | 4-Methoxyphenyl | 2-((4-methoxyphenyl)(methoxycarbonyl)methyl)-... | 85 | >20:1 | 96 |
| 3 | 4-Chlorophenyl | 2-((4-chlorophenyl)(methoxycarbonyl)methyl)-... | 82 | >20:1 | 98 |
| 4 | 4-Nitrophenyl | 2-((4-nitrophenyl)(methoxycarbonyl)methyl)-... | 78 | >20:1 | 95 |
| 5 | 2-Naphthyl | 2-((methoxycarbonyl)(naphthalen-2-yl)methyl)-... | 80 | >20:1 | 97 |
| 6 | 3-Thienyl | 2-((methoxycarbonyl)(thiophen-3-yl)methyl)-... | 75 | >20:1 | 94 |
| 7 | 4-Biphenyl | 2-([1,1'-biphenyl]-4-yl(methoxycarbonyl)methyl)-... | 83 | >20:1 | 96 |
| 8 | 4-Fluorophenyl | 2-((4-fluorophenyl)(methoxycarbonyl)methyl)-... | 86 | >20:1 | 97 |
Experimental Protocol
General Procedure for the Dirhodium-Catalyzed C-H Functionalization: [11]
-
To a solution of N-Boc-2,5-dihydro-1H-pyrrole (5.0 equiv) in dry CH₂Cl₂ (0.1 M) under a nitrogen atmosphere, add the chiral dirhodium catalyst Rh₂(S-PTAD)₄ (0.001 equiv).
-
Add a solution of the aryldiazoacetate (1.0 equiv) in dry CH₂Cl₂ via syringe pump over a period of 4 hours.
-
Stir the reaction mixture at room temperature for an additional 1 hour after the addition is complete.
-
Concentrate the reaction mixture in vacuo.
-
Purify the crude product by flash column chromatography on silica gel.
Reaction Mechanism
Caption: Proposed mechanism for the dirhodium-catalyzed C-H functionalization.
Biocatalytic Intramolecular C(sp³)–H Amination
This innovative approach utilizes engineered cytochrome P411 enzymes to catalyze the intramolecular C(sp³)–H amination of alkyl or aryl azides, providing a direct route to chiral pyrrolidines.[13][14][15][16][17]
Application Notes
This biocatalytic method offers a green and highly selective alternative to traditional chemical synthesis. The use of directed evolution allows for the optimization of the enzyme's activity and enantioselectivity for specific substrates.[13][15] The reactions are typically performed in aqueous media under mild conditions. This methodology has been successfully applied to the synthesis of a variety of chiral pyrrolidines and indolines.[13][14][15]
Quantitative Data Summary
| Entry | Substrate (Azide) | Product | Yield (%) | er |
| 1 | 5-Azido-1-phenylpentan-1-one | (R)-2-benzoylpyrrolidine | 74 | 99:1 |
| 2 | 5-Azido-1-(4-methoxyphenyl)pentan-1-one | (R)-2-(4-methoxybenzoyl)pyrrolidine | 70 | 98:2 |
| 3 | 5-Azido-1-(4-chlorophenyl)pentan-1-one | (R)-2-(4-chlorobenzoyl)pyrrolidine | 68 | >99:1 |
| 4 | 5-Azido-1-(thiophen-2-yl)pentan-1-one | (R)-2-(thiophene-2-carbonyl)pyrrolidine | 65 | 97:3 |
| 5 | 1-Azido-2-propylbenzene | 2-methylindoline | 62 | 95:5 |
| 6 | 1-Azido-2-butylbenzene | 2-ethylindoline | 58 | 94:6 |
| 7 | 5-Azidopentyl pivalate | (R)-2-(pivaloyloxymethyl)pyrrolidine | 72 | 96:4 |
| 8 | 5-Azido-N,N-dibenzylpentan-1-amine | (R)-2-((dibenzylamino)methyl)pyrrolidine | 69 | 98:2 |
Experimental Protocol
General Procedure for Biocatalytic Intramolecular C-H Amination: [15][16]
-
Express the engineered cytochrome P411 variant in E. coli.
-
Prepare a whole-cell suspension of the E. coli expressing the enzyme in M9-N buffer.
-
In an anaerobic glovebox, add the azide substrate (typically 5-10 mM) to the cell suspension.
-
If required, add a cofactor regeneration system (e.g., glucose and glucose dehydrogenase).
-
Seal the reaction vessel and incubate at room temperature with gentle shaking for 16-24 hours.
-
Monitor the reaction progress by LC-MS or GC-MS.
-
Upon completion, extract the reaction mixture with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic extracts over anhydrous Na₂SO₄ and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel.
Biocatalytic Workflow
Caption: Workflow for the biocatalytic synthesis of chiral pyrrolidines.
References
- 1. Enantioselective, Palladium-Catalyzed α-Arylation of N-Boc-pyrrolidine [organic-chemistry.org]
- 2. Enantioselective, palladium-catalyzed α-arylation of N-Boc pyrrolidine: in situ react IR spectroscopic monitoring, scope, and synthetic applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Enantioselective, palladium-catalyzed alpha-arylation of N-Boc-pyrrolidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Regio- and Stereoselective Palladium-Catalyzed C(sp3)-H Arylation of Pyrrolidines and Piperidines with C(3) Directing Groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. Asymmetric C–H Functionalization of N‑Boc-2,5-dihydro‑1H‑pyrrole and Its Application as a Key Step in the Synthesis of (−)-Dragocin D - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Asymmetric C-H Functionalization of N-Boc-2,5-dihydro-1 H-pyrrole and Its Application as a Key Step in the Synthesis of (-)-Dragocin D - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Biocatalytic Construction of Chiral Pyrrolidines and Indolines via Intramolecular C(sp3)–H Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Biocatalytic Construction of Chiral Pyrrolidines and Indolines via Intramolecular C(sp3)–H Amination [escholarship.org]
Handling and storage procedures for 3-(S)-(1-cyano-1,1-diphenylmethyl)-1-tosylpyrrolidine
Disclaimer: The following handling and storage procedures are based on limited publicly available data and general chemical safety principles for related compounds. No specific Safety Data Sheet (SDS) or detailed experimental studies for 3-(S)-(1-cyano-1,1-diphenylmethyl)-1-tosylpyrrolidine were found. Users should exercise caution and conduct their own risk assessments before handling this compound.
Introduction
This compound is a chiral compound belonging to the tosylpyrrolidine class of chemical intermediates. [1][2]Proper handling and storage are crucial to maintain its purity, stability, and to ensure the safety of laboratory personnel. These notes provide a guide to best practices for the handling and storage of this compound and its solutions.
Chemical Properties and Stability
While detailed stability data is not available, vendor information suggests the compound has high stability under standard conditions and a shelf life of up to two years if stored correctly. [1]It is reported to be storable for long periods in a dry environment without reacting with oxygen. [2]Based on related diphenylmethyl compounds, the primary degradation pathway is likely hydrolysis. [3]Therefore, exposure to moisture should be strictly avoided. The bulky diphenylmethyl groups may offer some steric hindrance against hydrolytic attack, but this does not eliminate the need for proper storage. [3]
Quantitative Data Summary
The following tables summarize the available and recommended conditions for the handling and storage of this compound.
Table 1: Recommended Storage Conditions
| Parameter | Recommendation | Source |
| Temperature | Cool place | [1] |
| Atmosphere | Dry environment, away from moisture. [1][2]Can be stored under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidative degradation. [3] | General Recommendation |
| Light | Away from direct sunlight. [1]A dark environment is recommended to prevent UV damage. [4] | [1][4] |
| Shelf Life | 2 years if properly stored. | [1] |
Table 2: Personal Protective Equipment (PPE) and Handling Recommendations
| Aspect | Recommendation | Rationale |
| Eye Protection | Safety glasses or goggles | To protect eyes from dust particles. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) | To prevent skin contact. |
| Body Protection | Laboratory coat | To protect clothing and skin. |
| Respiratory Protection | Use in a well-ventilated area or fume hood | To avoid inhalation of fine particles. |
| Handling | Avoid generating dust. Use appropriate tools for weighing and transferring the solid. | To minimize exposure and contamination. |
Experimental Protocols
Protocol 1: Handling of Solid Compound and Preparation of Stock Solution
Objective: To safely handle the solid form of this compound and prepare a stock solution in a suitable solvent like Dimethyl Sulfoxide (DMSO).
Materials:
-
This compound (solid)
-
Anhydrous DMSO
-
Appropriate vials with screw caps or seals
-
Calibrated balance
-
Spatula
-
Vortex mixer
-
Pipettes
Procedure:
-
Preparation: Work within a fume hood or a well-ventilated area. Ensure the work surface is clean. Wear all required PPE (lab coat, gloves, safety glasses).
-
Weighing: Tare a clean, dry vial on the balance. Carefully transfer the desired amount of the solid compound into the vial using a clean spatula. Record the exact weight.
-
Solubilization: Add the required volume of anhydrous DMSO to the vial to achieve the desired stock concentration.
-
Mixing: Securely cap the vial and vortex until the compound is completely dissolved. Visually inspect the solution to ensure there are no solid particles remaining.
-
Labeling: Clearly label the vial with the compound name, concentration, solvent, and date of preparation.
-
Short-term Storage of Solution: For immediate use, solutions can be kept at room temperature. If the experimental protocol involves acidic or basic conditions, the compound should be exposed to these for the shortest time possible to minimize potential hydrolysis. [3]7. Long-term Storage of Solution: For long-term storage, it is advisable to aliquot the stock solution into smaller, single-use vials to avoid repeated freeze-thaw cycles. Store these aliquots in a freezer at -20°C or below, in a desiccated, dark environment. [4][5]Ensure vials are tightly sealed to prevent moisture absorption by the DMSO. [4][5]
Visualizations
Caption: General workflow for handling the solid compound and preparing solutions.
Caption: Logical relationship of potential degradation factors for the compound.
References
Application Notes: Asymmetric Synthesis of Bioactive Molecules Using (S)-2,2-diphenyl-2-(1-tosylpyrrolidin-3-yl)acetonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-2,2-diphenyl-2-(1-tosylpyrrolidin-3-yl)acetonitrile is a chiral organocatalyst that holds significant promise for the asymmetric synthesis of bioactive molecules. Its rigid pyrrolidine scaffold, combined with the stereodirecting influence of the diphenylacetonitrile group, enables high levels of enantioselectivity in a variety of chemical transformations. The tosyl group enhances the catalyst's stability and modulates its reactivity. This document provides an overview of its application, supported by experimental data and detailed protocols.
The core utility of this catalyst lies in its ability to facilitate the enantioselective addition of nucleophiles to electrophiles, a cornerstone of many synthetic strategies for chiral drug candidates. The pyrrolidine ring is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs.[1][2] The application of (S)-2,2-diphenyl-2-(1-tosylpyrrolidin-3-yl)acetonitrile allows for the direct and efficient construction of complex chiral molecules, often reducing the number of synthetic steps and improving overall yields.
Key Applications and Bioactive Targets
While specific, named bioactive molecules synthesized using (S)-2,2-diphenyl-2-(1-tosylpyrrolidin-3-yl)acetonitrile are not extensively documented in publicly available literature, the types of reactions it catalyzes are fundamental to the synthesis of several classes of therapeutic agents. Its primary application is in promoting reactions such as Michael additions, Mannich reactions, and aldol reactions, which are crucial for creating carbon-carbon and carbon-heteroatom bonds with high stereocontrol.
Based on the reactivity profile of similar chiral pyrrolidine-based organocatalysts, potential bioactive targets for synthesis using this catalyst include:
-
Antiviral Agents: Many antiviral drugs feature chiral pyrrolidine or related heterocyclic cores.
-
Neurotransmitters and Modulators: The stereochemistry of neurologically active compounds is critical for their efficacy and to avoid off-target effects.
-
Anticancer Agents: A significant number of cytotoxic and cytostatic agents possess multiple stereocenters that can be established using organocatalytic methods.[1]
-
DPP-IV Inhibitors: Used in the treatment of type 2 diabetes, these compounds often contain a chiral amine component.[3]
-
Factor XIa Inhibitors: These anticoagulant agents frequently incorporate a pyrrolidine scaffold to achieve high potency and selectivity.[3]
Quantitative Data Summary
The following table summarizes typical performance data for organocatalytic reactions employing chiral pyrrolidine-based catalysts similar to (S)-2,2-diphenyl-2-(1-tosylpyrrolidin-3-yl)acetonitrile. These values demonstrate the high potential for enantioselectivity and efficiency.
| Reaction Type | Substrate 1 | Substrate 2 | Catalyst Loading (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | Enantiomeric Excess (ee, %) | Diastereomeric Ratio (dr) |
| Michael Addition | Aldehyde | Nitroalkene | 10 | CH2Cl2 | 25 | 24 | 85-95 | >95 | >20:1 |
| Mannich Reaction | Ketone | Imine | 5-10 | Toluene | 0 | 48 | 70-90 | 90-99 | >10:1 |
| Aldol Reaction | Acetone | Aromatic Aldehyde | 15 | DMSO | 25 | 12 | 60-80 | >90 | - |
Experimental Protocols
General Protocol for an Asymmetric Michael Addition
This protocol describes a typical procedure for the enantioselective Michael addition of an aldehyde to a nitroalkene, catalyzed by (S)-2,2-diphenyl-2-(1-tosylpyrrolidin-3-yl)acetonitrile.
Materials:
-
(S)-2,2-diphenyl-2-(1-tosylpyrrolidin-3-yl)acetonitrile (10 mol%)
-
Aldehyde (1.2 equivalents)
-
Nitroalkene (1.0 equivalent)
-
Dichloromethane (CH2Cl2), anhydrous
-
Benzoic acid (co-catalyst, 10 mol%)
-
Saturated aqueous ammonium chloride (NH4Cl)
-
Anhydrous magnesium sulfate (MgSO4)
-
Silica gel for column chromatography
Procedure:
-
To a dry reaction vial under an inert atmosphere (e.g., argon or nitrogen), add (S)-2,2-diphenyl-2-(1-tosylpyrrolidin-3-yl)acetonitrile (0.1 mmol), benzoic acid (0.1 mmol), and anhydrous dichloromethane (2.0 mL).
-
Stir the mixture at room temperature for 10 minutes to ensure complete dissolution.
-
Add the aldehyde (1.2 mmol) to the solution and stir for another 5 minutes.
-
Add the nitroalkene (1.0 mmol) to the reaction mixture.
-
Stir the reaction at room temperature (25 °C) for 24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous NH4Cl (5 mL).
-
Extract the aqueous layer with dichloromethane (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired Michael adduct.
-
Determine the enantiomeric excess of the product using chiral high-performance liquid chromatography (HPLC).
Visualizations
Logical Workflow for Catalyst Application in Drug Discovery
Caption: Workflow for utilizing the chiral catalyst in a drug discovery program.
Signaling Pathway Inhibition by a Synthesized Bioactive Molecule
References
Troubleshooting & Optimization
Technical Support Center: Alkylation of 3-(S)-(1-cyano-1,1-diphenylmethyl)-1-tosylpyrrolidine
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the alkylation of 3-(S)-(1-cyano-1,1-diphenylmethyl)-1-tosylpyrrolidine.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction scheme for the alkylation of this compound?
The reaction involves the deprotonation of the tosyl-protected amine nitrogen followed by nucleophilic attack on an alkylating agent (e.g., an alkyl halide) to form a new carbon-nitrogen bond.
Q2: What are the critical parameters influencing the yield of this alkylation reaction?
The key factors affecting the reaction yield include the choice of base, solvent, reaction temperature, and the nature of the alkylating agent's leaving group. Careful optimization of these parameters is crucial for achieving high yields and minimizing side reactions.
Q3: What are common side reactions to be aware of during this alkylation?
Potential side reactions include elimination of the alkylating agent (especially with sterically hindered bases or at elevated temperatures), and slow or incomplete reaction due to the steric hindrance around the nitrogen atom. In some cases, with certain substrates, over-alkylation can be a concern, though the tosyl group generally prevents this.
Q4: How can I monitor the progress of the reaction?
Thin-layer chromatography (TLC) is a common and effective method for monitoring the reaction's progress. Comparing the spot of the reaction mixture to the starting material and using an appropriate stain can indicate the consumption of the starting material and the formation of the product.
Troubleshooting Guide
Issue 1: Low or No Reaction Yield
Possible Causes:
-
Ineffective Base: The chosen base may not be strong enough to deprotonate the N-H bond of the tosylamide, which is less acidic than an unprotected amine.
-
Poor Solvent Choice: The solvent may not adequately dissolve the reactants or may not be suitable for the reaction conditions (e.g., too low of a boiling point for the required temperature). Polar aprotic solvents are generally preferred.
-
Low Reaction Temperature: The reaction may be too slow at lower temperatures, especially given the steric hindrance of the substrate.
-
Inactive Alkylating Agent: The leaving group on the alkylating agent may not be sufficiently reactive.
Solutions:
| Parameter | Recommendation | Expected Outcome |
| Base | Switch to a stronger, non-nucleophilic base such as cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃). | Increased deprotonation and higher reaction rate. |
| Solvent | Use a polar aprotic solvent like N,N-dimethylformamide (DMF) or acetonitrile. | Improved solubility of reactants and facilitation of the SN2 reaction. |
| Temperature | Gradually increase the reaction temperature, for example, from room temperature to 60-80 °C. | Enhanced reaction kinetics. |
| Alkylating Agent | Use an alkylating agent with a better leaving group (I > Br > Cl). | Faster rate of nucleophilic substitution. |
Issue 2: Formation of Significant Side Products (e.g., Elimination)
Possible Causes:
-
Sterically Hindered Base: Bulky bases can preferentially act as a base for elimination rather than facilitating the desired substitution.
-
High Reaction Temperature: Elevated temperatures can favor elimination pathways, particularly with secondary or tertiary alkyl halides.
Solutions:
| Parameter | Recommendation | Expected Outcome | | :--- | :--- | | Base | Use a less sterically hindered base like potassium carbonate. | Reduced incidence of elimination side products. | | Temperature | Run the reaction at the lowest effective temperature. | Minimized formation of elimination byproducts. |
Experimental Protocols
General Protocol for N-Alkylation
-
To a solution of this compound (1.0 eq) in anhydrous DMF (5-10 mL per mmol of substrate) under an inert atmosphere (e.g., nitrogen or argon), add the base (e.g., K₂CO₃, 1.5-2.0 eq).
-
Stir the suspension at room temperature for 30 minutes.
-
Add the alkylating agent (1.1-1.5 eq) dropwise to the reaction mixture.
-
Heat the reaction to the desired temperature (e.g., 60 °C) and monitor by TLC until the starting material is consumed.
-
After completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Data Presentation
Table 1: Effect of Base and Solvent on Reaction Yield (Illustrative Data)
| Entry | Base (1.5 eq) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | K₂CO₃ | Acetonitrile | 80 | 12 | 75 |
| 2 | Cs₂CO₃ | Acetonitrile | 80 | 8 | 85 |
| 3 | K₂CO₃ | DMF | 60 | 10 | 82 |
| 4 | Cs₂CO₃ | DMF | 60 | 6 | 92 |
| 5 | NaH | THF | 60 | 12 | 65 |
Note: This data is for illustrative purposes to demonstrate potential trends.
Visualizations
Caption: Experimental workflow for the N-alkylation reaction.
Troubleshooting common side reactions in tosylpyrrolidine chemistry
Welcome to the technical support center for troubleshooting common side reactions in tosylpyrrolidine chemistry. This resource is designed for researchers, scientists, and drug development professionals to navigate challenges encountered during the synthesis, modification, and deprotection of N-tosylpyrrolidines.
Frequently Asked Questions (FAQs)
Q1: What are the most common issues encountered during the N-tosylation of pyrrolidines?
A1: The most frequent problems include low to no product formation, the presence of multiple spots on a TLC plate, and the formation of dark, tarry substances. These issues often stem from inadequate reaction conditions or reagent quality.
Q2: Why is my N-tosylation reaction not going to completion?
A2: Incomplete reactions can be due to several factors:
-
Hydrolysis of Tosyl Chloride: The presence of water will hydrolyze tosyl chloride to p-toluenesulfonic acid, rendering it unreactive with the amine.
-
Formation of Pyrrolidinium Salt: The HCl generated as a byproduct of the reaction can protonate the starting pyrrolidine, forming an unreactive ammonium salt.[1]
-
Inadequate Base: An insufficient amount or a poorly chosen base will not effectively scavenge the HCl produced, leading to the formation of the pyrrolidinium salt.[1]
-
Poor Reagent Quality: Degradation of tosyl chloride by moisture or use of impure starting materials can significantly hinder the reaction.
Q3: I see multiple byproducts in my N-tosylation reaction. What are they and how can I avoid them?
A3: Common byproducts include p-toluenesulfonic acid from the hydrolysis of tosyl chloride and the hydrochloride salt of your starting amine or base (e.g., triethylammonium chloride). To avoid these, ensure all glassware is flame-dried, use anhydrous solvents, and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[1] Using a sufficient excess of a non-nucleophilic base like triethylamine or DIPEA is also crucial.[1]
Q4: My reaction mixture turned dark and viscous. What is causing this polymerization?
A4: If your pyrrolidine contains acid-sensitive functional groups (e.g., a furan ring), the HCl generated during the reaction can catalyze polymerization or decomposition.[1] To prevent this, ensure efficient scavenging of HCl with an adequate amount of base and consider running the reaction at a lower temperature (e.g., 0 °C).[1]
Q5: Are there alternatives to tosyl chloride that do not produce HCl?
A5: Yes, p-toluenesulfonic anhydride (Ts₂O) can be used as a sulfonating agent. It does not produce HCl, which can be advantageous for acid-sensitive substrates. However, it is generally a less reactive reagent.
Q6: What are the primary challenges when deprotecting N-tosylpyrrolidines?
A6: The main challenge is the high stability of the N-tosyl group, which often necessitates harsh reaction conditions for its removal.[2] These conditions can lead to low yields, decomposition of the desired product, or cleavage of other sensitive functional groups.
Q7: I am struggling with the reductive deprotection of my N-tosylpyrrolidine. What can I do?
A7: Low yields in reductive deprotections can be due to several factors. For sterically hindered substrates, more potent methods like samarium(II) iodide (SmI₂) may be required. The presence of other reducible functional groups, such as halides, can lead to undesired side reactions. Careful monitoring of the reaction and using the minimum necessary amount of the reducing agent can help mitigate this.
Q8: Can the tosyl group lead to side reactions at the α-carbon of the pyrrolidine ring?
A8: Yes, the electron-withdrawing nature of the tosyl group increases the acidity of the protons at the α-carbon. This can facilitate unintended enolate formation and subsequent side reactions, such as epimerization of existing stereocenters or undesired alkylations if electrophiles are present.
Troubleshooting Guides
Issue 1: Low or No Yield during N-Tosylation
This guide provides a systematic approach to troubleshooting poor outcomes in the N-tosylation of pyrrolidines.
Caption: Troubleshooting workflow for low-yield N-tosylation reactions.
Issue 2: Side Reactions During N-Tosyl Deprotection
This guide helps in selecting a suitable deprotection method and troubleshooting common side reactions.
Caption: Decision workflow for selecting a deprotection method.
Quantitative Data Summary
The choice of reagents and reaction conditions can significantly impact the yield of both the tosylation and deprotection steps. The following tables provide a summary of reported yields for various methods.
Table 1: Comparison of Yields for N-Tosylation and Alternative Protections
| Protecting Group | Synthetic Method | Base | Yield (%) |
| N-Tosyl (Ts) | Tosyl Chloride | Pyridine | 85 |
| N-Tosyl (Ts) | Tosyl Chloride | K₂CO₃ | 87-92 |
| N-Boc | (Boc)₂O | Et₃N | >95 |
| N-Cbz | Cbz-Cl | NaHCO₃ | 90 |
| N-Fmoc | Fmoc-OSu | NaHCO₃ | 88 |
Note: Yields are substrate-dependent and the above are illustrative examples.
Table 2: Comparison of Deprotection Methods for N-Tosylpyrrolidine
| Deprotection Method | Reagents | Conditions | Yield (%) |
| Reductive Cleavage | Mg, MeOH | Reflux, 4h | 85 |
| Reductive Cleavage | Na/Hg, Na₂HPO₄ | RT, 6h | 90 |
| Acidic Cleavage | HBr, Phenol | 100°C, 2h | 75 |
Note: Yields can vary significantly based on the specific substrate.
Experimental Protocols
Protocol 1: General Procedure for N-Tosylation of a Pyrrolidine using Triethylamine
This protocol is a general method for the N-tosylation of a pyrrolidine derivative.
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the pyrrolidine derivative (1.0 eq.) and anhydrous dichloromethane (DCM) to make an approximately 0.1 M solution.
-
Addition of Base: Add triethylamine (TEA, 1.5 eq.) to the solution and cool the mixture to 0 °C in an ice bath.[1]
-
Addition of Tosyl Chloride: In a separate flask, dissolve p-toluenesulfonyl chloride (TsCl, 1.2 eq.) in anhydrous DCM. Add this solution dropwise to the stirred amine solution at 0 °C.[1]
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Quench the reaction with water. Separate the organic layer. Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Protocol 2: Reductive Deprotection of N-Tosylpyrrolidine using Magnesium in Methanol
This protocol describes a common reductive method for the cleavage of the N-tosyl group.[2]
-
Preparation: To a solution of the N-tosylpyrrolidine (1.0 eq.) in anhydrous methanol, add magnesium turnings (10.0 eq.).[2]
-
Reaction: Heat the mixture to reflux for 4 hours. The reaction can also be facilitated by ultrasonication at 40-50 °C.[3] Monitor the reaction progress by TLC.
-
Workup: Cool the reaction to room temperature and filter to remove excess magnesium.
-
Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate and wash with saturated aqueous NaHCO₃.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the deprotected pyrrolidine. Further purification can be achieved by distillation or column chromatography if necessary.
References
Technical Support Center: Optimization of Catalyst Loading in Reactions Involving Chiral Pyrrolidines
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the optimization of catalyst loading in reactions involving chiral pyrrolidines.
Frequently Asked Questions (FAQs)
Q1: What is the typical range for chiral pyrrolidine catalyst loading?
A1: The optimal catalyst loading can vary significantly depending on the specific reaction, substrates, and catalyst structure. However, a general starting point for screening is typically between 1 and 20 mol%.[1] For highly efficient catalysts, loadings can be as low as 0.5-2 mol%.[2][3] It is crucial to screen a range of loadings to find the ideal balance between reaction rate, yield, and enantioselectivity for your specific application.[1]
Q2: How does catalyst loading affect the enantioselectivity (ee) of my reaction?
A2: The relationship between catalyst loading and enantioselectivity is not always linear. While increasing catalyst loading can sometimes improve the reaction rate, it may not lead to better enantioselectivity and can even be detrimental.[1][4] Both excessively low and high catalyst loadings can negatively impact enantioselectivity. Insufficient catalyst may result in a competitive, non-catalyzed background reaction with low or no stereocontrol.[5] Conversely, high catalyst concentrations can lead to the formation of less selective catalyst aggregates or promote side reactions.[4][5]
Q3: My reaction is slow or shows no conversion. Should I simply increase the catalyst loading?
A3: While insufficient catalyst loading can be a reason for low or no conversion, it is not the only possibility. Before increasing the catalyst amount, ensure that the catalyst is active and has been handled and stored correctly, especially if it is sensitive to air or moisture.[5][6] Also, verify the purity of your substrates and solvents, as impurities can act as catalyst poisons.[7] If these factors are ruled out, then incrementally increasing the catalyst loading (e.g., from 1 mol% to 5 mol%) is a reasonable next step.[1]
Q4: Can lowering the catalyst loading ever improve the reaction outcome?
A4: Yes, in some cases, lower catalyst loading can improve the outcome by minimizing side reactions.[2] High concentrations of the catalyst might lead to undesired pathways or product inhibition. Therefore, optimization studies should always include a range of catalyst loadings, including lower concentrations, to identify the optimal conditions.
Q5: What are the economic and practical implications of optimizing catalyst loading?
A5: Optimizing to the lowest effective catalyst loading is highly desirable for economic and practical reasons. Chiral pyrrolidine catalysts can be expensive, and reducing the amount used directly lowers the cost of the synthesis, which is particularly important for large-scale production in drug development.[1] Lower catalyst loading also simplifies product purification by reducing the amount of catalyst-derived impurities that need to be removed.
Troubleshooting Guides
Issue 1: Low Enantioselectivity (ee)
Low enantiomeric excess is a common challenge in asymmetric catalysis. The following guide provides a systematic approach to troubleshoot this issue.
Potential Causes & Solutions:
-
Suboptimal Catalyst Loading:
-
Too Low: A non-selective background reaction may be competing. Incrementally increase catalyst loading (e.g., 2 mol%, 5 mol%, 10 mol%).
-
Too High: Formation of less selective catalyst aggregates. Decrease catalyst loading.
-
-
Incorrect Reaction Temperature:
-
Inappropriate Solvent:
-
Purity of Reagents and Catalyst:
-
Presence of Water or Air:
Troubleshooting Workflow:
Caption: A logical workflow for troubleshooting low enantioselectivity.
Issue 2: Low or No Reaction Conversion/Yield
When the desired product is not forming or is present in low quantities, a systematic investigation of the reaction parameters is necessary.
Potential Causes & Solutions:
-
Inactive or Deactivated Catalyst:
-
Insufficient Catalyst Loading:
-
The amount of catalyst may be too low to drive the reaction at a reasonable rate. Increase the catalyst loading incrementally.[1]
-
-
Suboptimal Reaction Conditions:
-
The reaction temperature may be too low, or the reaction time may be too short. Optimize these parameters by monitoring the reaction progress over time.[7]
-
-
Poor Substrate Reactivity:
-
The electronic or steric properties of the substrates may hinder the reaction. Consider modifying the substrates if possible.[7]
-
Troubleshooting Workflow:
Caption: A systematic approach to troubleshooting low reaction yield.
Data Presentation
The following tables summarize the effect of catalyst loading on the yield and enantioselectivity of representative reactions catalyzed by chiral pyrrolidines.
Table 1: Optimization of Catalyst Loading in a Proline-Catalyzed Aldol Reaction
Reaction: Acetone with 4-Nitrobenzaldehyde
| Entry | Catalyst Loading (mol%) | Time (h) | Yield (%) | ee (%) |
| 1 | 5 | 72 | 60 | 65 |
| 2 | 10 | 48 | 85 | 72 |
| 3 | 20 | 24 | 95 | 76 |
| 4 | 30 | 24 | 92 | 76 |
Note: Data is illustrative and compiled from trends observed in proline-catalyzed aldol reactions.[8][9][10]
Table 2: Effect of Catalyst Loading in an Asymmetric Michael Addition
Reaction: Cyclohexanone with trans-β-Nitrostyrene catalyzed by a prolinamide derivative.
| Entry | Catalyst Loading (mol%) | Time (h) | Yield (%) | dr (syn:anti) | ee (syn) (%) |
| 1 | 2 | 48 | 88 | 95:5 | 92 |
| 2 | 5 | 24 | 95 | 96:4 | 94 |
| 3 | 10 | 12 | 96 | 96:4 | 94 |
| 4 | 20 | 12 | 95 | 95:5 | 93 |
Note: This data is representative of trends seen in organocatalyzed Michael additions.[2][11]
Experimental Protocols
Protocol 1: General Procedure for Screening Catalyst Loading in a Proline-Catalyzed Aldol Reaction
This protocol describes a general method for optimizing the catalyst loading for the aldol reaction between an aldehyde and a ketone, using L-proline as the catalyst.
Materials:
-
Aldehyde (e.g., 4-nitrobenzaldehyde)
-
Ketone (e.g., acetone, used as reactant and solvent)
-
L-proline
-
Anhydrous solvent (e.g., DMSO or DMF, if ketone is not the solvent)
-
Saturated aqueous NH₄Cl solution
-
Ethyl acetate
-
Anhydrous MgSO₄ or Na₂SO₄
-
Reaction vials with stir bars
-
Standard laboratory glassware
Procedure:
-
Preparation of Reaction Vials: In a series of clean, dry reaction vials, add the appropriate amount of L-proline to achieve the desired catalyst loadings (e.g., 5 mol%, 10 mol%, 20 mol%, 30 mol%).
-
Addition of Reagents: To each vial, add the aldehyde (1.0 mmol). Then add the ketone (5.0 mmol). If not using the ketone as the solvent, add the desired anhydrous solvent (e.g., 2 mL of DMSO).
-
Reaction: Stir the reaction mixtures at the desired temperature (e.g., room temperature or 0 °C).
-
Monitoring: Monitor the progress of the reactions by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Work-up: Once the reaction is complete (or after a set time), quench the reaction by adding a saturated aqueous solution of NH₄Cl.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 10 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification and Analysis: Purify the crude product by flash column chromatography on silica gel. Determine the yield of the purified product. Analyze the enantiomeric excess (ee) of the product by chiral HPLC or GC.[8]
Protocol 2: General Procedure for Catalyst Handling of Air- and Moisture-Sensitive Chiral Pyrrolidine Catalysts
This protocol provides general guidelines for the proper handling and storage of sensitive chiral pyrrolidine-based catalysts to ensure their activity and reproducibility.
Materials:
-
Chiral pyrrolidine catalyst
-
Inert gas (Argon or Nitrogen)
-
Glovebox or Schlenk line
-
Dry, degassed solvents
-
Septa-sealed vials or Schlenk flasks
Procedure:
-
Storage: Store the catalyst in a tightly sealed container, inside a desiccator or preferably within a glovebox under an inert atmosphere. Protect from light and store at the recommended temperature.[6]
-
Weighing and Dispensing:
-
In a Glovebox: The ideal method is to handle the catalyst entirely within a glovebox. Weigh the required amount of catalyst directly into the reaction vessel.
-
On the Bench (with care): If a glovebox is unavailable, work quickly to minimize exposure to air. Use a stream of inert gas over the solid during weighing and transfer. A "balance enclosure" with an inert gas purge is recommended.
-
-
Addition to the Reaction:
-
If the reaction vessel is on a Schlenk line, add the catalyst under a positive pressure of inert gas.
-
If adding to a flask with a septum, dissolve the catalyst in a small amount of anhydrous, degassed solvent in a separate vial under an inert atmosphere and transfer it to the reaction vessel via a gas-tight syringe.
-
-
Solvent and Reagent Purity: Always use freshly distilled or commercially available anhydrous solvents. Ensure all reagents are dry and free from impurities that could deactivate the catalyst.[6][7]
References
- 1. benchchem.com [benchchem.com]
- 2. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chiral pyrrolidines via an enantioselective Hofmann-Löffler-Freytag reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Proline-based organocatalyst-mediated asymmetric aldol reaction of acetone with substituted aromatic aldehydes: an experimental and theoretical study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Enantioselective direct aldol reactions catalyzed by l-prolinamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chemistry.illinois.edu [chemistry.illinois.edu]
- 11. mdpi.com [mdpi.com]
Technical Support Center: Purification of 3-(S)-(1-cyano-1,1-diphenylmethyl)-1-tosylpyrrolidine and its Products
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying 3-(S)-(1-cyano-1,1-diphenylmethyl)-1-tosylpyrrolidine and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying crude this compound?
A1: The primary methods for purifying this compound are recrystallization and silica gel column chromatography. The choice of method depends on the nature and quantity of impurities, as well as the desired final purity. For removal of minor impurities and obtaining a crystalline solid, recrystallization is often sufficient. For complex mixtures or removal of closely related impurities, column chromatography is more effective.[1]
Q2: How can I remove the tosyl protecting group, and what are the purification strategies for the resulting (S)-3-(1-cyano-1,1-diphenylmethyl)pyrrolidine?
A2: The tosyl group is typically removed under acidic conditions, for example, by heating with phenol and hydrobromic acid.[1] The resulting deprotected product, (S)-3-(1-cyano-1,1-diphenylmethyl)pyrrolidine, can be purified by crystallization. A common method involves dissolving the crude product in a mixture of toluene and ethyl acetate, followed by concentration and seeding to induce crystallization.[1]
Q3: What are the potential impurities I should be aware of during the synthesis and purification of this compound and its downstream products?
A3: Potential impurities can arise from starting materials, side reactions, or degradation. For the tosylated compound, these may include unreacted starting materials such as (S)-1-tosyl-3-hydroxypyrrolidine and diphenylacetonitrile, as well as diastereomeric impurities if the chirality is not well-controlled. In the subsequent synthesis of darifenacin, a downstream product, impurities such as darifenacin acid, darifenacin desnitrile, and dimer impurities have been identified. These can provide clues to potential impurities in the precursor stages.
Q4: How can I assess the enantiomeric purity of my final product?
A4: Chiral High-Performance Liquid Chromatography (HPLC) is the most common method for determining the enantiomeric purity of chiral compounds like this compound. This technique uses a chiral stationary phase (CSP) to separate the enantiomers, allowing for their quantification.
Troubleshooting Guides
Recrystallization Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Oiling out instead of crystallization | The compound's melting point is below the boiling point of the solvent. The solution is supersaturated. Impurities are inhibiting crystallization. | Try a lower boiling point solvent or a solvent mixture. Add a small amount of a co-solvent in which the compound is less soluble. Try scratching the inside of the flask or adding a seed crystal. |
| Low recovery of purified product | Too much solvent was used. The compound is too soluble in the chosen solvent at low temperatures. Premature crystallization during hot filtration. | Concentrate the mother liquor and attempt a second crystallization. Choose a solvent in which the compound is less soluble at room temperature. Ensure the filtration apparatus is pre-heated. |
| Product is still impure after recrystallization | The chosen solvent does not effectively discriminate between the product and the impurity. The cooling process was too fast, trapping impurities. | Screen for a different recrystallization solvent or solvent system. Allow the solution to cool more slowly to promote the formation of purer crystals. |
Column Chromatography Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Poor separation of product and impurities (overlapping spots on TLC) | The mobile phase polarity is too high or too low. The stationary phase is not suitable. | Systematically vary the mobile phase composition to achieve better separation (e.g., adjust the ratio of ethyl acetate to hexanes). Consider using a different stationary phase (e.g., alumina or a bonded phase). |
| Product is not eluting from the column | The mobile phase is not polar enough. | Gradually increase the polarity of the mobile phase (gradient elution). |
| Tailing of spots on TLC and column | The compound is interacting too strongly with the acidic silica gel. | Add a small amount of a basic modifier like triethylamine (e.g., 0.1-1%) to the mobile phase to improve the peak shape. |
Experimental Protocols
Protocol 1: Recrystallization of this compound (General Procedure)
-
Solvent Screening: In small test tubes, test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, and mixtures such as ethyl acetate/hexanes) at room temperature and upon heating. An ideal solvent will dissolve the compound when hot but show low solubility at room temperature.
-
Dissolution: In a flask, dissolve the crude this compound in the minimum amount of the chosen hot solvent.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Allow the filtrate to cool slowly to room temperature to induce crystallization. Further cooling in an ice bath can maximize the yield.
-
Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals under vacuum.
Protocol 2: Silica Gel Column Chromatography of this compound (General Procedure)
-
Stationary Phase: Silica gel (60 Å, 230-400 mesh).
-
Mobile Phase Selection: Develop a suitable mobile phase using Thin Layer Chromatography (TLC). A good starting point is a mixture of ethyl acetate and hexanes. Adjust the ratio to achieve a retention factor (Rf) for the product of approximately 0.2-0.4.
-
Column Packing: Pack a glass column with a slurry of silica gel in the chosen mobile phase.
-
Sample Loading: Dissolve the crude product in a minimum amount of the mobile phase or a stronger solvent and adsorb it onto a small amount of silica gel. Evaporate the solvent and load the dry powder onto the top of the column.
-
Elution: Elute the column with the mobile phase, collecting fractions.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
Protocol 3: Chiral HPLC Analysis (Method Development Strategy)
-
Column Selection: Start with a polysaccharide-based chiral stationary phase (CSP), such as one based on cellulose or amylose derivatives (e.g., Chiralcel® OD-H, Chiralpak® AD-H).
-
Mobile Phase Screening:
-
Normal Phase: Begin with a mobile phase of n-hexane and an alcohol modifier (e.g., isopropanol or ethanol) in a 90:10 ratio. For basic compounds, add a small amount of an amine modifier like diethylamine (0.1%). For acidic compounds, add a small amount of an acid modifier like trifluoroacetic acid (0.1%).
-
Reversed Phase: Use a mobile phase consisting of an aqueous buffer (e.g., phosphate or borate buffer) and an organic modifier like acetonitrile or methanol.
-
-
Optimization: Adjust the ratio of the mobile phase components and the flow rate to optimize the separation of the enantiomers.
-
Detection: Use a UV detector at a wavelength where the compound has strong absorbance.
Data Presentation
Table 1: Purity of Darifenacin Hydrobromide (a downstream product) after Recrystallization
| Recrystallization Solvent | Achieved Purity (by HPLC) |
| Acetone | >99% |
| Acetic Acid/Water | >99.8% |
| Ethanol/Water | >99.5% |
Note: This data is for a downstream product and is provided as a reference for achievable purity levels with recrystallization in this class of compounds.
Visualizations
Caption: General workflow for the purification and analysis of the target compound.
Caption: Decision tree for selecting a purification strategy.
References
Selecting optimal solvent systems for reactions with (3S)-1-Tosyl-α,α-diphenyl-3-pyrrolidineacetonitrile
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (3S)-1-Tosyl-α,α-diphenyl-3-pyrrolidineacetonitrile.
Frequently Asked Questions (FAQs)
Q1: What are the common applications of (3S)-1-Tosyl-α,α-diphenyl-3-pyrrolidineacetonitrile?
A1: (3S)-1-Tosyl-α,α-diphenyl-3-pyrrolidineacetonitrile is a key chiral intermediate, notably used in the synthesis of active pharmaceutical ingredients (APIs). A primary application is in the preparation of Darifenacin, a muscarinic M3 receptor antagonist for treating overactive bladder. It is also utilized in asymmetric phase-transfer catalysis for the synthesis of other chiral compounds.
Q2: What are the general solubility characteristics of (3S)-1-Tosyl-α,α-diphenyl-3-pyrrolidineacetonitrile?
A2: Based on available data, (3S)-1-Tosyl-α,α-diphenyl-3-pyrrolidineacetonitrile exhibits solubility in a range of common organic solvents. This includes chlorinated solvents, ethers, and aromatic hydrocarbons. For specific reaction setups, it is crucial to determine the optimal solvent that ensures all reactants remain in the solution phase for a homogenous reaction.
Troubleshooting Guide
Issue 1: Low or No Reaction Conversion in Alkylation Reactions
Q: I am observing low or no conversion in the alkylation reaction of (3S)-1-Tosyl-α,α-diphenyl-3-pyrrolidineacetonitrile. What are the potential causes and solutions?
A: Low conversion in alkylation reactions can stem from several factors related to the solvent, base, or reaction conditions. Below is a systematic guide to troubleshoot this issue.
Troubleshooting Workflow for Low Conversion:
Caption: Troubleshooting workflow for low reaction conversion.
Detailed Checklist:
-
Solvent Choice: The solvent plays a critical role. For alkylation reactions involving carbanion formation, aprotic solvents are generally preferred to avoid quenching the nucleophile.
-
Recommendation: Switch to a more suitable aprotic solvent. Toluene and Tetrahydrofuran (THF) have been reported in the synthesis of related compounds. Dichloromethane (DCM) is also a common choice, particularly in phase-transfer catalysis (PTC) systems.
-
-
Anhydrous Conditions: The presence of water can neutralize the strong bases required for deprotonation and quench the generated carbanion.
-
Recommendation: Ensure all glassware is thoroughly dried, and use anhydrous solvents.
-
-
Base Strength and Solubility: The base must be strong enough to deprotonate the diphenylacetonitrile moiety. The solubility of the base in the chosen solvent can also impact the reaction rate.
-
Recommendation: Consider using stronger bases like potassium hydroxide (KOH) or sodium hydride (NaH). If using a solid base, ensure it is finely powdered to maximize surface area. In biphasic systems, a phase-transfer catalyst is essential.
-
-
Phase-Transfer Catalyst (PTC): In biphasic systems (e.g., Toluene/Water), a PTC is crucial for transporting the hydroxide or other anions into the organic phase.
-
Recommendation: If applicable, ensure the PTC is active and used at an appropriate catalytic loading (typically 1-5 mol%).
-
-
Reaction Temperature: The reaction may require heating to overcome the activation energy.
-
Recommendation: Gradually increase the reaction temperature and monitor the progress by TLC or HPLC. Some procedures suggest refluxing the reaction mixture.
-
Issue 2: Formation of Side Products and Impurities
Q: My reaction is producing significant amounts of side products. How can I improve the selectivity?
A: The formation of impurities can be a major challenge. Understanding the potential side reactions is key to mitigating them.
Common Side Reactions and Solutions:
-
Over-alkylation/Di-alkylation: This can occur if the product is also susceptible to deprotonation and subsequent alkylation.
-
Solution: Use a stoichiometric amount of the alkylating agent and add it slowly to the reaction mixture to maintain a low concentration.
-
-
Elimination Reactions: If the alkylating agent has a leaving group on a carbon with adjacent protons, elimination can compete with substitution, especially with sterically hindered bases.
-
Solution: Use a less hindered base and control the reaction temperature.
-
-
Hydrolysis of the Nitrile Group: In the presence of strong aqueous base and prolonged reaction times, the nitrile group can be partially or fully hydrolyzed to an amide or carboxylic acid.
-
Solution: Minimize reaction time and consider using a non-aqueous system if hydrolysis is a significant issue.
-
Logical Flow for Minimizing Side Products:
Caption: Strategy for minimizing side product formation.
Data on Solvent Systems
The choice of solvent significantly impacts the outcome of reactions involving (3S)-1-Tosyl-α,α-diphenyl-3-pyrrolidineacetonitrile. Below is a summary of solvent systems reported in the context of its alkylation for the synthesis of a Darifenacin precursor.
| Solvent System | Base | Catalyst | Temperature | Observations |
| Tetrahydrofuran (THF) | Potassium Hydroxide (KOH) | None (Homogeneous) | Reflux | A common choice for reactions with strong bases in a single-phase system. Requires anhydrous conditions. |
| Toluene / Water | Potassium Hydroxide (KOH) | Phase-Transfer Catalyst | 70-80°C | Biphasic system that can be effective for large-scale synthesis. The PTC is essential for anion transport. |
| Dichloromethane (DCM) | Sodium Hydroxide (NaOH) | Phase-Transfer Catalyst | Reflux | Another biphasic option. The choice of PTC can be critical for efficiency. |
| Tetrahydrofuran (THF) | Sodium Hydride (NaH) | None (Homogeneous) | Room Temp. to Reflux | A strong, non-nucleophilic base, but requires careful handling due to its reactivity with protic substances. |
Experimental Protocols
General Protocol for Phase-Transfer Catalyzed Alkylation
This protocol is a general guideline based on procedures described for analogous reactions.
Materials:
-
(3S)-1-Tosyl-α,α-diphenyl-3-pyrrolidineacetonitrile
-
Alkylating agent (e.g., a haloalkane)
-
Toluene
-
Aqueous Potassium Hydroxide (e.g., 50% w/w)
-
Phase-Transfer Catalyst (e.g., Tetrabutylammonium bromide, TBAB)
Procedure:
-
To a stirred solution of (3S)-1-Tosyl-α,α-diphenyl-3-pyrrolidineacetonitrile (1 equivalent) and the phase-transfer catalyst (0.02-0.05 equivalents) in toluene, add the aqueous potassium hydroxide solution.
-
Heat the mixture to the desired reaction temperature (e.g., 70-80°C).
-
Slowly add the alkylating agent (1-1.2 equivalents) to the vigorously stirred mixture over a period of 1-2 hours.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC or HPLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Separate the organic and aqueous layers.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by crystallization or column chromatography.
Minimizing racemization during the synthesis of chiral pyrrolidine derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing racemization during the synthesis of chiral pyrrolidine derivatives.
Frequently Asked Questions (FAQs)
Q1: What is racemization and why is it a critical issue in the synthesis of chiral pyrrolidine derivatives?
A1: Racemization is the conversion of an enantiomerically pure or enriched substance into a mixture containing equal amounts of both enantiomers, known as a racemate.[1] In the context of chiral pyrrolidine synthesis, this means the desired single enantiomer (e.g., the L-form) can convert to its mirror image (the D-form), reducing the enantiomeric excess (ee) of the final product. This is a significant problem because the biological and therapeutic activity of chiral molecules, such as many pharmaceutical drugs, is often highly dependent on their specific stereochemistry.[2] One enantiomer may exhibit the desired therapeutic effect, while the other could be inactive or even cause harmful side effects.[3] Therefore, maintaining the chiral integrity of the starting materials and intermediates is crucial for synthesizing enantiomerically pure compounds for pharmaceutical applications.[3]
Q2: What are the primary chemical mechanisms that lead to racemization during the synthesis of chiral pyrrolidine derivatives?
A2: Racemization typically occurs at the α-carbon of the pyrrolidine ring or its precursors, especially when the carboxyl group is activated for a coupling reaction. The two main mechanisms are:
-
Oxazolone Formation: The activated amino acid can cyclize to form a transient oxazolone intermediate. The α-proton of this intermediate is acidic and can be easily removed by a base, leading to a loss of stereochemical integrity.[3]
-
Direct Enolization: A base can directly abstract the acidic α-proton from the activated amino acid, forming an achiral enolate intermediate. Reprotonation of this intermediate can occur from either side, resulting in a mixture of D and L forms.[3]
Several factors can exacerbate racemization, including the choice of coupling reagents, the type and concentration of the base used, elevated reaction temperatures, and extended activation times.[4]
Q3: How can I detect and quantify the extent of racemization in my synthesized pyrrolidine derivatives?
A3: The most common and reliable method for detecting and quantifying racemization is through chiral High-Performance Liquid Chromatography (HPLC) analysis. This technique involves the following general steps:
-
Peptide Hydrolysis (if applicable): If the pyrrolidine is part of a peptide, it is first hydrolyzed to its constituent amino acids.
-
Derivatization: The amino acids are derivatized with a fluorescent or UV-active tag, such as 4-chloro-7-nitrobenzofurazan (NBD-Cl).
-
Chiral HPLC Separation: The derivatized amino acids are separated on a chiral HPLC column, which is designed to resolve the D- and L-enantiomers.
-
Quantification: The peak areas corresponding to the D- and L-enantiomers are integrated to determine their ratio and calculate the enantiomeric excess (ee%).[5]
Other analytical techniques such as Gas Chromatography (GC) with a chiral stationary phase or Nuclear Magnetic Resonance (NMR) spectroscopy using chiral shift reagents can also be employed.
Troubleshooting Guide: Minimizing Racemization
This guide addresses common issues that can lead to a loss of enantioselectivity during the synthesis of chiral pyrrolidine derivatives.
Issue 1: Low Enantiomeric Excess (ee) in the Final Product
Potential Causes & Solutions:
-
Inappropriate Solvent: The solvent can significantly influence the stability of the transition state and thus, the enantioselectivity.
-
Solution: Screen a range of solvents. Aprotic polar solvents like Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), and acetonitrile are common starting points. Less polar solvents such as dichloromethane (DCM) or toluene can also be effective, depending on the specific reaction.[1] In some cases, a mixture of solvents may provide the optimal balance of reactivity and selectivity.[1]
-
-
Suboptimal Reaction Temperature: Asymmetric reactions are often highly sensitive to temperature.
-
Incorrect Choice of Coupling Reagent and Additives: Highly reactive coupling reagents can increase the risk of racemization.
-
Solution: Carbodiimide-based methods, particularly when used with additives, are generally preferred for minimizing racemization. The combination of N,N'-Diisopropylcarbodiimide (DIC) with an additive like OxymaPure or 1-hydroxybenzotriazole (HOBt) is highly recommended.[4] However, be aware that the combination of a carbodiimide like DIC with HOBt in DMF has been shown to increase the rate of proline racemization.[5][8] In such cases, consider replacing HOBt with an alternative additive like OxymaPure.[5]
-
-
Inappropriate Base: Strong, non-hindered bases can increase the rate of racemization by promoting the abstraction of the α-proton.
-
Solution: Employ a sterically hindered or weaker base. 2,4,6-Collidine is a highly recommended alternative to more common bases like Diisopropylethylamine (DIEA) or N-Methylmorpholine (NMM).[5]
-
-
Presence of Impurities: Trace amounts of water, acid, or base can interfere with the catalytic cycle or promote racemization.
Issue 2: Product Racemizes During Workup or Purification
Potential Causes & Solutions:
-
Harsh pH Conditions During Extraction: Exposing the chiral product to strong acids or bases during aqueous workup can cause epimerization.
-
High Temperatures During Solvent Removal: Prolonged heating can lead to racemization.
-
Racemization on Silica Gel: The acidic nature of standard silica gel can cause racemization of sensitive compounds during column chromatography.
Data Presentation: Impact of Reaction Conditions on Enantioselectivity
The following tables summarize the impact of various reaction parameters on the enantiomeric excess (ee) of products in the synthesis of chiral pyrrolidine derivatives.
Table 1: Effect of Solvent on Enantioselectivity in the Asymmetric Synthesis of 2-Arylpyrrolidines
| Entry | Solvent | Yield (%) | ee (%) |
| 1 | Toluene | 90 | >99.5 |
| 2 | Dichloromethane (DCM) | 85 | 98 |
| 3 | Tetrahydrofuran (THF) | 75 | 95 |
| 4 | Acetonitrile (MeCN) | 60 | 92 |
| 5 | Dimethylformamide (DMF) | 50 | 88 |
Data is illustrative and based on trends reported in the literature.[6]
Table 2: Influence of Coupling Reagents and Additives on Proline Racemization
| Coupling System | Solvent | Racemization (%) |
| DIC / HOBt | DMF | High |
| HCTU / DIEA | DCM | Low |
| DIC / OxymaPure | DMF | Low |
| Mixed Anhydride | THF | Very Low |
Data compiled from findings reported in the literature.[5][8]
Experimental Protocols
Protocol 1: Enantioselective Synthesis of 2-Substituted Pyrrolidines via Transaminase-Triggered Cyclization
This protocol describes the asymmetric synthesis of 2-substituted pyrrolidines from ω-chloroketones using a transaminase enzyme.[9][10]
Materials:
-
ω-chloroketone (1.0 mmol)
-
Transaminase (e.g., ATA-117-Rd6 or PjSTA-R6-8)
-
Isopropylamine (IPA) as the amine donor
-
Pyridoxal-5'-phosphate (PLP) co-factor
-
Buffer solution (e.g., potassium phosphate buffer)
-
Organic solvent (e.g., DMSO)
Procedure:
-
Prepare a reaction mixture containing the buffer, PLP, and the transaminase enzyme.
-
Add the ω-chloroketone substrate and isopropylamine to the reaction mixture.
-
If the substrate has low aqueous solubility, a co-solvent such as DMSO can be added.
-
Incubate the reaction at a controlled temperature (e.g., 30 °C) with gentle agitation.
-
Monitor the reaction progress using an appropriate analytical technique (e.g., HPLC, GC).
-
Upon completion, extract the product with an organic solvent (e.g., ethyl acetate).
-
Purify the product by column chromatography.
-
Determine the enantiomeric excess of the purified product using chiral HPLC.
Visualizations
Diagram 1: General Racemization Mechanism via Oxazolone Formation
Caption: Mechanism of racemization via oxazolone formation.
Diagram 2: Troubleshooting Workflow for Low Enantiomeric Excess (ee)
Caption: Troubleshooting workflow for low enantioselectivity.
References
- 1. benchchem.com [benchchem.com]
- 2. A new path to enantioselective substituted pyrrolidines - Mapping Ignorance [mappingignorance.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Unexpected racemization of proline or hydroxy-proline phenacyl ester during coupling reactions with Boc-amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Enantio-Complementary Synthesis of 2-Substituted Pyrrolidines and Piperidines via Transaminase-Triggered Cyclizations - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of (S)-3-(1-Cyano-1,1-diphenylmethyl)-1-tosylpyrrolidine (CAS 133099-09-9)
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of (S)-3-(1-Cyano-1,1-diphenylmethyl)-1-tosylpyrrolidine (CAS 133099-09-9). This compound is a key intermediate in the preparation of Darifenacin Hydrobromide.[1][2]
Experimental Workflow Overview
The synthesis of (S)-3-(1-Cyano-1,1-diphenylmethyl)-1-tosylpyrrolidine involves the alkylation of diphenylacetonitrile with a protected (S)-3-pyrrolidinol derivative. The following diagram outlines the general experimental workflow.
Caption: General workflow for the synthesis and monitoring of CAS 133099-09-9.
Hypothetical Experimental Protocol
The synthesis of (S)-3-(1-Cyano-1,1-diphenylmethyl)-1-tosylpyrrolidine can be achieved via the alkylation of diphenylacetonitrile with an activated (S)-1-tosyl-3-hydroxypyrrolidine. A plausible synthetic route involves the in-situ activation of the hydroxyl group followed by nucleophilic attack by the diphenylacetonitrile anion.
Materials:
-
(S)-1-Tosyl-3-hydroxypyrrolidine
-
Diphenylacetonitrile
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Methanesulfonyl chloride (MsCl)
-
Triethylamine (TEA)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH4Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
Procedure:
-
Activation of Hydroxyl Group: To a solution of (S)-1-tosyl-3-hydroxypyrrolidine (1 equivalent) and triethylamine (1.2 equivalents) in anhydrous THF at 0 °C, add methanesulfonyl chloride (1.1 equivalents) dropwise. Stir the reaction mixture at 0 °C for 1 hour.
-
Formation of Nucleophile: In a separate flask, add sodium hydride (1.5 equivalents) to anhydrous THF. To this suspension, add a solution of diphenylacetonitrile (1.2 equivalents) in anhydrous THF dropwise at 0 °C. Allow the mixture to stir at room temperature for 30 minutes.
-
Alkylation Reaction: Cool the diphenylacetonitrile anion solution to 0 °C and add the solution of the activated (S)-1-tosyl-3-hydroxypyrrolidine from step 1 dropwise. Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Reaction Monitoring: Monitor the reaction progress by taking aliquots and analyzing via HPLC, NMR, or ATR-FTIR.
-
Workup: Once the reaction is complete, cool the mixture to 0 °C and carefully quench with saturated aqueous NH4Cl solution. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain (S)-3-(1-Cyano-1,1-diphenylmethyl)-1-tosylpyrrolidine.
Frequently Asked Questions (FAQs) and Troubleshooting Guides
High-Performance Liquid Chromatography (HPLC) Monitoring
HPLC is a robust technique for monitoring the consumption of starting materials and the formation of the product.
FAQs:
-
Q1: What are the recommended starting HPLC conditions for monitoring this reaction?
-
A1: A good starting point is a reverse-phase C18 column with a gradient elution using a mobile phase of acetonitrile and water (both with 0.1% formic acid).
-
| Parameter | Recommendation |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Gradient | Start at 50% B, ramp to 95% B over 10 min, hold for 2 min, return to 50% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 220 nm and 254 nm |
| Injection Volume | 5 µL |
-
Q2: How do I prepare a sample from the reaction mixture for HPLC analysis?
-
A2: Carefully take a small aliquot (e.g., 50 µL) from the reaction mixture. Quench it with a small amount of methanol or acetonitrile (e.g., 0.5 mL) to precipitate any salts and stop the reaction. Vortex the mixture and then filter or centrifuge to remove any solids before injecting the supernatant.
-
Troubleshooting Guide for HPLC Monitoring:
| Problem | Possible Cause | Solution |
| Peak Tailing for the Product | Secondary interactions with the silica support; inappropriate mobile phase pH. | Use a high-purity silica column (Type B) or a column with an embedded polar group. Add a competing base like triethylamine (0.1%) to the mobile phase if not using MS detection. Ensure the mobile phase pH is appropriate for the analytes. |
| Poor Resolution Between Starting Material and Product | Inadequate separation conditions. | Optimize the gradient profile (slower gradient). Try a different organic modifier (e.g., methanol instead of acetonitrile). Consider a column with a different stationary phase. |
| Shifting Retention Times | Inconsistent mobile phase preparation; column temperature fluctuations; column aging.[3] | Prepare fresh mobile phase daily. Use a column oven for stable temperature control.[2] Equilibrate the column for a sufficient time before injections. |
| Ghost Peaks | Contamination in the injection solvent or mobile phase; carryover from previous injections. | Use high-purity HPLC-grade solvents.[1] Implement a needle wash step in the autosampler. Run blank injections to identify the source of contamination. |
| High Backpressure | Column frit blockage; precipitation of salts in the system. | Filter all samples and mobile phases. Flush the column with a strong solvent in the reverse direction (if permitted by the manufacturer). Ensure buffer solubility in the organic phase.[1][3] |
Nuclear Magnetic Resonance (NMR) Spectroscopy Monitoring
NMR spectroscopy provides detailed structural information and can be used for quantitative analysis of the reaction mixture.[4][5]
FAQs:
-
Q1: Which proton signals are best to monitor for reaction conversion?
-
A1: Monitor the disappearance of the signal corresponding to the C-H proton of diphenylacetonitrile and the appearance of the new signals for the pyrrolidine ring protons in the product.
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| Compound | Key ¹H NMR Signals (approx. ppm in CDCl₃) |
| Diphenylacetonitrile (Starting Material) | ~5.1 (s, 1H, -CH(CN)Ph₂) |
| (S)-1-Tosyl-3-mesyloxypyrrolidine (Intermediate) | ~5.2 (m, 1H, -CHOMs) |
| (S)-3-(1-Cyano-1,1-diphenylmethyl)-1-tosylpyrrolidine (Product) | ~2.4 (s, 3H, Ar-CH₃), ~3.0-3.8 (m, 5H, pyrrolidine protons), ~7.2-7.8 (m, 14H, aromatic protons) |
-
Q2: Can I use NMR to determine the reaction yield without isolating the product?
-
A2: Yes, by adding a known amount of an internal standard (a compound with a sharp signal that does not overlap with other signals in the spectrum, e.g., 1,3,5-trimethoxybenzene) to the reaction aliquot, you can quantitatively determine the concentration of the product and calculate the reaction yield.
-
Troubleshooting Guide for NMR Monitoring:
| Problem | Possible Cause | Solution |
| Broad Peaks | Presence of paramagnetic species; high viscosity of the sample; chemical exchange. | Filter the NMR sample through a small plug of silica or celite. Dilute the sample. Acquire the spectrum at a different temperature. |
| Overlapping Signals | Similar chemical environments of protons. | Use a higher field strength NMR spectrometer. Employ 2D NMR techniques (e.g., COSY, HSQC) to resolve overlapping signals. |
| Inaccurate Integration | Poor phasing or baseline correction; signal overlap. | Carefully phase and baseline correct the spectrum. Use deconvolution software to integrate overlapping peaks. Choose non-overlapping signals for quantification. |
In-situ Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy Monitoring
In-situ ATR-FTIR spectroscopy allows for real-time monitoring of the reaction without the need for sampling.[4][6]
FAQs:
-
Q1: What are the key vibrational bands to monitor for this reaction?
-
A1: The most prominent change to monitor is the nitrile (C≡N) stretching frequency, which may shift slightly upon formation of the product. The disappearance of the sulfonate (S=O) stretches from the mesylate intermediate can also be tracked.
-
| Functional Group | Characteristic IR Frequency (cm⁻¹) | Comment |
| Nitrile (C≡N) | ~2250 cm⁻¹ | Monitor for the appearance and growth of the product's nitrile peak.[7] |
| Sulfonate (S=O) | ~1350 and ~1175 cm⁻¹ | Monitor the disappearance of the mesylate intermediate's sulfonate peaks. |
| Tosyl (S=O) | ~1340 and ~1160 cm⁻¹ | This will be present in both the intermediate and the product, but its environment changes, which might cause a slight shift. |
-
Q2: How can I set up an in-situ ATR-FTIR experiment?
-
A2: This requires an ATR probe that can be inserted directly into the reaction vessel. The probe is connected to an FTIR spectrometer via a fiber optic cable. Spectra are collected at regular intervals throughout the reaction.
-
Troubleshooting Guide for ATR-FTIR Monitoring:
| Problem | Possible Cause | Solution |
| Baseline Drift | Temperature fluctuations in the reaction mixture or the instrument. | Ensure the reaction temperature is well-controlled. Allow the spectrometer to warm up and stabilize before starting the measurement. |
| Noisy Spectra | Poor contact between the ATR crystal and the reaction mixture; air bubbles on the probe surface. | Ensure the ATR probe is fully submerged in the reaction mixture. Gently agitate the mixture to remove any bubbles from the probe surface. |
| Overlapping Peaks | Multiple components absorbing in the same spectral region. | Use multivariate data analysis techniques (e.g., principal component analysis) to deconvolve the overlapping spectra and track the concentration profiles of individual components. |
| Crystal Contamination | Adhesion of starting materials, product, or byproducts to the ATR crystal. | Clean the ATR probe thoroughly between experiments using appropriate solvents. Perform a background scan with the clean probe in the reaction solvent before starting the reaction. |
References
- 1. HPLCトラブルシューティングガイド [sigmaaldrich.com]
- 2. HPLC Troubleshooting Guide [scioninstruments.com]
- 3. aelabgroup.com [aelabgroup.com]
- 4. Magritek [magritek.com]
- 5. chromatographytoday.com [chromatographytoday.com]
- 6. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 7. researchgate.net [researchgate.net]
Impact of base selection on the efficiency of reactions with tosylpyrrolidines
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the impact of base selection on the efficiency of reactions involving N-tosylpyrrolidines.
Troubleshooting Guide
This guide addresses specific issues that may arise during reactions with N-tosylpyrrolidines, offering potential causes and actionable solutions related to base selection.
| Issue | Potential Cause(s) Related to Base | Recommended Solution(s) |
| Low to No Product Formation | 1. Inadequate Base Strength: The selected base may be too weak to efficiently deprotonate the N-tosylpyrrolidine at the desired position (e.g., α-carbon), especially for C-H functionalization reactions. 2. Poor Solubility of Base: Inorganic bases like potassium carbonate may have low solubility in common organic solvents, leading to slow or incomplete reactions.[1] 3. Base Steric Hindrance: A sterically bulky base might be unable to access the desired proton, leading to low reactivity. | 1. Select a Stronger Base: For α-deprotonation, consider strong, non-nucleophilic bases such as lithium diisopropylamide (LDA), lithium tetramethylpiperidide (LiTMP), or potassium tert-butoxide (KOtBu). 2. Improve Solubility: If using an inorganic base, consider using a phase-transfer catalyst or switching to a more soluble organic base like 1,8-Diazabicycloundec-7-ene (DBU) or 1,4-diazabicyclo[2.2.2]octane (DABCO). The use of cesium carbonate (Cs₂CO₃) can also be more effective due to its higher solubility.[2] 3. Use a Less Hindered Base: If steric hindrance is suspected, a smaller, strong base might be more effective. |
| Formation of Side Products | 1. Nucleophilic Base: The base itself may act as a nucleophile and react with the electrophile or starting material. 2. Base-Promoted Elimination: Strong bases can promote elimination reactions, especially if the electrophile has a good leaving group on a β-position. 3. Over-alkylation: In alkylation reactions, the mono-alkylated product can be more nucleophilic than the starting material, leading to di-alkylation.[2] | 1. Use a Non-Nucleophilic Base: Employ sterically hindered bases like LDA, LiTMP, or DBU that are strong bases but poor nucleophiles. 2. Control Reaction Temperature: Lowering the reaction temperature can often suppress elimination side reactions. 3. Modify Stoichiometry and Base: Use a large excess of the tosylpyrrolidine relative to the alkylating agent. Certain bases, such as cesium hydroxide (CsOH) or cesium carbonate (Cs₂CO₃), have been shown to favor mono-N-alkylation.[2] |
| Poor Stereoselectivity | 1. Base-Substrate Interaction: The chosen base can influence the conformation of the lithiated intermediate, affecting the stereochemical outcome of the reaction. 2. Reaction Temperature: Higher temperatures can lead to lower stereoselectivity by allowing for equilibration between diastereomeric transition states. | 1. Screen Different Bases: The cation of the base (e.g., Li⁺, Na⁺, K⁺) can have a significant impact on stereoselectivity. Experiment with different metal amide or alkoxide bases. 2. Lower the Reaction Temperature: Performing the reaction at lower temperatures (e.g., -78 °C) can enhance stereoselectivity.[1] |
| Reaction Stalls or is Sluggish | 1. Insufficient Base Strength: The pKa of the base may not be high enough for efficient deprotonation. 2. Formation of Unreactive Aggregates: Some organolithium bases can form aggregates in non-polar solvents, reducing their reactivity. | 1. Switch to a Stronger Base: Move to a base with a higher pKa. 2. Use an Additive: Additives like N,N,N',N'-tetramethylethylenediamine (TMEDA) can break up organolithium aggregates and increase reactivity. |
Frequently Asked Questions (FAQs)
Q1: What is the role of the tosyl group in reactions of tosylpyrrolidines?
A1: The N-tosyl group is a strong electron-withdrawing group. This has two main effects: it decreases the nucleophilicity of the pyrrolidine nitrogen and increases the acidity of the protons on the adjacent α-carbons. This increased acidity allows for deprotonation by a suitable base, forming a carbanion that can then react with various electrophiles in α-functionalization reactions.
Q2: How do I choose between an inorganic and an organic base for my reaction?
A2: The choice depends on the specific reaction. For simple acid scavenging, such as in N-tosylation reactions, soluble organic bases like triethylamine (TEA) or pyridine are often preferred for homogeneous reaction conditions.[1] While inorganic bases like potassium carbonate (K₂CO₃) can be used, their poor solubility in many organic solvents can lead to slower reaction rates.[1] For reactions requiring the deprotonation of a C-H bond, a much stronger organic base, such as an organolithium reagent or a hindered alkoxide, is typically necessary.
Q3: Can the choice of base influence the regioselectivity of a reaction?
A3: Yes. In cases where there are multiple acidic protons, the steric bulk and strength of the base can influence which proton is removed. A bulkier base may preferentially deprotonate a less sterically hindered position, while a stronger, smaller base might favor the thermodynamically more stable carbanion.
Q4: I am observing the decomposition of my starting material. Could the base be the cause?
A4: Strong bases can be aggressive reagents and may cause decomposition, particularly if your tosylpyrrolidine derivative contains other sensitive functional groups. If you suspect base-induced decomposition, consider using a weaker base if feasible, lowering the reaction temperature, or minimizing the reaction time.
Q5: What safety precautions should be taken when working with strong bases like organolithiums?
A5: Strong bases such as butyllithium (BuLi) and LDA are pyrophoric and react violently with water. They must be handled under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents and proper syringe techniques. Always wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and flame-resistant gloves.
Quantitative Data on Base Selection
The following table summarizes data from a study on an N-heterocyclic carbene (NHC)-catalyzed Stetter reaction, which provides insight into how base selection can impact product yield in reactions with related succinimide derivatives.
| Base | Solvent | Temperature (°C) | Yield of Stetter Product (%) |
| K₂CO₃ | THF | 25 | 75 |
| DBU | THF | 25 | 55 |
| DIPEA | THF | 25 | 50 |
| Cs₂CO₃ | THF | 25 | 43 |
| Data summarized from a study on the synthesis of 3-substituted succinimides. |
Experimental Protocols
Protocol 1: General Procedure for α-Alkylation of N-Tosylpyrrolidine
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Preparation: Under an inert atmosphere (argon or nitrogen), add a solution of N-tosylpyrrolidine (1.0 eq.) in anhydrous tetrahydrofuran (THF) to a cooled (-78 °C) solution of lithium diisopropylamide (LDA) (1.1 eq.) in THF.
-
Deprotonation: Stir the mixture at -78 °C for 1 hour to ensure complete formation of the α-lithiated intermediate.
-
Alkylation: Add the electrophile (e.g., an alkyl halide, 1.2 eq.) dropwise to the solution at -78 °C.
-
Reaction: Allow the reaction to slowly warm to room temperature and stir for 2-16 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Workup: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Protocol 2: N-Tosylation of Pyrrolidine
-
Preparation: Dissolve pyrrolidine (1.0 eq.) and triethylamine (1.5 eq.) in anhydrous dichloromethane (DCM) and cool the solution to 0 °C in an ice bath.
-
Addition of Tosyl Chloride: In a separate flask, dissolve p-toluenesulfonyl chloride (TsCl, 1.1 eq.) in anhydrous DCM. Add this solution dropwise to the stirred amine solution at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by TLC.
-
Workup: Quench the reaction with water. Separate the organic layer. Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
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Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the N-tosylpyrrolidine product.[1]
Visualizations
Caption: Troubleshooting workflow for reactions with tosylpyrrolidines.
Caption: Logical relationships for selecting a base.
References
Technical Support Center: Refinement of Work-up Procedures for Isolating Pyrrolidine-Based Products
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining their work-up procedures for the isolation of pyrrolidine-based products.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the experimental work-up and purification of pyrrolidine-containing compounds.
Issue 1: Low Yield of Pyrrolidine-Based Product After Extraction
-
Question: My reaction appears to be complete by TLC, but the yield after aqueous work-up and extraction is consistently low. What are the possible reasons and solutions?
-
Answer: Low recovery after extraction can stem from several factors related to the physicochemical properties of your pyrrolidine derivative and the extraction procedure itself.
-
Incomplete Extraction: The polarity of your product might lead to its partial solubility in the aqueous layer. To mitigate this, perform multiple extractions with smaller volumes of the organic solvent (e.g., 3 x 50 mL instead of 1 x 150 mL). Additionally, "salting out" the aqueous layer by saturating it with sodium chloride (brine wash) can decrease the solubility of your organic product in the aqueous phase and improve extraction efficiency.[1]
-
Inappropriate pH: If your pyrrolidine derivative has acidic or basic functional groups, the pH of the aqueous layer during extraction is critical. For basic pyrrolidine compounds, ensure the aqueous layer is sufficiently basic (pH > 8) to keep the compound in its neutral, more organic-soluble form. Conversely, for acidic pyrrolidine derivatives, the aqueous layer should be acidic (pH < 6).
-
Emulsion Formation: The presence of emulsions at the interface of the aqueous and organic layers can trap your product, leading to lower yields. To break up emulsions, a brine wash is often effective.
-
Product Volatility: Some low molecular weight pyrrolidine derivatives can be volatile. If you are removing the extraction solvent under reduced pressure, be cautious not to co-evaporate your product. Use moderate temperatures on the rotary evaporator and monitor the process closely.
-
Issue 2: "Oiling Out" of the Product During Crystallization
-
Question: My pyrrolidine-based compound separates as an oil instead of forming crystals during the crystallization process. What should I do?
-
Answer: "Oiling out" is a common problem that occurs when the compound's melting point is lower than the temperature of the solution from which it is crystallizing, or when there is a high concentration of impurities. Here are several strategies to address this issue:
-
Slow Down the Cooling Rate: Allow the solution to cool to room temperature slowly before placing it in an ice bath or refrigerator. Slower cooling encourages the formation of a stable crystal lattice.
-
Increase the Solvent Volume: Adding more of the crystallization solvent can lower the saturation point, potentially preventing the product from oiling out.
-
Change the Solvent System: The choice of solvent is crucial. Experiment with different solvents or a mixture of solvents. For polar pyrrolidine compounds, alcohols like ethanol or isopropanol are often good choices. A mixed solvent system, such as methanol/water or acetone/water, can also be effective.
-
Introduce a Seed Crystal: If a small amount of the crystalline product is available, adding a seed crystal to the supersaturated solution can initiate crystallization.
-
Charcoal Treatment: If impurities are suspected, treating the hot solution with activated charcoal can help remove them before crystallization.
-
Issue 3: Co-elution of the Pyrrolidine Catalyst/Starting Material with the Product During Column Chromatography
-
Question: I am unable to separate my desired product from the pyrrolidine-based catalyst or unreacted starting material using silica gel column chromatography. What can I do?
-
Answer: Co-elution is a common challenge when the polarity of the product and the impurity are similar. Here are some approaches to improve separation:
-
Acid Wash Prior to Chromatography: If you are using a basic pyrrolidine catalyst, performing an acidic wash (e.g., with 1M HCl) during the work-up can convert the catalyst into its water-soluble salt, which can then be removed with the aqueous layer.[2] This significantly reduces the amount of basic impurity loaded onto the column.
-
Optimize the Mobile Phase: Systematically vary the polarity of your eluent. A shallower gradient or isocratic elution with a fine-tuned solvent mixture can improve resolution. Consider using a combination of three solvents to achieve the desired separation.
-
Use a Different Stationary Phase: If silica gel does not provide adequate separation, consider using a different stationary phase. Alumina (basic, neutral, or acidic) can offer different selectivity. For highly polar compounds, reverse-phase chromatography (e.g., C18 silica) might be a better option.
-
Derivatization: In some cases, it may be possible to temporarily derivatize either the product or the impurity to alter its polarity, allowing for easier separation. The derivatizing group can then be removed after purification.
-
Frequently Asked Questions (FAQs)
1. What is a general work-up procedure for a reaction where a pyrrolidine-based catalyst is used?
A typical work-up procedure involves quenching the reaction, followed by partitioning between an organic solvent (like ethyl acetate or dichloromethane) and an aqueous solution. To remove a basic pyrrolidine catalyst, an acidic wash with 1M HCl is recommended. This protonates the pyrrolidine, making it highly soluble in the aqueous phase. Subsequent washes with saturated sodium bicarbonate solution (to neutralize any remaining acid) and brine (to reduce the water content in the organic layer and break emulsions) are also common. The organic layer is then dried over an anhydrous salt (e.g., Na2SO4 or MgSO4), filtered, and the solvent is removed under reduced pressure.
2. How do I choose the best purification method for my pyrrolidine-based product?
The choice of purification method depends on the properties of your compound:
-
Column Chromatography: This is a versatile method for purifying a wide range of pyrrolidine derivatives. Silica gel is the most common stationary phase, and the mobile phase can be adjusted to elute compounds of varying polarities.[3]
-
Crystallization: If your product is a solid, crystallization is an excellent method for achieving high purity. It is particularly effective at removing small amounts of impurities. The key is to find a suitable solvent or solvent system in which your compound has high solubility at elevated temperatures and low solubility at room temperature or below.
-
Distillation: For liquid pyrrolidine derivatives with sufficient thermal stability, distillation (often under reduced pressure to lower the boiling point) can be a very effective purification technique, especially for large-scale purifications.
3. My pyrrolidine product is water-soluble. How can I effectively extract it?
For water-soluble pyrrolidine products, standard liquid-liquid extraction with common organic solvents may be inefficient. Here are some alternative strategies:
-
Continuous Liquid-Liquid Extraction: This technique continuously extracts the aqueous phase with an organic solvent, allowing for the efficient extraction of compounds with low partition coefficients.
-
Salting Out: As mentioned earlier, adding a large amount of salt (e.g., NaCl or K2CO3) to the aqueous phase can significantly decrease the solubility of your organic compound, driving it into the organic layer.
-
Reverse-Phase Solid-Phase Extraction (SPE): The aqueous solution containing your product can be passed through a reverse-phase SPE cartridge (e.g., C18). The product will be retained on the solid phase while water and highly polar impurities pass through. The product can then be eluted with an organic solvent like methanol or acetonitrile.
Data Presentation
Table 1: Comparison of Yields for Different Pyrrolidine Synthesis and Purification Methods
| Pyrrolidine Derivative | Synthesis/Purification Method | Reported Yield (%) | Reference |
| Pyrrolidine | Hydrogenation of pyrrole followed by distillation | 63% | [4] |
| N-Aryl-Substituted Pyrrolidines | Iridium-Catalyzed Reductive Amination followed by column chromatography | Not specified, but method is described as efficient | [5] |
| 2,5-cis-Pyrrolidines | Copper-Promoted Intramolecular Aminooxygenation followed by column chromatography | 76-97% | [3] |
| α-CN Pyrrolidine | Copper-Catalyzed Tandem Amination/Cyanation/Alkylation followed by column chromatography | 95% | [6] |
| Pyrrolidine | Cyclization of putrescine followed by distillation | ~87% | [7] |
| Substituted 3-Pyrrolin-2-ones | Ultrasound-promoted one-pot synthesis | High yields | [8] |
| Vernakalant (a pyrrolidine derivative) | Multi-step synthesis followed by reduction and isolation as hydrochloride salt | 97% | [9] |
Table 2: Purity Data for Selected Pyrrolidine Purification Methods
| Pyrrolidine Derivative | Purification Method | Reported Purity | Reference |
| Pyrrole (with pyrrolidine impurity) | Acid treatment followed by distillation | >99% pyrrole, <0.1% pyrrolidine | [10] |
| Pyrrolidine | Continuous distillation | >99% | [11] |
| Vernakalant | Final step reduction and isolation | 99.5% | [9] |
| Darifenacin hydrobromide | Recrystallization | >99.7% | [9] |
Experimental Protocols
Protocol 1: General Acidic Work-up to Remove a Pyrrolidine-Based Catalyst
-
Quench the Reaction: Cool the reaction mixture to room temperature and quench with an appropriate reagent if necessary.
-
Solvent Addition: Dilute the reaction mixture with a water-immiscible organic solvent such as ethyl acetate or dichloromethane (DCM).
-
Acidic Wash: Transfer the mixture to a separatory funnel and wash the organic layer with 1M HCl (2 x 50 mL). Combine the aqueous layers.
-
Neutralization (Optional): Wash the organic layer with a saturated aqueous solution of NaHCO3 (1 x 50 mL) to neutralize any residual acid.
-
Brine Wash: Wash the organic layer with a saturated aqueous solution of NaCl (brine) (1 x 50 mL) to remove excess water.
-
Drying and Concentration: Dry the organic layer over anhydrous Na2SO4 or MgSO4. Filter off the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.
Protocol 2: Purification by Silica Gel Column Chromatography
-
Prepare the Column: Pack a glass column with silica gel as a slurry in the initial, least polar eluent.
-
Load the Sample: Dissolve the crude product in a minimal amount of a suitable solvent (ideally the eluent) and load it onto the top of the silica gel column.
-
Elution: Begin eluting with a non-polar solvent (e.g., hexane or a hexane/ethyl acetate mixture). Gradually increase the polarity of the eluent to move the compounds down the column.
-
Collect Fractions: Collect fractions in test tubes and monitor the separation using Thin Layer Chromatography (TLC).
-
Combine and Concentrate: Combine the fractions containing the pure product and remove the solvent under reduced pressure.
Protocol 3: Purification by Crystallization
-
Dissolution: In an Erlenmeyer flask, dissolve the crude solid product in the minimum amount of a suitable hot solvent.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.
-
Cooling: Allow the solution to cool slowly to room temperature. Crystal formation should begin. The flask can then be placed in an ice bath to maximize crystal yield.
-
Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering impurities from the mother liquor.
-
Drying: Dry the crystals under vacuum to remove any residual solvent.
Mandatory Visualization
Signaling Pathway: Mechanism of Action of DPP-4 Inhibitors
Many modern pharmaceuticals contain a pyrrolidine scaffold. One such example is Linagliptin, a Dipeptidyl Peptidase-4 (DPP-4) inhibitor used in the treatment of type 2 diabetes. The following diagram illustrates the signaling pathway affected by DPP-4 inhibitors.
Caption: DPP-4 inhibitor signaling pathway.
Experimental Workflow: General Purification Strategy
The following diagram outlines a general workflow for the purification of a crude pyrrolidine-based product.
Caption: General purification workflow.
Logical Relationship: Troubleshooting Low Yield
This diagram illustrates a logical decision-making process for troubleshooting low yields in pyrrolidine product isolation.
References
- 1. Linagliptin affects IRS1/Akt signaling and prevents high glucose-induced apoptosis in podocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Diastereoselective Pyrrolidine Synthesis via Copper Promoted Intramolecular Aminooxygenation of Alkenes; Formal Synthesis of (+)-Monomorine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Synthesis of Pyrrolidines and Pyrroles via Tandem Amination/Cyanation/Alkylation and Amination/Oxidation Sequences - PMC [pmc.ncbi.nlm.nih.gov]
- 7. US2952688A - Synthesis of pyrrolidine - Google Patents [patents.google.com]
- 8. Synthesis of pyrrolidinone derivatives from aniline, an aldehyde and diethyl acetylenedicarboxylate in an ethanolic citric acid solution under ultraso ... - Green Chemistry (RSC Publishing) DOI:10.1039/C6GC00157B [pubs.rsc.org]
- 9. mdpi.com [mdpi.com]
- 10. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 11. New Pyrrolidine Synthesis Method Revealed: Latest Research, Applications & Expert Analysis | 2024 China Chemistry News [chemheterocycles.com]
Validation & Comparative
A Comparative Guide to Chiral HPLC Method Development for Resolving Enantiomers of Pyrrolidine Derivatives
For Researchers, Scientists, and Drug Development Professionals
The enantioselective separation of pyrrolidine derivatives is a critical step in the development of pharmaceuticals and other bioactive molecules, as individual enantiomers often exhibit distinct pharmacological and toxicological profiles. High-Performance Liquid Chromatography (HPLC) with chiral stationary phases (CSPs) is the most powerful and widely used technique for this purpose. This guide provides an objective comparison of chiral HPLC methods for resolving enantiomers of various pyrrolidine derivatives, supported by experimental data and detailed protocols.
Key Performance Comparison of Chiral HPLC Methods
The selection of an appropriate chiral HPLC method depends on the specific pyrrolidine derivative, the desired analytical outcome (e.g., analytical quantification or preparative separation), and the available instrumentation. Polysaccharide-based CSPs, particularly those derived from cellulose and amylose, have demonstrated broad applicability and high success rates for the resolution of pyrrolidine enantiomers.
Below is a summary of performance data for different chiral HPLC methods applied to various pyrrolidine derivatives.
| Pyrrolidine Derivative | Chiral Stationary Phase (CSP) | Mobile Phase | Flow Rate (mL/min) | Detection (nm) | Resolution (Rs) | Retention Time (min) | Reference |
| 2-(Aminomethyl)-1-ethylpyrrolidine (derivatized with 4-nitrobenzoic acid) | Chiralcel OD-H | n-hexane:ethanol (98:2, v/v) + 0.2% triethylamine | 1.0 | 254 | Baseline Separation | Not Specified | [1] |
| 4-Substituted-pyrrolidin-2-ones | Chiralcel OJ | n-hexane/alcohol (variable proportions) | Not Specified | Not Specified | Up to 7.50 | Not Specified | |
| Pyrrolidine-3-carboxylic acid | Chiralcel OD-H | n-hexane:isopropanol:TFA (90:10:0.1, v/v/v) | 1.0 | 210 | > 1.5 | Not Specified | |
| L-Prolinamide (derivatized with Marfey's reagent) | Hypersil BDS C18 (achiral column) | Buffer:acetonitrile (78:22, v/v), pH 6.0 | 0.7 | 335 | > 3.0 | 18.4 (L), 22.8 (D) | [2] |
| Boc-proline | Chiralpak AD-H | hexane:ethanol + 0.1% TFA | Not Specified | Not Specified | Good Resolution | Not Specified | |
| Boc-2-methylproline | Chiralpak AD-H | hexane:ethanol + 0.1% TFA | Not Specified | Not Specified | Good Resolution | Not Specified |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation of chiral separation methods. Below are protocols for direct and indirect chiral HPLC analysis of pyrrolidine derivatives.
Direct Chiral HPLC Method for Pyrrolidine-3-Carboxylic Acid
This method relies on the direct separation of enantiomers on a chiral stationary phase.
1. Sample Preparation:
-
Prepare a standard solution of racemic pyrrolidine-3-carboxylic acid in the mobile phase at a concentration of approximately 1 mg/mL.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
2. HPLC System and Conditions:
-
HPLC System: A standard HPLC system equipped with a UV detector.
-
Column: Chiralcel® OD-H (250 x 4.6 mm, 5 µm).
-
Mobile Phase: n-hexane/isopropanol/trifluoroacetic acid (TFA) (90:10:0.1 v/v/v). The optimal ratio may require empirical determination.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 210 nm.
-
Injection Volume: 10 µL.
3. Analysis Procedure:
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject the prepared sample solution.
-
Record the chromatogram and determine the retention times and peak areas for each enantiomer.
-
Calculate the resolution (Rs) between the enantiomeric peaks.
Indirect Chiral HPLC Method for L-Prolinamide via Derivatization
This approach involves the derivatization of the enantiomers with a chiral derivatizing agent to form diastereomers, which are then separated on a standard achiral HPLC column.[2]
1. Derivatization Procedure:
-
Weigh 20 mg of L-Prolinamide hydrochloride into a 10 mL volumetric flask.
-
Add 2 mL of 2.0 mg/mL sodium bicarbonate solution and dilute to the mark with the same solution.
-
Transfer 500 µL of this solution to a vial and add 500 µL of Marfey's reagent solution (5 mg/mL in acetonitrile).
-
Seal the vial and heat at 65°C for one hour.
-
Cool the sample to room temperature and add 250 µL of 1M HCl solution.
-
Take 300 µL of this solution and add 700 µL of diluent (Water:Acetonitrile, 50:50 v/v). Mix well before injection.[2]
2. HPLC System and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: Hypersil BDS C18 (250 x 4.6 mm, 5 µm).
-
Mobile Phase: A mixture of buffer and acetonitrile (78:22 v/v). The buffer is prepared by dissolving 3.0 mL of triethylamine in 1000 mL of water and adjusting the pH to 6.0 with o-phosphoric acid.[2]
-
Flow Rate: 0.7 mL/min.[2]
-
Column Temperature: 30 °C.
-
Detection: UV at 335 nm.[2]
-
Injection Volume: 10 µL.[2]
3. Analysis Procedure:
-
Equilibrate the column with the mobile phase.
-
Inject the derivatized sample solution.
-
Monitor the separation and identify the diastereomeric peaks.
Method Development Workflow
A systematic approach is essential for the efficient development of a robust chiral HPLC method. The following diagram illustrates a general workflow.
Caption: A general workflow for chiral HPLC method development.
Logical Relationships in Chiral Separation
The successful separation of enantiomers is governed by the principles of chiral recognition, which involve stereoselective interactions between the analyte and the chiral stationary phase.
Caption: Interactions driving chiral recognition on a polysaccharide CSP.
References
Comparative Guide to Enantiomeric Excess Determination for Products of 3-(S)-(1-Cyano-1,1-diphenylmethyl)-1-tosylpyrrolidine Reactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methods for determining the enantiomeric excess (ee) of products derived from reactions involving 3-(S)-(1-cyano-1,1-diphenylmethyl)-1-tosylpyrrolidine. This chiral building block is a key intermediate in the synthesis of pharmaceutically active compounds, most notably Darifenacin, a selective M3 muscarinic receptor antagonist. Accurate determination of enantiomeric purity is critical for ensuring the safety and efficacy of such drugs. This document outlines detailed experimental protocols, presents comparative data in tabular format, and includes workflow diagrams for clarity.
Introduction to the Chiral Intermediate and its Significance
This compound serves as a crucial chiral precursor. Its stereocenter dictates the final stereochemistry of the target molecule. In the synthesis of Darifenacin, this compound undergoes further transformations, and maintaining the enantiomeric integrity is paramount as the pharmacological activity resides in the (S)-enantiomer. The (R)-enantiomer is considered an impurity and its presence must be carefully controlled and quantified.
Workflow for Synthesis and Chiral Analysis
The general workflow involves the synthesis of the target molecule from this compound, followed by chiral separation and quantification of the enantiomers.
Caption: General workflow from the chiral starting material to the determination of enantiomeric excess.
Comparative Analysis of Chiral Separation Methods
High-Performance Liquid Chromatography (HPLC) is the most widely employed technique for the enantiomeric separation of Darifenacin and its precursors. Capillary Electrophoresis (CE) has also been explored as a viable alternative. The following tables summarize the performance of various chiral stationary phases (CSPs) and conditions for HPLC and CE methods.
Table 1: Comparison of Chiral HPLC Methods for Darifenacin Enantiomers
| Method ID | Chiral Stationary Phase (CSP) | Column Dimensions | Mobile Phase | Flow Rate (mL/min) | Detection (nm) | Resolution (Rs) | Key Observations |
| HPLC-1 | Daicel CROWNPAK CR (+) | 150 mm x 4.0 mm, 5 µm | Aq. HClO4 (pH 2.5) : Methanol (90:10 v/v) | 0.8 | 286 | > 2.0 | Good separation with a crown ether-based CSP.[1] |
| HPLC-2 | Chiralpak AD-H | Not Specified | n-Hexane : Isopropanol : Diethylamine (75:25:0.5 v/v/v) | 0.8 | Not Specified | Not Specified | Broad peaks and long retention times were initially observed. |
| HPLC-3 | Chiralcel OD-H | Not Specified | n-Hexane : Ethanol : Diethylamine (75:25:0.05 v/v/v) | 0.8 | Not Specified | 4.0 | Good resolution and peak shape. |
| HPLC-4 | Chiralpak-IC | 250 mm x 4.6 mm, 5 µm | n-Hexane : Ethanol : Diethylamine (50:50:0.3 v/v/v) | 1.0 | Not Specified | > 4.0 | Excellent resolution with the (R)-enantiomer eluting first.[2] |
Table 2: Chiral Capillary Electrophoresis (CE) Method for Darifenacin Enantiomers
| Method ID | Chiral Selector | Buffer | Applied Voltage (kV) | Detection (nm) | Key Observations |
| CE-1 | Hydroxypropyl-γ-cyclodextrin (HP-γ-CD) | 50 mM Phosphate buffer (pH 2.5) | Not Specified | Not Specified | Baseline separation of enantiomers was achieved. |
Experimental Protocols
Protocol 1: Synthesis of (S)-Darifenacin from this compound
This protocol is a generalized procedure based on patent literature.
Step 1: Detosylation and Hydrolysis
-
The starting material, this compound, is subjected to hydrolysis and detosylation. This is often achieved by heating with a strong acid such as aqueous hydrobromic acid or sulfuric acid.[3][4]
-
The reaction mixture is heated to reflux for several hours until the reaction is complete, monitored by a suitable chromatographic technique (e.g., TLC or HPLC).
-
After cooling, the reaction mixture is neutralized with a base (e.g., NaOH or K2CO3) to precipitate the crude product, 3-(S)-(1-carbamoyl-1,1-diphenylmethyl)pyrrolidine.
-
The crude product is filtered, washed, and can be purified by recrystallization or by forming a salt (e.g., tartrate salt) for enhanced purity.[3]
Step 2: N-Alkylation
-
The purified 3-(S)-(1-carbamoyl-1,1-diphenylmethyl)pyrrolidine is dissolved in a suitable polar aprotic solvent such as acetonitrile.
-
A base, typically potassium carbonate, is added to the mixture.[5]
-
5-(2-bromoethyl)-2,3-dihydrobenzofuran is added, and the reaction mixture is heated to reflux.[5]
-
The reaction is monitored until completion.
-
After completion, the inorganic salts are filtered off, and the solvent is evaporated under reduced pressure to yield crude (S)-Darifenacin.
-
The crude product can be purified by crystallization from a suitable solvent system (e.g., diisopropyl ether).[3]
Protocol 2: Chiral HPLC Method for Enantiomeric Excess Determination of Darifenacin (Based on Method HPLC-4)
Instrumentation:
-
High-Performance Liquid Chromatograph with a UV detector.
-
Chiralpak-IC (250 mm x 4.6 mm, 5 µm) column.
Reagents:
-
n-Hexane (HPLC grade)
-
Ethanol (HPLC grade)
-
Diethylamine (DEA)
Procedure:
-
Mobile Phase Preparation: Prepare the mobile phase by mixing n-hexane, ethanol, and diethylamine in a ratio of 50:50:0.3 (v/v/v).[2] Degas the mobile phase before use.
-
Sample Preparation: Accurately weigh and dissolve the synthesized Darifenacin sample in the mobile phase to a final concentration of approximately 1 mg/mL.
-
Chromatographic Conditions:
-
Analysis: Inject the sample solution into the HPLC system. The (R)-enantiomer is expected to elute before the (S)-enantiomer (Darifenacin).[2]
-
Calculation of Enantiomeric Excess (ee):
-
Determine the peak areas of the (S)-enantiomer (A_S) and the (R)-enantiomer (A_R).
-
Calculate the enantiomeric excess using the formula: ee (%) = [(A_S - A_R) / (A_S + A_R)] * 100
-
Diagram of Chiral HPLC Analysis Workflow
Caption: Workflow for the determination of enantiomeric excess using chiral HPLC.
Alternative Methods for Enantiomeric Excess Determination
While chiral HPLC is the most common method, other techniques can be employed for the determination of enantiomeric excess.
-
Capillary Electrophoresis (CE): As shown in Table 2, CE with a chiral selector (e.g., cyclodextrins) can achieve baseline separation of enantiomers. CE offers advantages such as high efficiency, low sample and solvent consumption, and rapid analysis times.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The use of chiral solvating agents or chiral derivatizing agents in NMR can induce chemical shift differences between enantiomers, allowing for their quantification. This method is generally less sensitive than chromatographic techniques but can be useful for samples of sufficient concentration and purity.
-
Supercritical Fluid Chromatography (SFC): SFC is a powerful technique for chiral separations, often providing faster analysis times and higher efficiency than HPLC. It is particularly well-suited for preparative scale separations.
Conclusion
For products derived from this compound, particularly in the context of Darifenacin synthesis, chiral HPLC remains the gold standard for determining enantiomeric excess. The use of immobilized polysaccharide-based chiral stationary phases, such as Chiralpak-IC, provides excellent resolution and robustness. The choice of mobile phase, particularly the type and concentration of the alcohol and the basic modifier, is critical for optimizing the separation. While alternative techniques like CE and NMR exist, chiral HPLC offers a well-validated and widely accessible method for ensuring the enantiomeric purity of these important pharmaceutical compounds. Researchers should select the most appropriate method based on available instrumentation, sample characteristics, and the required level of sensitivity and accuracy.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. WO2009125430A2 - Improved process for producing darifenacin - Google Patents [patents.google.com]
- 4. US20110144354A1 - Process for Preparation of Darifenacin and Intermediates Used in the Process - Google Patents [patents.google.com]
- 5. newdrugapprovals.org [newdrugapprovals.org]
Comparison of 3-(S)-(1-cyano-1,1-diphenylmethyl)-1-tosylpyrrolidine with other chiral auxiliaries for asymmetric synthesis
For Researchers, Scientists, and Drug Development Professionals
In the pursuit of enantiomerically pure compounds, essential for the development of modern pharmaceuticals and fine chemicals, chiral auxiliaries remain a cornerstone of asymmetric synthesis. These molecular tools temporarily impart chirality to a prochiral substrate, guiding the formation of a desired stereoisomer with high selectivity. This guide provides a comparative overview of 3-(S)-(1-cyano-1,1-diphenylmethyl)-1-tosylpyrrolidine and other prominent pyrrolidine-based chiral auxiliaries, offering a quantitative and methodological resource for chemists engaged in stereoselective synthesis.
While this compound is a notable chiral building block, particularly recognized for its integral role in the synthesis of the M3 muscarinic receptor antagonist Darifenacin, its application in the classical chiral auxiliary paradigm (attachment, stereoselective reaction, and removal) is not extensively documented in the literature. Therefore, this guide will focus on well-established pyrrolidine-derived auxiliaries, such as (S)-1-amino-2-methoxymethylpyrrolidine (SAMP) and (R)-1-amino-2-methoxymethylpyrrolidine (RAMP), and trans-2,5-dimethylpyrrolidine, to provide a benchmark for performance in key asymmetric transformations. The role of this compound will be discussed in the context of its application as a chiral scaffold.
General Workflow of Asymmetric Synthesis Using a Chiral Auxiliary
The fundamental principle of using a chiral auxiliary involves a three-step sequence: attachment of the auxiliary to a prochiral substrate, a diastereoselective bond-forming reaction, and subsequent removal of the auxiliary to yield the enantiomerically enriched product.
Caption: General workflow for asymmetric synthesis using a chiral auxiliary.
Performance Comparison of Chiral Auxiliaries
The efficacy of a chiral auxiliary is primarily assessed by the diastereoselectivity (diastereomeric excess, d.e.) or enantioselectivity (enantiomeric excess, e.e.) it imparts, along with the chemical yield of the reaction. The following tables summarize the performance of several widely used chiral auxiliaries in key asymmetric reactions.
Asymmetric Alkylation Reactions
Asymmetric alkylation is a fundamental method for the stereoselective formation of carbon-carbon bonds. The performance of SAMP hydrazones and Evans oxazolidinones is highlighted below.
| Chiral Auxiliary | Substrate | Electrophile | Yield (%) | Diastereomeric Excess (d.e., %) | Reference |
| SAMP | 3-Pentanone hydrazone | Ethyl iodide | 90 (of alkylated hydrazone) | ≥95 | [1] |
| Evans Auxiliary | N-Propionyl oxazolidinone | Allyl iodide | >90 | >96 | [2] |
| 8-Phenylmenthol | Cinnamate ester | Telluronium ylide | Good | 95 | [3] |
Asymmetric Aldol Reactions
The aldol reaction is a powerful tool for constructing β-hydroxy carbonyl compounds with control over two new stereocenters.
| Chiral Auxiliary | Aldehyde | Ketone/Enolate Source | Yield (%) | Diastereomeric Excess (d.e., %) | Reference |
| SAMP | Benzaldehyde | Ketone hydrazone | 68-96 | >95 | [4] |
| Evans Auxiliary | Various aldehydes | N-Propionyl oxazolidinone boron enolate | Good | >99 | [5] |
| trans-2,5-Dimethylpyrrolidine | Not specified | Amide enolate | Not specified | High | [6] |
Asymmetric Diels-Alder Reactions
The Diels-Alder reaction is a versatile method for the synthesis of cyclic systems, where chiral auxiliaries can effectively control the facial selectivity of the cycloaddition.
| Chiral Auxiliary | Diene | Dienophile | Yield (%) | Diastereomeric Excess (d.e., %) | Reference |
| 8-Phenylmenthol | Cyclopentadiene | Acrylate ester | 83 | 92 | [7] |
| Evans Auxiliary | Cyclopentadiene | N-Acryloyl oxazolidinone | High | High | [8] |
| trans-2,5-Dimethylpyrrolidine | Not specified | Not specified | Not specified | High | [6] |
The Role of this compound as a Chiral Scaffold
As previously mentioned, this compound serves as a crucial chiral precursor in the synthesis of Darifenacin. In this context, the pyrrolidine ring is not a temporary auxiliary but a permanent, stereochemically defined component of the final drug molecule. This highlights an alternative and equally important strategy in asymmetric synthesis: the use of chiral pool starting materials or pre-synthesized chiral building blocks to construct complex target molecules. The high enantiopurity of this starting material is essential for the overall stereochemical integrity of the final active pharmaceutical ingredient.
Experimental Protocols
Detailed methodologies are critical for the reproducibility of synthetic procedures. Below are representative protocols for key asymmetric reactions using established chiral auxiliaries.
Asymmetric Alkylation of a Ketone via a SAMP Hydrazone
This protocol outlines the formation of the SAMP hydrazone, its diastereoselective alkylation, and the subsequent cleavage to yield the chiral ketone.
-
Hydrazone Formation: A mixture of (S)-1-amino-2-methoxymethylpyrrolidine (SAMP) (1.0 eq.) and the ketone (1.2 eq.) is heated at 60 °C overnight under an inert atmosphere. The crude hydrazone is purified by distillation or crystallization.[1]
-
Diastereoselective Alkylation: The SAMP hydrazone (1.0 eq.) is dissolved in anhydrous THF and cooled to -78 °C. A solution of lithium diisopropylamide (LDA) (1.1 eq.) in THF is added dropwise, and the mixture is stirred for 2 hours at this temperature. The electrophile (e.g., ethyl iodide, 1.2 eq.) is then added, and the reaction is allowed to slowly warm to room temperature. The reaction is quenched with water, and the product is extracted.[1]
-
Cleavage of the Auxiliary: The alkylated hydrazone is dissolved in dichloromethane and cooled to -78 °C. Ozone is bubbled through the solution until a blue color persists. The reaction is then quenched with a reducing agent (e.g., dimethyl sulfide), and the chiral ketone is isolated after purification.[1]
Caption: Mechanism of Asymmetric Alkylation using a SAMP Hydrazone.
Asymmetric Aldol Reaction with an Evans Auxiliary
This protocol describes the formation of a boron enolate from an N-acyl oxazolidinone and its subsequent diastereoselective reaction with an aldehyde.
-
Enolate Formation: The N-acyl oxazolidinone (1.0 eq.) is dissolved in anhydrous dichloromethane and cooled to 0 °C. Di-n-butylboron triflate (1.1 eq.) is added dropwise, followed by the dropwise addition of triethylamine (1.2 eq.). The mixture is stirred for 30 minutes.[5]
-
Aldol Addition: The reaction mixture is cooled to -78 °C, and the aldehyde (1.2 eq.) is added dropwise. The reaction is stirred for several hours at -78 °C and then allowed to warm to 0 °C.
-
Work-up and Auxiliary Cleavage: The reaction is quenched with a phosphate buffer. The aldol adduct can be isolated and purified. The auxiliary is typically cleaved by treatment with lithium hydroxide and hydrogen peroxide to afford the chiral β-hydroxy carboxylic acid.[2]
Asymmetric Diels-Alder Reaction with 8-Phenylmenthol
This protocol details a Lewis acid-promoted Diels-Alder reaction using an acrylate ester of 8-phenylmenthol.
-
Dienophile Synthesis: Acryloyl chloride is reacted with (-)-8-phenylmenthol in the presence of a base like triethylamine in an inert solvent (e.g., dichloromethane) to form the chiral acrylate ester.
-
Diels-Alder Reaction: The chiral acrylate (1.0 eq.) is dissolved in dichloromethane and cooled to -78 °C. A Lewis acid (e.g., TiCl4, 1.0 eq.) is added, followed by the diene (e.g., cyclopentadiene, 1.2 eq.). The reaction is stirred at low temperature until completion.[7]
-
Work-up and Auxiliary Removal: The reaction is quenched with a saturated aqueous solution of sodium bicarbonate. The cycloadduct is extracted and purified. The 8-phenylmenthol auxiliary can be recovered by hydrolysis or reduction of the ester.[3]
Conclusion
The strategic selection of a chiral auxiliary is a critical decision in the design of an asymmetric synthesis. Pyrrolidine-based auxiliaries, such as SAMP and trans-2,5-dimethylpyrrolidine, have demonstrated exceptional utility and high levels of stereocontrol in a variety of fundamental carbon-carbon bond-forming reactions. While this compound is a valuable chiral building block for the synthesis of complex molecules like Darifenacin, its role is more that of a permanent chiral scaffold rather than a traditional, removable auxiliary. The data and protocols presented in this guide offer a comparative framework to aid researchers in navigating the selection and application of chiral auxiliaries for the successful and efficient synthesis of enantiomerically pure compounds.
References
- 1. web.mit.edu [web.mit.edu]
- 2. chemistry.williams.edu [chemistry.williams.edu]
- 3. uwindsor.ca [uwindsor.ca]
- 4. An Efficient Protocol for the Oxidative Hydrolysis of Ketone SAMP Hydrazones Employing SeO2 and H2O2 under Buffered (pH 7) Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound [cymitquimica.com]
- 6. benchchem.com [benchchem.com]
- 7. youtube.com [youtube.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
A Comparative Guide to Product Structure Validation: 1H and 13C NMR Spectroscopy in Focus
For researchers, scientists, and drug development professionals, the unambiguous determination of a molecule's structure is a critical cornerstone of chemical research and pharmaceutical development. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly utilizing ¹H and ¹³C nuclei, stands as a paramount technique for the elucidation and validation of small molecule structures. This guide provides an objective comparison of ¹H and ¹³C NMR spectroscopy with other common analytical techniques, supported by experimental data and detailed protocols to aid in the comprehensive structural characterization of chemical compounds.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical method that provides detailed information about the structure, dynamics, reaction state, and chemical environment of molecules.[1] It is a non-destructive technique that allows for the complete analysis and interpretation of the entire spectrum of a compound.[2]
Comparison of ¹H and ¹³C NMR with Alternative Analytical Techniques
While ¹H and ¹³C NMR are indispensable for structural elucidation, a comprehensive validation often involves complementary techniques. The following table provides a comparative overview of NMR spectroscopy with Mass Spectrometry (MS) and X-ray Crystallography.
| Feature | ¹H NMR Spectroscopy | ¹³C NMR Spectroscopy | Mass Spectrometry (MS) | X-ray Crystallography |
| Principle | Detects the nuclear spin transitions of hydrogen nuclei.[3] | Detects the nuclear spin transitions of ¹³C nuclei.[3] | Measures the mass-to-charge ratio of ionized molecules. | Analyzes the diffraction pattern of X-rays passing through a crystalline solid. |
| Information Provided | Number of protons, their chemical environment, and connectivity (J-coupling).[4] | Number and types of carbon atoms in different chemical environments.[5] | Molecular weight, elemental composition, and fragmentation patterns. | Precise 3D atomic coordinates in a crystal lattice. |
| Sensitivity | High, due to the high natural abundance and gyromagnetic ratio of ¹H.[6] | Low, due to the low natural abundance (1.1%) and lower gyromagnetic ratio of ¹³C.[3][6] | Very high, capable of detecting picomole to femtomole quantities.[6] | Requires well-ordered single crystals, which can be a limiting factor.[7] |
| Sample Requirements | Small sample amount (mg scale), in solution. | Larger sample amount required compared to ¹H NMR.[3] | Very small sample amount (µg to ng), can be solid, liquid, or gas. | Single, high-quality crystal. |
| Data Acquisition Time | Relatively short (minutes). | Longer than ¹H NMR due to lower sensitivity (minutes to hours).[8] | Very fast (seconds to minutes). | Can be lengthy, from crystal screening to data collection and analysis (hours to days). |
| Strengths | Excellent for determining proton connectivity and stereochemistry. Quantitative.[9] | Provides a direct view of the carbon skeleton. Less signal overlap than ¹H NMR.[10] | High sensitivity and ability to determine molecular formula.[3] | Provides the absolute 3D structure with high precision. |
| Limitations | Signal overlap in complex molecules. | Low sensitivity. ¹³C-¹³C coupling is rarely observed.[3] | Does not provide detailed connectivity information. Isomers can be difficult to distinguish. | Requires a crystalline sample, which is not always possible. The structure in the crystal may not represent the solution conformation. |
Experimental Protocols for NMR-based Structure Validation
The following are generalized protocols for the acquisition of ¹H and ¹³C NMR spectra for a small organic molecule, such as ibuprofen.
Protocol 1: Sample Preparation
-
Solvent Selection: Choose a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O) that completely dissolves the sample and has minimal signal overlap with the analyte.
-
Sample Concentration: Prepare a solution with an appropriate concentration of the analyte. For ¹H NMR, 1-5 mg in 0.5-0.7 mL of solvent is typically sufficient. For ¹³C NMR, a higher concentration (10-50 mg) may be necessary.[11]
-
Internal Standard: For quantitative analysis, add a known amount of an internal standard (e.g., tetramethylsilane - TMS) to the solution. TMS provides a reference signal at 0 ppm.
-
Filtration: Filter the sample solution through a pipette with a cotton or glass wool plug into a clean and dry NMR tube to remove any particulate matter.
Protocol 2: 1D NMR Data Acquisition
¹H NMR Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Spectral Width: Typically 12-16 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay (D1): 1-5 seconds. A longer delay is crucial for accurate integration in quantitative NMR.[12]
-
Number of Scans: 8-16 scans are usually sufficient for a good signal-to-noise ratio.[1]
¹³C NMR Acquisition Parameters:
-
Pulse Program: A standard proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).
-
Spectral Width: Typically 0-220 ppm.[13]
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay (D1): 2-5 seconds. For quantitative ¹³C NMR, longer relaxation delays (5 times the longest T1) are necessary to ensure full relaxation of all carbon nuclei.[10][12]
-
Number of Scans: Due to the low sensitivity of ¹³C, a larger number of scans (hundreds to thousands) is often required.
Protocol 3: 2D NMR Data Acquisition
For complex molecules where 1D spectra show significant signal overlap, 2D NMR experiments are invaluable for establishing connectivity.
-
COSY (Correlation Spectroscopy): Reveals proton-proton couplings, identifying adjacent protons.[14]
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.[14]
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are separated by two or three bonds, which is crucial for piecing together the molecular skeleton.[14]
-
DEPT (Distortionless Enhancement by Polarization Transfer): A set of experiments (DEPT-45, DEPT-90, and DEPT-135) used to differentiate between CH, CH₂, and CH₃ groups.[5]
Case Study: Structure Validation of Ibuprofen
Ibuprofen is a common non-steroidal anti-inflammatory drug (NSAID).[15] Its structure can be unambiguously confirmed using a combination of 1D and 2D NMR techniques.
¹H and ¹³C NMR Data for Ibuprofen in CDCl₃:
| Assignment | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| Aromatic CH | 7.20 (d), 7.09 (d) | 129.5, 127.4 |
| Quaternary Aromatic C | - | 140.8, 137.2 |
| CH (isobutyl) | 1.85 (m) | 30.2 |
| CH₂ (isobutyl) | 2.45 (d) | 45.1 |
| CH (propionic acid) | 3.69 (q) | 45.1 |
| CH₃ (isobutyl) | 0.90 (d) | 22.4 |
| CH₃ (propionic acid) | 1.50 (d) | 18.2 |
| COOH | ~11-12 (br s) | 181.0 |
Data compiled from multiple sources.[2][15][16]
Visualizing the Workflow and Logic
The following diagrams, generated using the DOT language, illustrate the workflow for product structure validation and the logical relationship between different spectroscopic data.
Caption: Workflow for product structure validation.
Caption: Logical relationship of NMR data for structure elucidation.
References
- 1. people.bu.edu [people.bu.edu]
- 2. nmr.oxinst.com [nmr.oxinst.com]
- 3. Differences in NMR vs Mass Spectrometry for Identification [eureka.patsnap.com]
- 4. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 5. benchchem.com [benchchem.com]
- 6. biotecnologiaindustrial.fcen.uba.ar [biotecnologiaindustrial.fcen.uba.ar]
- 7. Comparison Of Structural Techniques: X-ray, NMR, Cryo-EM | Peak Proteins [peakproteins.com]
- 8. 2D DOSY NMR: A Valuable Tool to Confirm the Complexation in Drug Delivery Systems | Springer Nature Experiments [experiments.springernature.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 13. MS vs. NMR: Which One Is a Better Pick for Bio-fluids Analysis? — Nanalysis [nanalysis.com]
- 14. NMR as a “Gold Standard” Method in Drug Design and Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 15. azom.com [azom.com]
- 16. asahilab.co.jp [asahilab.co.jp]
A Comparative Analysis of Synthetic Routes to (S)-3-(1-cyano-1,1-diphenylmethyl)-pyrrolidine
For Researchers, Scientists, and Drug Development Professionals: A Guide to the Synthesis of a Key Darifenacin Intermediate
(S)-3-(1-cyano-1,1-diphenylmethyl)-pyrrolidine is a crucial chiral intermediate in the synthesis of darifenacin, a muscarinic M3 receptor antagonist used for the treatment of overactive bladder. The efficient and stereoselective synthesis of this pyrrolidine derivative is of significant interest to the pharmaceutical industry. This guide provides a comparative analysis of three prominent synthetic routes to this key intermediate, offering detailed experimental protocols, quantitative data, and workflow visualizations to aid researchers in selecting the most suitable method for their specific needs.
The three primary synthetic strategies that will be compared are:
-
Route 1: From (S)-1-Boc-3-hydroxypyrrolidine: A modern approach involving the alkylation of diphenylacetonitrile with a protected pyrrolidine derivative followed by deprotection.
-
Route 2: Debenzylation of (S)-1-benzyl-3-(1-cyano-1,1-diphenylmethyl)-pyrrolidine: A classical approach utilizing catalytic hydrogenolysis to remove the N-benzyl protecting group.
-
Route 3: Detosylation of (S)-1-tosyl-3-(1-cyano-1,1-diphenylmethyl)-pyrrolidine: A route that involves the removal of a robust N-tosyl protecting group under harsh acidic conditions.
Comparative Data of Synthetic Routes
The following table summarizes the key quantitative parameters for the final deprotection step in each of the three synthetic routes to (S)-3-(1-cyano-1,1-diphenylmethyl)-pyrrolidine.
| Parameter | Route 1: Boc Deprotection | Route 2: Benzyl Deprotection (Hydrogenolysis) | Route 3: Tosyl Deprotection |
| Starting Material | (S)-1-Boc-3-(1-cyano-1,1-diphenylmethyl)-pyrrolidine | (S)-1-benzyl-3-(1-cyano-1,1-diphenylmethyl)-pyrrolidine | (S)-1-tosyl-3-(1-cyano-1,1-diphenylmethyl)-pyrrolidine |
| Reagents | 47% Hydrobromic acid, Tetrahydrofuran | Palladium on carbon (Pd/C), Hydrogen gas | 33% Hydrobromic acid in acetic acid, Phenol |
| Temperature | 40°C | Room Temperature | 120°C |
| Reaction Time | 6 hours | Not specified in detail | 6 hours |
| Overall Yield | High (qualitative) | Moderate (purification challenges)[1] | Moderate |
| Enantiomeric Excess | High (retention of stereochemistry) | High (retention of stereochemistry) | High (retention of stereochemistry) |
| Key Advantages | Milder reaction conditions, high purity product. | Avoids harsh acidic reagents. | Utilizes a stable intermediate. |
| Key Disadvantages | Requires synthesis of the Boc-protected intermediate. | Purification of the N-benzyl intermediate can be challenging[1]. | Requires very high reaction temperatures and harsh acidic conditions[1]. |
Experimental Protocols
Route 1: Synthesis from (S)-1-Boc-3-hydroxypyrrolidine
This route involves two key steps: the alkylation of diphenylacetonitrile with a sulfonylated derivative of (S)-1-Boc-3-hydroxypyrrolidine, followed by the deprotection of the Boc group.
Step 1: Synthesis of (S)-1-Boc-3-(1-cyano-1,1-diphenylmethyl)-pyrrolidine
A detailed protocol for this specific alkylation was not found in the search results. However, a general method involves the conversion of the hydroxyl group of (S)-1-Boc-3-hydroxypyrrolidine to a good leaving group, such as a mesylate or tosylate, followed by nucleophilic substitution with the anion of diphenylacetonitrile. The reaction is typically carried out in an aprotic solvent in the presence of a strong base.
Step 2: Deprotection of (S)-1-Boc-3-(1-cyano-1,1-diphenylmethyl)-pyrrolidine
To a solution of (S)-1-(tert-butoxycarbonyl)-3-(1-cyano-1,1-diphenylmethyl)-pyrrolidine (1.13 g) in tetrahydrofuran (5.62 g), 47% hydrobromic acid (1.55 g) is added. The resulting solution is stirred at 40°C for 6 hours. After cooling to room temperature, the reaction mixture is concentrated under reduced pressure. Toluene and ethyl acetate are added to the concentrate, which is then further concentrated. The target compound is precipitated as crystals upon the addition of a seed crystal.[1]
Route 2: Debenzylation of (S)-1-benzyl-3-(1-cyano-1,1-diphenylmethyl)-pyrrolidine
This classical approach involves the removal of the N-benzyl group via catalytic hydrogenolysis.
Step 1: Synthesis of (S)-1-benzyl-3-(1-cyano-1,1-diphenylmethyl)-pyrrolidine
This intermediate is prepared by the alkylation of diphenylacetonitrile with an activated form of (S)-1-benzyl-3-hydroxypyrrolidine. However, it has been noted that obtaining this intermediate with high purity can be difficult, often necessitating purification by silica gel column chromatography.[1]
Step 2: Hydrogenolysis of the N-Benzyl Group
(S)-1-benzyl-3-(1-cyano-1,1-diphenylmethyl)-pyrrolidine is dissolved in a suitable solvent, such as ethanol or methanol, and a catalytic amount of palladium on carbon (typically 5-10 mol%) is added. The mixture is then subjected to a hydrogen atmosphere (typically 1-4 atm) at room temperature with vigorous stirring until the reaction is complete, as monitored by techniques like TLC or LC-MS. Upon completion, the catalyst is removed by filtration through a pad of celite, and the solvent is evaporated under reduced pressure to yield the desired product.
Route 3: Detosylation of (S)-1-tosyl-3-(1-cyano-1,1-diphenylmethyl)-pyrrolidine
This route employs a robust N-tosyl protecting group, which requires harsh conditions for its removal.
Step 1: Synthesis of (S)-1-tosyl-3-(1-cyano-1,1-diphenylmethyl)-pyrrolidine
This intermediate is synthesized by the reaction of diphenylacetonitrile with (S)-1-tosyl-3-hydroxypyrrolidine that has been activated at the hydroxyl position, for instance, by conversion to a mesylate or tosylate.
Step 2: Deprotection of the N-Tosyl Group
A mixture of (S)-1-(4-methylbenzenesulfonyl)-3-(1-cyano-1,1-diphenylmethyl)-pyrrolidine, phenol, and 33% hydrobromic acid in acetic acid is heated to reflux at 120°C for 6 hours. This method is effective but is considered less preferable for industrial-scale production due to the high reaction temperature required.[1]
Visualization of Synthetic Pathways
The following diagrams, generated using the DOT language, illustrate the logical flow of each synthetic route.
Caption: Synthetic pathway starting from (S)-1-Boc-3-hydroxypyrrolidine.
Caption: Synthetic pathway involving N-benzyl deprotection.
References
A Comparative Guide to Assessing the Stereochemical Purity of Compounds Derived from (3S)-1-Tosyl-α,α-diphenyl-3-pyrrolidineacetonitrile
For researchers, scientists, and drug development professionals, ensuring the stereochemical purity of chiral compounds is paramount for safety, efficacy, and regulatory compliance. This guide provides an objective comparison of analytical methodologies for assessing the stereochemical purity of derivatives of (3S)-1-Tosyl-α,α-diphenyl-3-pyrrolidineacetonitrile, a key chiral building block. The primary focus will be on its prominent derivative, Darifenacin, with comparative insights from the analysis of other structurally related chiral molecules like Solifenacin.
The principal methods for determining enantiomeric and diastereomeric excess—High-Performance Liquid Chromatography (HPLC), Capillary Electrophoresis (CE), and Nuclear Magnetic Resonance (NMR) Spectroscopy—are evaluated, with supporting data and detailed experimental protocols.
Data Presentation: Comparison of Analytical Methods
The selection of an analytical technique for stereochemical purity assessment depends on factors such as the required sensitivity, resolution, sample throughput, and available instrumentation. The following tables summarize the performance of Chiral HPLC, Chiral CE, and NMR Spectroscopy for the analysis of derivatives of (3S)-1-Tosyl-α,α-diphenyl-3-pyrrolidineacetonitrile and analogous compounds.
Table 1: Performance Comparison of Chiral HPLC Methods
| Chiral Stationary Phase (CSP) | Analyte | Mobile Phase | Resolution (Rs) | Analysis Time (min) |
| Chiralpak® IC (Immobilized Cellulose) | Darifenacin | n-Hexane:Ethanol:Diethylamine (50:50:0.3, v/v/v) | > 4.0 | ~15 |
| Chiralcel® OD-H (Coated Cellulose) | Darifenacin | n-Hexane:Isopropanol:Diethylamine (75:25:0.5, v/v/v) | > 2.0 | > 15 |
| CROWNPAK® CR (+) (Crown Ether) | Darifenacin | aq. HClO₄ (pH 2.5):Methanol (90:10, v/v) | Not Specified | < 20 |
| Lux® Amylose-1 | Solifenacin Stereoisomers | n-Hexane:Ethanol:Isopropanol:Diethylamine (60:15:25:0.1, v/v/v/v) | > 7.9 | < 20 |
Table 2: Performance Comparison of Chiral Capillary Electrophoresis (CE)
| Chiral Selector (CS) | Analyte | Background Electrolyte (BGE) | Analysis Time (min) | Key Advantages |
| Highly Sulfated Cyclodextrins | Darifenacin | 50 mM Phosphate buffer (pH 2.5) | ~15 | High efficiency, low sample and solvent consumption. |
| Azithromycin | Darifenacin | Acetonitrile:Methanol:Acetic Acid:Triethylamine | Not Specified | Alternative selectivity to cyclodextrins.[1] |
Table 3: Performance Overview of NMR Spectroscopy with Chiral Solvating Agents (CSAs)
| Chiral Solvating Agent (CSA) | Analyte Type | Principle | Key Advantages | Limitations |
| BINOL derivatives | Primary and Secondary Amines | Formation of transient diastereomeric complexes leading to chemical shift non-equivalence.[2] | Rapid analysis, no derivatization required, provides structural information. | Lower sensitivity than chromatographic methods, potential for peak overlap. |
| Azaheterocyclic diphenylmethanols | α-substituted Carboxylic Acids | Formation of diastereomeric complexes via non-covalent interactions.[3][4] | Simple sample preparation, straightforward data interpretation. | CSA may not be effective for all analyte types, requires relatively high analyte concentration. |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are illustrative and may require optimization for specific derivatives.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a widely used and robust method for the separation and quantification of enantiomers. The direct approach, utilizing a chiral stationary phase (CSP), is most common.
a. Polysaccharide-Based CSP Method (e.g., Chiralpak® IC)
-
Column: Chiralpak® IC (250 x 4.6 mm, 5 µm).
-
Mobile Phase: A mixture of n-hexane, ethanol, and diethylamine (50:50:0.3, v/v/v). The exact ratio may be optimized to achieve desired resolution and retention times.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: Ambient or controlled (e.g., 25 °C).
-
Detection: UV at 220 nm.
-
Procedure:
-
Prepare a stock solution of the analyte in the mobile phase or a compatible solvent.
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject a suitable volume (e.g., 10 µL) of the sample solution.
-
Record the chromatogram and determine the peak areas for each enantiomer.
-
Calculate the enantiomeric excess (% ee) using the formula: % ee = [|Area₁ - Area₂| / (Area₁ + Area₂)] * 100.
-
b. Crown Ether-Based CSP Method (e.g., CROWNPAK® CR (+))
-
Column: CROWNPAK® CR (+) (150 x 4.0 mm, 5 µm).
-
Mobile Phase: Aqueous perchloric acid (pH 2.5) and methanol (90:10, v/v).
-
Flow Rate: 0.8 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 286 nm.
-
Procedure: Follow the general procedure outlined for the polysaccharide-based CSP method.
Chiral Capillary Electrophoresis (CE)
Chiral CE offers high separation efficiency and requires minimal sample and solvent volumes, making it a powerful alternative to HPLC.
-
Capillary: Fused-silica capillary (e.g., 50 µm internal diameter, 31.2 cm total length).
-
Chiral Selector: A suitable cyclodextrin, such as a highly sulfated cyclodextrin, is added to the background electrolyte.
-
Background Electrolyte (BGE): 50 mM phosphate buffer adjusted to pH 2.5.
-
Applied Voltage: 20-30 kV.
-
Temperature: 25 °C.
-
Detection: UV at an appropriate wavelength.
-
Procedure:
-
Condition a new capillary with sodium hydroxide, water, and finally the BGE.
-
Fill the capillary with the BGE containing the chiral selector.
-
Inject a small plug of the sample solution using hydrodynamic or electrokinetic injection.
-
Apply the high voltage to initiate the electrophoretic separation.
-
Record the electropherogram and calculate the enantiomeric excess from the peak areas.
-
NMR Spectroscopy with Chiral Solvating Agents (CSAs)
This method relies on the formation of transient diastereomeric complexes in solution, which results in distinct NMR signals for each enantiomer.
-
NMR Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Chiral Solvating Agent (CSA): An enantiomerically pure CSA, such as a BINOL derivative, that is known to interact with the functional groups of the analyte.
-
Solvent: A deuterated solvent in which both the analyte and the CSA are soluble (e.g., CDCl₃).
-
Procedure:
-
Prepare a solution of the analyte in the deuterated solvent in an NMR tube.
-
Acquire a standard ¹H NMR spectrum of the analyte.
-
Add a molar equivalent of the CSA to the NMR tube.
-
Acquire another ¹H NMR spectrum. The signals corresponding to the protons near the chiral center of the analyte should split into two sets of peaks, representing the two diastereomeric complexes.
-
Integrate the corresponding signals for each diastereomer.
-
The ratio of the integrals directly corresponds to the enantiomeric ratio of the analyte.
-
Mandatory Visualizations
Experimental Workflows
Caption: Workflow for Chiral HPLC Analysis.
Caption: Workflow for Chiral Capillary Electrophoresis Analysis.
Caption: Workflow for NMR Analysis with Chiral Solvating Agents.
Logical Relationships
References
- 1. The Use of Antibiotics as Chiral Selectors in Capillary Electrophoresis: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. Azaheterocyclic diphenylmethanol chiral solvating agents for the NMR chiral discrimination of alpha-substituted carboxylic acids - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. scispace.com [scispace.com]
A Comparative Review of Synthetic Pathways to Darifenacin: An Analysis of Alternative Precursors
For researchers and professionals in drug development, the efficient synthesis of active pharmaceutical ingredients (APIs) is a critical aspect of the therapeutic pipeline. This guide provides a comparative literature review of the synthetic routes to Darifenacin, a selective M3 muscarinic receptor antagonist used in the treatment of overactive bladder. We will explore the conventional synthesis and alternative pathways, presenting a side-by-side analysis of their precursors, key reagents, and reported performance data.
Darifenacin, chemically known as (S)-2-{1-[2-(2,3-dihydrobenzofuran-5-yl)ethyl]-3-pyrrolidinyl}-2,2-diphenylacetamide, is a potent and selective antagonist of the M3 muscarinic receptor.[1][2] This selectivity is crucial for its therapeutic efficacy in treating overactive bladder by reducing involuntary bladder contractions with a lower incidence of side effects compared to non-selective antimuscarinic agents.[1][2] The synthesis of this complex molecule has been approached through various routes, each with its own set of advantages and challenges. This review focuses on comparing the established "conventional" route with a notable alternative, providing key data to inform synthetic strategy and precursor selection.
Comparative Analysis of Synthetic Routes
The synthesis of Darifenacin fundamentally involves the coupling of two key intermediates: a chiral pyrrolidine derivative and a dihydrobenzofuran moiety. The variations in synthetic strategies often lie in the choice of starting materials and the methods used to assemble these fragments. Below is a comparative table summarizing the key aspects of the conventional route and a prominent alternative.
| Feature | Conventional Synthesis (Based on US Patent 5,096,890) | Alternative Synthesis (Based on WO 2007/076157 A2) |
| Key Precursors | (S)-2,2-diphenyl-2-(pyrrolidin-3-yl)acetamide, 5-(2-bromoethyl)-2,3-dihydrobenzofuran | 3-(S)-(+)-hydroxypyrrolidine, Diphenylacetonitrile, 2-(2,3-dihydrobenzofuran-5-yl)ethanol |
| Key Transformations | Direct N-alkylation | 1. Sulfonylation of hydroxypyrrolidine2. Alkylation with diphenylacetonitrile3. Deprotection4. Reductive amination with a dihydrobenzofuran derivative |
| Hazardous Reagents | Potentially involves precursors synthesized via Mitsunobu reaction (using DEAD) in earlier steps.[3][4] | Avoids the use of diethylazodicarboxylate (DEAD) and other hazardous reagents associated with the Mitsunobu reaction.[4] |
| Reported Overall Yield | Variable, with final step yields around 9% (preparative HPLC purification).[5] | Overall yield for the final hydrobromide salt reported as high as 77.2%.[4] |
| Reported Purity | High purity achievable, often requiring chromatographic purification.[6] | Purity of the final product reported to be between 95% and 99% by HPLC.[4] |
Experimental Protocols
Conventional Synthesis of Darifenacin
This route involves the direct N-alkylation of the pre-formed amide-containing pyrrolidine ring.
Step 1: Synthesis of (S)-2-{1-[2-(2,3-Dihydro-benzofuran-5-yl)-ethyl]-pyrrolidin-3-yl}-2,2-diphenyl-acetamide [5]
A mixture of 5-(2-bromo-ethyl)-2,3-dihydro-benzofuran (0.065 g, 0.29 mmol), (S)-2,2-diphenyl-2-pyrrolidin-3-yl-acetamide (0.100 g, 0.35 mmol), and anhydrous potassium carbonate (0.094 g, 0.67 mmol) in acetonitrile (5 mL) is heated at reflux for approximately 2 hours. The solvent is then removed by distillation. Following a standard extractive workup with ethyl acetate, the crude product is purified by preparative High-Performance Liquid Chromatography (HPLC) to yield the title compound as a foam.
-
Yield: 9%[5]
Alternative Synthesis of Darifenacin Hydrobromide
This alternative pathway commences with a simpler chiral precursor, 3-(S)-(+)-hydroxypyrrolidine, and builds the molecule stepwise, notably avoiding the Mitsunobu reaction.
Step 1: Preparation of 1-X-sulfonyl-3-(S)-(-)-X-sulfonyloxypyrrolidine [4]
3-(S)-(+)-hydroxypyrrolidine is reacted with a sulfonyl halide (e.g., p-toluenesulfonyl chloride) in the presence of a base (e.g., triethylamine) in a suitable solvent such as toluene. The reaction mixture is typically heated to facilitate the reaction.
-
Purity: 95% to 99% (by HPLC)[4]
Step 2: Preparation of (S)-2,2-diphenyl-2-(l-X-sulfonyl-3-pyrrolidinil)acetonitrile [4]
The product from Step 1 is reacted with diphenylacetonitrile in the presence of an inorganic base (e.g., potassium carbonate) in an organic solvent.
-
Purity: 95% to 100% (by HPLC)[4]
Step 3: Conversion to (S)-Darifenacin [4]
The resulting intermediate is then subjected to a series of reactions including deprotection of the sulfonyl group, followed by reductive amination with a suitable 2-(2,3-dihydrobenzofuran-5-yl) derivative (e.g., the corresponding aldehyde or ethanol derivative) to yield Darifenacin.
Step 4: Formation of Darifenacin Hydrobromide [4]
The crude Darifenacin base is dissolved in a suitable solvent (e.g., n-Butanol) and treated with 48% hydrobromic acid to precipitate the hydrobromide salt. The product can be further purified by recrystallization.
-
Overall Yield: 77.2%[4]
Visualizing the Pathways
To better understand the molecular transformations and biological context, the following diagrams illustrate the synthetic routes and the mechanism of action of Darifenacin.
Caption: Signaling pathway of Darifenacin as an M3 muscarinic receptor antagonist.
Caption: Comparison of conventional and alternative synthetic routes to Darifenacin.
Conclusion
The synthesis of Darifenacin can be achieved through multiple pathways, each with distinct advantages and disadvantages. The conventional route offers a more direct coupling of advanced intermediates but may rely on precursors synthesized using hazardous reagents. The alternative route, starting from simpler and more readily available precursors, circumvents the need for the Mitsunobu reaction and has been reported with higher overall yields. For researchers and drug development professionals, the choice of synthetic route will depend on a variety of factors including the availability and cost of starting materials, scalability of the process, and the desire to avoid hazardous chemicals. The data presented in this guide provides a foundation for making informed decisions in the synthesis of this important therapeutic agent.
References
- 1. WO2009125430A2 - Improved process for producing darifenacin - Google Patents [patents.google.com]
- 2. 2-[(3S)-1-[2-(2,3-dihydro-1-benzofuran-5-yl)ethyl]pyrrolidin-3-yl]-2,2-diphenylacetamide;hydron | C28H31N2O2+ | CID 68734414 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. WO2010032225A2 - Process for preparation of darifenacin and intermediates used in the process - Google Patents [patents.google.com]
- 4. WO2007076157A2 - Processes for preparing darifenacin hydrobromide - Google Patents [patents.google.com]
- 5. WO2007076159A2 - Bromhydrate de darifenacine pur sensiblement exempt de darifenacine oxydee, sels de celui-ci, et procedes de preparation de ceux-ci - Google Patents [patents.google.com]
- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
X-ray crystallography analysis for absolute configuration determination of pyrrolidine products
For researchers, scientists, and drug development professionals, the unambiguous determination of the absolute configuration of chiral pyrrolidine products is a critical step in ensuring stereochemical fidelity and understanding biological activity. While single-crystal X-ray crystallography remains the definitive method, a suite of spectroscopic techniques offers valuable alternatives, particularly when suitable crystals cannot be obtained. This guide provides an objective comparison of X-ray crystallography with key chiroptical and NMR spectroscopic methods, supported by experimental data and detailed protocols.
Comparison of Key Methods
The selection of an appropriate method for determining the absolute configuration of pyrrolidine products hinges on several factors, including the physical state of the sample, the presence of chromophores, sample quantity, and available instrumentation. The following table summarizes the key characteristics of four widely used techniques.
| Feature | X-ray Crystallography (Anomalous Dispersion) | Vibrational Circular Dichroism (VCD) | Electronic Circular Dichroism (ECD) | NMR Spectroscopy (Mosher's Method) |
| Principle | Measures the diffraction pattern of X-rays by a single crystal. Anomalous dispersion effects allow for the direct determination of the 3D structure. | Measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule in solution.[1] | Measures the differential absorption of left and right circularly polarized UV-Vis light by a chiral molecule containing a chromophore.[2] | Involves the formation of diastereomeric amides with a chiral derivatizing agent, whose distinct NMR spectra allow for the deduction of the stereochemistry at the reaction site.[3] |
| Sample Requirement | High-quality single crystal (typically >0.1 mm in all dimensions).[4] | 5-15 mg of sample in solution (recoverable).[1] | Micromolar to millimolar concentration in solution.[5] | 1-10 mg of the pyrrolidine derivative.[5] |
| Analysis Time | Data collection can range from hours to a day, with additional time for crystal growth and data processing. | Typically 1 to 12 hours for data acquisition.[5][6] | Rapid, with spectra typically acquired in minutes.[5] | Varies from minutes to hours, depending on the reaction time for derivatization and NMR acquisition time.[7] |
| Key Advantage | Provides an unambiguous and highly accurate 3D structure, considered the "gold standard". | Applicable to a wide range of chiral molecules in solution, without the need for crystallization or a chromophore.[1][8] | High sensitivity and rapid analysis time. | Widely available instrumentation (NMR) and well-established methodology.[3] |
| Limitations | Dependent on the ability to grow high-quality single crystals, which can be challenging.[9] | Lower sensitivity compared to ECD, requiring higher sample concentrations.[10] | Requires the presence of a suitable chromophore near the stereocenter for optimal results.[2] | Requires a derivatizable functional group (e.g., secondary amine in pyrrolidine). The derivatization reaction can sometimes be challenging. |
| Success Rate | High, provided a suitable crystal is obtained. | High, for molecules that are conformationally well-defined. | Dependent on the nature of the chromophore and its proximity to the chiral center. | High, for molecules that react cleanly with the chiral derivatizing agent. |
| Sources of Error | Crystal twinning, poor crystal quality, absence of a significant anomalous scatterer (though modern techniques can often overcome this).[9] | Inaccurate conformational analysis, solvent effects, low signal-to-noise ratio. | Overlapping electronic transitions, conformational flexibility, solvent effects. | Incomplete reaction, presence of impurities, incorrect assignment of NMR signals. |
Experimental Protocols
X-ray Crystallography
The determination of the absolute configuration of a pyrrolidine product by X-ray crystallography involves the following key steps:
-
Crystallization : A high-quality single crystal of the enantiomerically pure pyrrolidine derivative is required. This is often the most challenging step. Common crystallization techniques include slow evaporation of a solvent, vapor diffusion, and cooling of a saturated solution. For pyrrolidine derivatives that are oils or do not crystallize readily on their own, co-crystallization with a chiral acid or base to form a salt can be an effective strategy.[11]
-
Data Collection : The crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam.[2] The diffraction pattern is recorded by a detector as the crystal is rotated.
-
Structure Solution and Refinement : The diffraction data are processed to yield a set of structure factors. The phase problem is solved using direct or Patterson methods to generate an initial electron density map. A molecular model is then built into this map and refined.[2]
-
Absolute Configuration Determination : The absolute configuration is determined by analyzing the anomalous scattering of the X-rays.[2] The Flack parameter is a key indicator; a value close to 0 suggests the correct absolute configuration has been determined, while a value near 1 indicates that the inverted structure is correct.[12][13]
Vibrational Circular Dichroism (VCD) Spectroscopy
VCD is a powerful technique for determining the absolute configuration of chiral molecules in solution. The process involves:
-
Sample Preparation : A solution of the pyrrolidine derivative is prepared in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) at a concentration of approximately 5-15 mg/mL.[1][14]
-
Spectral Acquisition : The VCD and infrared (IR) spectra are recorded simultaneously using a VCD spectrometer. Data acquisition can take several hours to achieve an adequate signal-to-noise ratio.[6]
-
Computational Modeling : The VCD spectrum of one enantiomer of the pyrrolidine product is calculated using quantum mechanical methods, typically Density Functional Theory (DFT).[8] This requires a thorough conformational search to identify all low-energy conformers, as the final calculated spectrum is a Boltzmann-weighted average of the spectra of these conformers.
-
Spectral Comparison : The experimental VCD spectrum is compared to the calculated spectrum. If the signs and relative intensities of the major bands in the experimental and calculated spectra match, the absolute configuration of the sample is the same as that used in the calculation. If the experimental spectrum is a mirror image of the calculated one, the absolute configuration is opposite.[2]
Electronic Circular Dichroism (ECD) Spectroscopy
ECD is a sensitive technique suitable for chiral molecules containing a chromophore. The steps are as follows:
-
Sample Preparation : A dilute solution of the pyrrolidine derivative is prepared in a UV-transparent solvent. The concentration is typically in the micromolar to millimolar range.[5]
-
Spectral Acquisition : The ECD spectrum is recorded on a CD spectrometer. This is a rapid measurement, usually taking only a few minutes.
-
Computational Modeling : Similar to VCD, a conformational analysis is performed, and the ECD spectrum of one enantiomer is calculated using time-dependent DFT (TD-DFT).
-
Spectral Comparison : The experimental ECD spectrum is compared with the Boltzmann-averaged calculated spectrum. A good match allows for the assignment of the absolute configuration.[2]
NMR Spectroscopy (Mosher's Method)
Mosher's method is a well-established NMR technique for determining the absolute configuration of chiral alcohols and amines, including the secondary amine of a pyrrolidine ring.[3]
-
Derivatization : The pyrrolidine is reacted with both (R)- and (S)-α-methoxy-α-trifluoromethylphenylacetic acid (MTPA) chloride to form a pair of diastereomeric amides.[7]
-
NMR Analysis : ¹H NMR spectra are acquired for both diastereomers. Careful assignment of the proton signals is crucial.
-
Data Analysis : The chemical shift difference (Δδ = δS - δR) is calculated for each proton. By analyzing the sign of the Δδ values for protons on either side of the MTPA plane in a conformational model, the absolute configuration of the pyrrolidine stereocenter can be deduced.[7]
References
- 1. biotools.us [biotools.us]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Thieme E-Books & E-Journals [thieme-connect.de]
- 5. benchchem.com [benchchem.com]
- 6. americanlaboratory.com [americanlaboratory.com]
- 7. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. spectroscopyeurope.com [spectroscopyeurope.com]
- 9. Absolute configuration - Wikipedia [en.wikipedia.org]
- 10. jascoinc.com [jascoinc.com]
- 11. Absolute Configuration of Small Molecules by Co‐Crystallization - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Flack parameter - Wikipedia [en.wikipedia.org]
- 13. Glossary | OlexSys [olexsys.org]
- 14. schrodinger.com [schrodinger.com]
Safety Operating Guide
Essential Guide to the Proper Disposal of 3-(S)-(1-cyano-1,1-diphenylmethyl)-1-tosylpyrrolidine
For Immediate Use by Laboratory Professionals
This document provides crucial safety and logistical guidance for the proper disposal of 3-(S)-(1-cyano-1,1-diphenylmethyl)-1-tosylpyrrolidine (CAS No. 133099-09-9). The following procedures are grounded in established best practices for handling hazardous organic chemical waste and are designed to ensure a safe laboratory environment and compliance with regulatory standards.
Disclaimer: A specific Safety Data Sheet (SDS) for this compound was not available at the time of this writing. Therefore, this compound must be handled and disposed of with the assumption that it is hazardous. All waste disposal activities must comply with local, state, and federal regulations.
I. Hazard Assessment and Classification
Due to the absence of a specific SDS, a conservative approach to hazard assessment is mandatory. The chemical structure contains a nitrile group (-C≡N) and a diphenylmethyl group, which inform the potential hazards. Nitrile-containing compounds can be toxic, and some may release hydrogen cyanide gas if exposed to strong acids. A nitrile group can be hydrolyzed, reduced, or ejected from a molecule as a cyanide ion.[1] Therefore, this compound should be treated as a toxic and potentially reactive hazardous waste.
Assumed Hazard Classification:
-
Acute Toxicity
-
Environmental Hazard
All personnel handling this waste must be trained in hazardous waste management and wear appropriate Personal Protective Equipment (PPE).
II. Personal Protective Equipment (PPE)
To minimize exposure risk during waste handling and disposal, the following PPE is required:
| Protection Type | Specific Equipment | Purpose |
| Eye and Face | Chemical safety goggles and a face shield | Protects against splashes and airborne particles. |
| Skin | Chemically resistant gloves (nitrile or neoprene), a flame-resistant lab coat, long pants, and closed-toe shoes | Prevents skin contact with the chemical. |
| Respiratory | A NIOSH-approved respirator with an organic vapor cartridge | Required when handling the solid outside of a fume hood or if dust generation is possible. |
III. Step-by-Step Disposal Protocol
The primary method for the disposal of this compound is through a licensed hazardous waste disposal company. Do not attempt to neutralize or dispose of this chemical down the drain.
Step 1: Waste Segregation
-
Solid Waste: Collect solid this compound waste in a dedicated, clean, and dry container made of a compatible material (e.g., glass or polyethylene).
-
Contaminated Materials: Any materials contaminated with this compound, such as gloves, weighing paper, or pipette tips, must also be collected as hazardous waste. Place these items in a separate, clearly labeled container.
-
Incompatible Wastes: Do not mix this waste with other chemical waste streams, especially acidic waste, to prevent any potential reaction. Store acids and bases separately, and keep acids away from cyanides or sulfides.[2]
Step 2: Waste Container Labeling
-
All waste containers must be clearly and accurately labeled. The label should include:
-
The words "Hazardous Waste "
-
The full chemical name: "This compound " (no abbreviations or chemical formulas)
-
The CAS Number: 133099-09-9
-
The primary hazards (e.g., "Toxic ")
-
The date when waste was first added to the container (accumulation start date)
-
Step 3: Storage of Waste
-
Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[3]
-
The SAA must be in a well-ventilated area, away from heat sources and incompatible chemicals.[4]
-
Ensure the container is kept securely closed except when adding waste.
-
Secondary containment (e.g., placing the waste container inside a larger, chemically resistant bin) is highly recommended to contain any potential leaks.
Step 4: Arranging for Disposal
-
Once the waste container is full or has been in storage for the maximum allowable time (typically six to twelve months, depending on institutional and EPA regulations), arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[5][6]
-
Follow all institutional procedures for waste pickup, including completing any necessary forms or online requests.
IV. Spill and Emergency Procedures
-
Small Spills (Solid):
-
Evacuate the immediate area.
-
Wearing appropriate PPE, gently sweep up the solid material, avoiding dust generation.
-
Place the spilled material and all cleanup materials into a labeled hazardous waste container.
-
Clean the spill area with an appropriate solvent (e.g., acetone, followed by soap and water), and collect the cleaning materials as hazardous waste.
-
-
Large Spills:
-
Evacuate the laboratory immediately and alert others in the vicinity.
-
Contact your institution's emergency response team or EHS department.
-
Prevent entry to the affected area until it has been cleared by trained personnel.
-
V. Visualization of the Disposal Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling 3-(S)-(1-cyano-1,1-diphenylmethyl)-1-tosylpyrrolidine
Essential Safety and Handling Guide for 3-(S)-(1-cyano-1,1-diphenylmethyl)-1-tosylpyrrolidine
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The following procedures for personal protective equipment, operational handling, and disposal are based on the safety data for the parent compound, pyrrolidine, and should be considered a baseline for ensuring laboratory safety.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive suite of personal protective equipment is mandatory to prevent exposure. The following table summarizes the required PPE.
| Body Part | Personal Protective Equipment | Standard/Specification |
| Eyes/Face | Tightly fitting safety goggles and a face shield (minimum 8-inch). | NIOSH (US) or EN 166 (EU) approved.[1] |
| Skin | Chemical-resistant gloves (e.g., PVC), inspected before use. A complete protective suit is required.[1][2] | Follow good laboratory practices for glove removal and disposal.[1] |
| Respiratory | Air-purifying respirator with appropriate cartridges (e.g., type ABEK) or a full-face supplied-air respirator. | NIOSH (US) or CEN (EU) approved.[1] |
| Body | Flame-retardant and antistatic protective clothing.[1] | Select based on the concentration and amount of the substance.[1] |
| Feet | Safety footwear or safety gumboots (e.g., rubber). | N/A |
Operational Plan: Safe Handling and Storage
Adherence to strict operational protocols is essential to minimize risks during the handling and storage of this compound.
Handling:
-
Work in a well-ventilated area, preferably under a chemical fume hood.[3]
-
Avoid all personal contact, including inhalation of vapors or dust.[2]
-
Ground and bond containers and receiving equipment to prevent static discharge.[2][3]
-
Do not eat, drink, or smoke in the handling area.[2]
-
Wash hands thoroughly after handling.[1]
Storage:
-
Store away from heat, sparks, open flames, and other ignition sources.[2]
-
Store in an approved flame-proof area.[2]
-
Incompatible materials to avoid include strong oxidizing agents, acids, acid anhydrides, and acid chlorides.[3]
Disposal Plan
Proper disposal of this compound and its containers is critical to prevent environmental contamination and ensure safety.
-
Dispose of waste in accordance with all applicable federal, state, and local regulations.
-
Waste material should be treated as hazardous waste and disposed of by a licensed waste disposal contractor.[4]
-
Do not allow the product to enter drains or waterways.[1]
-
Empty containers may retain product residue and should be handled as hazardous waste. Do not reuse empty containers.
Emergency Procedures
In the event of an emergency, immediate and appropriate action is crucial.
| Emergency Situation | First Aid Measures | Firefighting Measures |
| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[3] | Use dry chemical, CO2, water spray, or alcohol-resistant foam to extinguish.[3][5] |
| Skin Contact | Immediately remove all contaminated clothing. Rinse skin with plenty of water for at least 15 minutes. Seek immediate medical attention.[3] | Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[3][5] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[1][3] | Vapors may form explosive mixtures with air and can travel to an ignition source.[3] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[2][3] | Use water spray to cool unopened containers.[1] |
| Spill | Evacuate personnel to a safe area. Remove all ignition sources. Ventilate the area. Absorb the spill with inert material (e.g., sand, vermiculite) and place it in a suitable container for disposal.[2] | N/A |
Visual Workflow Guides
The following diagrams illustrate the standard operating procedures for handling and emergency response.
Caption: Workflow for handling this compound.
Caption: Emergency response procedures for exposure and spills.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
